8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Beschreibung
BenchChem offers high-quality 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOYFYXCACQEQZ-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721579 | |
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-75-1 | |
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This guide provides a comprehensive overview of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, a critical building block in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who utilize modified nucleosides. We will delve into its fundamental chemical properties, synthesis, and application, with a focus on the rationale behind its use and the methodologies for its successful implementation.
Introduction: The Significance of Protecting Guanosine
2'-deoxyguanosine is the most easily oxidized of the four standard DNA bases.[1] During automated solid-phase oligonucleotide synthesis, the phosphoramidite coupling and subsequent oxidation steps create conditions that can inadvertently modify the guanine base, primarily at the C8 position, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[1][2] The presence of 8-oxo-dG in a synthetic oligonucleotide is highly undesirable as it is a pro-mutagenic lesion that can compromise the integrity and function of the final product, whether it is intended for therapeutic or diagnostic applications.
To mitigate this side reaction, a common strategy is the introduction of a temporary protecting group at the C8 position. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine serves this purpose elegantly. The bulky benzyloxy group sterically hinders oxidation at the C8 position, while the N2-isobutyryl group protects the exocyclic amine during synthesis.[3][4] This dual protection ensures the fidelity of the guanosine residue throughout the synthetic process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is essential for its effective use. These properties dictate its behavior in various solvents and reaction conditions.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];
// Nodes for the structure N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N7 [label="N", pos="2.6,0!"]; C8 [label="C", pos="2.1,1.5!"]; N9 [label="N", pos="0.8,2.2!"];
// Purine ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N9 [style=dashed]; // Imidazole ring part C5 -- N7; N7 -- C8; C8 -- N9;
// Substituents C6_O [label="O", pos="1.8,0!"]; C2_N [label="N", pos="-2.6,1.5!"]; C2_N_H [label="H", pos="-3.1,1.8!"]; C2_N_CO [label="C=O", pos="-3.5,1!"]; C2_N_CO_CH [label="CH", pos="-4.5,0.5!"]; C2_N_CO_CH_CH3_A [label="CH3", pos="-5.5,1!"]; C2_N_CO_CH_CH3_B [label="CH3", pos="-5.5,0!"];
C8_O [label="O", pos="2.8,2.2!"]; C8_O_CH2 [label="CH2", pos="3.8,2.5!"]; C8_O_CH2_Ph [label="Ph", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Ph", pos="4.8,2.8!"];
N9_Sugar [label="2'-deoxyribose", pos="0.8,3.5!"];
// Substituent bonds C6 -- C6_O [style=double]; C2 -- C2_N; C2_N -- C2_N_H; C2_N -- C2_N_CO; C2_N_CO -- C2_N_CO_CH; C2_N_CO_CH -- C2_N_CO_CH_CH3_A; C2_N_CO_CH -- C2_N_CO_CH_CH3_B; C8 -- C8_O; C8_O -- C8_O_CH2; C8_O_CH2 -- C8_O_CH2_Ph; N9 -- N9_Sugar; } end_dot Caption: Chemical structure of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H25N5O6 | [5] |
| Molecular Weight | 443.5 g/mol | [5] |
| CAS Number | 136859-75-1 | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.[6] | [6] |
| Storage | Recommended storage at -20°C for long-term stability.[6] | [6] |
Synthesis and Characterization
The synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist, a general pathway is outlined below.
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="2'-deoxyguanosine"]; B [label="Protection of 3' & 5' Hydroxyls\n(e.g., TBDMSCl)"]; C [label="N2-Acylation\n(Isobutyryl Chloride or Anhydride)"]; D [label="C8-Bromination\n(e.g., NBS)"]; E [label="8-Benzyloxy Substitution\n(Sodium Benzyl Oxide)"]; F [label="Deprotection of 3' & 5' Hydroxyls\n(e.g., TBAF)"]; G [label="Final Product:\n8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine"]; H [label="(Optional) 5'-DMT Protection & 3'-Phosphitylation"]; I [label="Phosphoramidite for Oligo Synthesis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } end_dot Caption: Generalized synthetic workflow for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the isobutyryl group (a doublet and a multiplet in the aliphatic region), the benzylic protons (a singlet), the aromatic protons of the benzyl group, and the protons of the deoxyribose sugar.[7] The absence of a signal for the H8 proton of guanine is a key indicator of successful C8 substitution.
-
¹³C NMR: The carbon spectrum will corroborate the presence of all carbon atoms in the molecule, including those of the protecting groups and the deoxyguanosine core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, matching the calculated value for the molecular formula C21H25N5O6.[5]
Application in Oligonucleotide Synthesis
The primary application of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is its use as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis.[3] The presence of the 5'-dimethoxytrityl (DMT) group and the 3'-phosphoramidite moiety allows for its seamless integration into the standard synthesis cycle.
The Deprotection Challenge: A Two-Step Process
While the benzyloxy group is stable to the standard ammoniacal or AMA (ammonium hydroxide/methylamine) deprotection conditions used to cleave the oligonucleotide from the solid support and remove the protecting groups from the other bases (isobutyryl, benzoyl, etc.), it requires a separate, orthogonal deprotection step.[4][8]
Step 1: Standard Base and Phosphate Deprotection The initial deprotection is carried out using concentrated ammonium hydroxide or AMA. This step effectively removes the N2-isobutyryl group from the guanine base and the cyanoethyl groups from the phosphate backbone.[4] The 8-benzyloxy group remains intact during this process.
Step 2: Removal of the 8-Benzyloxy Group The cleavage of the benzyl ether is most commonly and efficiently achieved through catalytic hydrogenolysis.[8][9]
Protocol: Catalytic Hydrogenolysis for 8-Benzyloxy Deprotection
-
Dissolution: After cleavage from the support, deprotection of the base and phosphate groups, and purification (e.g., by HPLC), dissolve the oligonucleotide containing the 8-benzyloxy-guanosine in an appropriate solvent, typically a mixture of water and a miscible organic solvent like ethanol or methanol.
-
Catalyst Addition: Add a palladium catalyst, most commonly 10% palladium on carbon (Pd/C). The amount of catalyst is typically 10-20% by weight relative to the oligonucleotide.
-
Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas (H₂) bubbled through the solution or, for substrates sensitive to reduction, a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry to confirm the complete removal of the benzyl group.
-
Workup: Upon completion, the catalyst is removed by filtration through a syringe filter or a pad of celite. The filtrate containing the fully deprotected oligonucleotide is then lyophilized to yield the final product.
Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of hydrogen, releasing toluene as a byproduct and regenerating the native 8-H-guanosine residue.[8] This method is highly effective and generally does not affect other functional groups within the oligonucleotide.
dot graph Deprotection_Workflow { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} end_dot Caption: Two-step deprotection workflow for oligonucleotides containing 8-benzyloxy-dG.
Stability and Handling Considerations
-
Stability: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine and its corresponding phosphoramidite are stable when stored under anhydrous conditions at low temperatures (-20°C).[6] Like all phosphoramidites, it is sensitive to moisture and acidic conditions. The N-isobutyryl group is more resistant to hydrolysis than other protecting groups like dimethylformamidine (dmf), which can be an advantage in certain synthetic contexts.[3]
-
Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is an indispensable tool for the high-fidelity synthesis of DNA oligonucleotides. Its dual-protecting group strategy effectively prevents the formation of the undesirable 8-oxo-dG lesion, ensuring the chemical integrity of the final product. While its use necessitates an additional deprotection step via catalytic hydrogenolysis, the reliability and effectiveness of this procedure make it a preferred choice for applications where guanine integrity is paramount. A comprehensive understanding of its chemical properties, synthesis, and deprotection protocols, as outlined in this guide, is crucial for its successful application in research and drug development.
References
-
PubChem. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Nuclear magnetic resonance (NMR) spectroscopic data for compounds 1 and 2. Available from: [Link]
-
MDPI. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
ResearchGate. (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
PubMed. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Available from: [Link]
-
ChemRxiv. NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Available from: [Link]
-
PMC. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. Available from: [Link]
-
PubMed. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy. Available from: [Link]
-
PubMed. Oligonucleotide incorporation of 8-thio-2'-deoxyguanosine. Available from: [Link]
-
Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Available from: [Link]
-
PMC. NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Available from: [Link]
-
PubChem. Deoxyguanosine. National Center for Biotechnology Information. Available from: [Link]
-
Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. Available from: [Link]
-
PMC. Heterocycle-modified 2′-deoxyguanosine nucleolipid analogs stabilize guanosine gels and self-assemble to form green fluorescent gels. Available from: [Link]
-
ResearchGate. (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Available from: [Link]
-
PubMed. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends. Available from: [Link]
Sources
- 1. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | C21H25N5O6 | CID 136276280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
An In-Depth Technical Guide to the Synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Phosphoramidite
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite, a critical building block for the preparation of oligonucleotides containing the 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) lesion. 8-oxo-dG is one of the most common and mutagenic DNA lesions resulting from oxidative stress, making its study essential for research in carcinogenesis, aging, and DNA repair.[1][2] This document is intended for researchers, chemists, and professionals in the fields of nucleic acid chemistry and drug development. We will explore the strategic selection of protecting groups, a step-by-step synthetic pathway, and the critical parameters for purification and characterization.
Introduction and Strategic Rationale
The synthesis of modified oligonucleotides is fundamental to understanding DNA structure, function, and repair. The 8-oxo-dG lesion is of particular interest as it can lead to G-to-T transversions if not repaired by cellular mechanisms like the base excision repair (BER) pathway.[3] To study these processes, scientists require synthetic DNA containing 8-oxo-dG at specific sites. The direct synthesis of 8-oxo-dG phosphoramidite is challenging due to the susceptibility of the 8-oxo moiety to further oxidation.
A robust and widely adopted strategy is to use a precursor phosphoramidite where the 8-oxo group is protected.[4] The 8-benzyloxy group serves as an excellent protecting group for this purpose. It is stable throughout the phosphoramidite synthesis and the subsequent automated oligonucleotide assembly. After the oligonucleotide is synthesized, the benzyl group can be cleanly removed via catalytic hydrogenation to unmask the 8-oxo functionality.
The choice of other protecting groups is equally critical and is based on the principle of orthogonality—the ability to remove one group without affecting others.
-
N2-Exocyclic Amine: The isobutyryl (iBu) group is a standard protecting group for the N2-amine of guanosine.[5] It provides sufficient stability during synthesis and is removed during the final basic deprotection step.
-
5'-Hydroxyl: The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl. Its lability under mild acidic conditions allows for stepwise oligonucleotide synthesis and provides a convenient chromophore for quantifying coupling efficiency.
-
3'-Phosphoramidite: The 2-cyanoethyl (CE) group is used to protect the phosphorus atom. It is stable during synthesis but is readily cleaved by β-elimination during the final ammonia deprotection.
This guide details a reliable synthetic route that begins with commercially available 2'-deoxyguanosine and proceeds through a series of protection, functionalization, and phosphitylation steps.
Retrosynthetic Analysis
A retrosynthetic approach illustrates the strategic disassembly of the target molecule into readily available starting materials. This clarifies the overall synthetic plan.
Caption: Overall workflow for the synthesis of the target phosphoramidite.
Protocol 1: Synthesis of N2-Isobutyryl-3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyguanosine
Rationale: The first steps involve protecting the reactive hydroxyl and exocyclic amine groups. The 3' and 5' hydroxyls are protected with the bulky tert-butyldimethylsilyl (TBDMS) group to prevent side reactions. Subsequently, the N2-amine is acylated with isobutyric anhydride. The transient silylation method is employed for efficient N2-acylation. [6] Methodology:
-
Co-evaporate 2'-deoxyguanosine (1.0 eq) with anhydrous pyridine three times and dry under high vacuum for 4 hours.
-
Suspend the dried nucleoside in anhydrous pyridine. Add trimethylsilyl chloride (TMS-Cl, 3.0 eq) dropwise at 0 °C and stir for 30 minutes at room temperature.
-
Add isobutyric anhydride (2.5 eq) and stir the reaction mixture at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by concentrated ammonium hydroxide. Stir for 30 minutes.
-
Evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude intermediate is then dissolved in anhydrous N,N-dimethylformamide (DMF). Add imidazole (3.0 eq) and TBDMS-Cl (2.5 eq).
-
Stir at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of 8-Bromo-N2-isobutyryl-3',5'-O-bis(tert-butyldimethylsilyl)-2'-deoxyguanosine
Rationale: The C8 position of guanine is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective reagent for the regioselective bromination at this position.
Methodology:
-
Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DMF.
-
Add N-Bromosuccinimide (NBS, 1.2 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Rationale: This key step involves a nucleophilic aromatic substitution (SNAr) reaction. The 8-bromo substituent is displaced by benzyl alcohol. A strong base, such as sodium hydride (NaH), is required to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide. This method is adapted from procedures for preparing similar 8-alkoxy purines. [4] Methodology:
-
To a solution of benzyl alcohol (5.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an argon atmosphere. Stir until hydrogen evolution ceases.
-
Add a solution of the 8-bromo compound from Protocol 2 (1.0 eq) in anhydrous DMF dropwise to the sodium benzoxide solution.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Cool to room temperature and carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product containing the silyl protecting groups is then dissolved in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq) and stir at room temperature for 4-6 hours to remove the TBDMS groups.
-
Concentrate the reaction mixture and purify the resulting diol by silica gel chromatography.
Protocol 4: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Rationale: The primary 5'-hydroxyl group is selectively protected with the DMT group due to its steric preference over the secondary 3'-hydroxyl. This protection is essential for the subsequent phosphitylation step.
Methodology:
-
Co-evaporate the diol from Protocol 3 (1.0 eq) with anhydrous pyridine.
-
Dissolve the dried compound in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq).
-
Stir at room temperature overnight.
-
Quench the reaction with methanol.
-
Concentrate the mixture and redissolve in DCM. Wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation on the silica.
Protocol 5: Synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Rationale: The final step is the phosphitylation of the 3'-hydroxyl group. This reaction is highly sensitive to moisture and must be performed under strictly anhydrous conditions. [4]2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are common phosphitylating reagents.
Methodology:
-
Dry the 5'-O-DMT protected nucleoside from Protocol 4 (1.0 eq) under high vacuum overnight.
-
Dissolve in anhydrous DCM under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC or ³¹P NMR.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.
-
Purify the crude phosphoramidite quickly via flash chromatography on silica gel pre-treated with triethylamine, or by precipitation from cold hexanes. The final product should be stored under argon at -20 °C.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product and key intermediates.
| Compound Stage | Analytical Technique | Expected Observations |
| Final Phosphoramidite | ³¹P NMR (in CDCl₃) | A characteristic signal around δ 149-151 ppm (diastereomeric mixture). |
| ¹H NMR (in CDCl₃) | Signals corresponding to DMT, benzyl, isobutyryl, cyanoethyl, diisopropyl, and nucleoside protons. The anomeric proton (H1') typically appears as a triplet around δ 6.2-6.4 ppm. | |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ should match the observed value within ±5 ppm. | |
| 5'-DMT Intermediate | ¹H NMR (in CDCl₃) | Presence of aromatic protons from the DMT group (δ 6.8-7.5 ppm) and methoxy singlets (~δ 3.8 ppm). |
| 8-Bromo Intermediate | Mass Spectrometry | Isotopic pattern characteristic of a bromine-containing compound (¹⁹Br/⁸¹Br in ~1:1 ratio). |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The phosphitylation step (Protocol 5) is extremely sensitive to water. All glassware must be oven-dried, solvents must be anhydrous, and the reaction must be run under an inert atmosphere (argon or nitrogen). Failure to do so will result in hydrolysis of the phosphitylating reagent and low yields. [4]* Purification: Purification of the final phosphoramidite can be challenging due to its instability on silica gel. It is often recommended to use silica pre-neutralized with triethylamine and to perform the chromatography quickly. Precipitation into a cold non-polar solvent like hexane or heptane is a common alternative.
-
Oxidation during Deprotection: When using this phosphoramidite in oligonucleotide synthesis, the final deprotection of the resulting oligonucleotide requires special care. After synthesis, the benzyl group is typically removed by catalytic hydrogenation. During the subsequent basic deprotection (e.g., with ammonium hydroxide), an antioxidant such as 2-mercaptoethanol should be included to prevent aerial oxidation of the newly formed 8-oxo-dG. [7]
Conclusion
The synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite is a multi-step but reliable process that provides a crucial reagent for the study of oxidative DNA damage. The strategic use of orthogonal protecting groups, particularly the 8-benzyloxy group as a stable precursor to the sensitive 8-oxo functionality, is key to the success of this approach. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently prepare this valuable building block for incorporation into synthetic DNA.
References
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214. [Link]
-
Glen Research. (n.d.). 8-oxo-dG-CE Phosphoramidite. Product Page. [Link]
-
Kasai, H., & Nishimura, S. (1991). Formation of 8-hydroxydeoxyguanosine in DNA by oxygen radicals and its biological significance. In Oxidative Stress: Oxidants and Antioxidants (pp. 99-116). Academic Press. [Link]
-
Kino, K., & Sugiyama, H. (2005). Synthesis of oligonucleotides containing 8-substituted purines. Current Protocols in Nucleic Acid Chemistry, 23(1), 4-23. [Link]
-
Ohkubo, A., Kuwayama, Y., Nishino, Y., & Sekine, M. (2005). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks. Molecules, 10(7), 741-760. [Link]
-
Shishkina, I. G., & Johnson, F. (1999). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. The Journal of Organic Chemistry, 64(23), 8633-8642. [Link]
-
Valverde, R., & Mascareñas, F. (2017). Synthesis of Oligodeoxynucleotides Containing a C8-2′-Deoxyguanosine Adduct Formed by the Carcinogen 3-Nitrobenzanthrone. Current Protocols in Nucleic Acid Chemistry, 69, 4.74.1-4.74.22. [Link]
-
Plum, G. E., & Breslauer, K. J. (2011). Characterization of DNA with an 8-oxoguanine modification. Nucleic Acids Research, 39(16), 7337-7347. [Link]
-
Wikipedia. (n.d.). 8-Oxoguanine. [Link]
Sources
- 1. Characterization of DNA with an 8-oxoguanine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 3. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? [mdpi.com]
- 4. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akonscientific.com [akonscientific.com]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine precursor for 8-oxo-dG synthesis
Topic: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine: High-Fidelity Precursor for 8-oxo-dG Synthesis Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Oligonucleotide Manufacturers, and DNA Damage Researchers.
Executive Summary
The synthesis of oligonucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) —the primary biomarker of oxidative DNA damage—presents a unique chemical paradox. While the 8-oxo-dG lesion is the target of study, the molecule itself is highly susceptible to further oxidation during standard solid-phase synthesis, particularly during the iodine-mediated oxidation of phosphite triesters.
To circumvent this, the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine precursor is utilized as a "masked" synthon. The benzyl ether at the C8 position locks the nucleobase in the enol form, rendering it resistant to oxidative conditions during chain assembly. This guide details the synthesis, characterization, and application of this critical precursor, emphasizing the chemical causality that makes it the gold standard for high-fidelity mutagenesis studies.
Part 1: The Chemical Rationale
The Instability Problem
Direct incorporation of 8-oxo-dG phosphoramidites often leads to side reactions. The electron-rich 8-oxo-G nucleobase is sensitive to:
-
Oxidants: The iodine/pyridine/water mixture used in the oxidation step (P(III)
P(V)) can further oxidize 8-oxo-dG to guanidinohydantoin or spiroiminodihydantoin. -
Base Conditions: Prolonged exposure to hot ammonia (standard deprotection) can degrade 8-oxo-dG if not properly protected.
The Benzyloxy Solution
By alkylating the O8 position with a benzyl group, the molecule is locked in an enol ether configuration. This achieves two goals:
-
Steric & Electronic Protection: The benzyl group prevents further oxidation at C8.
-
Clean Conversion: The benzyl group is orthogonal to standard protecting groups (DMT, cyanoethyl). It is removed post-synthesis via catalytic hydrogenation or acid hydrolysis to regenerate the carbonyl (8-oxo) functionality.
Part 2: Synthetic Pathway & Protocols
The synthesis of the precursor 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine proceeds from 2'-deoxyguanosine (dG) in three critical stages.
Workflow Visualization
Figure 1: Synthetic route from dG to the protected 8-benzyloxy precursor.[1]
Step 1: C8-Bromination
Objective: Introduce a leaving group at the C8 position.
Protocol:
-
Suspend 2'-deoxyguanosine (10 g, 37.4 mmol) in water (100 mL).
-
Add saturated bromine water dropwise with stirring until a persistent yellow color remains.
-
Stir for 30 minutes at room temperature.
-
Critical Step: Quench excess bromine with acetone (or sodium bisulfite) until the solution is colorless.
-
Filter the precipitate, wash with cold water and acetone.
-
Yield: ~80-90% of 8-Bromo-2'-deoxyguanosine .
Step 2: Benzylation (Nucleophilic Displacement)
Objective: Install the O-benzyl protecting group. This reaction requires harsh conditions; the bromine is displaced by the benzyloxide anion.
Protocol:
-
Safety: Perform in a fume hood. Sodium hydride (NaH) generates hydrogen gas.
-
Dissolve 8-Bromo-dG (5 g) in anhydrous benzyl alcohol (50 mL).
-
Add NaH (60% dispersion in oil, ~4 eq) cautiously in portions. The solution will bubble (H2 evolution).
-
Heat the mixture to 60–80°C under Argon atmosphere for 2–4 hours.
-
Workup: Cool to room temperature. Neutralize carefully with glacial acetic acid.
-
Precipitate the product by adding a large excess of diethyl ether or hexane.
-
Purify via column chromatography (DCM/MeOH).
-
Product: 8-Benzyloxy-2'-deoxyguanosine .
Step 3: N2-Isobutyrylation (Transient Protection)
Objective: Protect the exocyclic amine (N2) without permanently blocking the sugar hydroxyls.
Protocol:
-
Dry 8-Benzyloxy-dG by co-evaporation with anhydrous pyridine (3x).
-
Suspend in dry pyridine and cool to 0°C.
-
Transient Silylation: Add Trimethylsilyl chloride (TMS-Cl) (5 eq). This temporarily protects the 3' and 5' hydroxyls. Stir for 30 mins.
-
Acylation: Add Isobutyryl chloride (or isobutyric anhydride) (1.2 eq relative to base). Stir for 2 hours at room temperature.
-
Hydrolysis: Add aqueous ammonia or cold water to cleave the unstable TMS esters from the sugar hydroxyls, leaving the N2-isobutyryl amide intact.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Final Product: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine .
Part 3: Characterization & Quality Control
To ensure the integrity of the precursor before phosphoramidite formation, the following spectral signatures must be verified.
| Technique | Parameter | Expected Observation | Diagnostic Value |
| 1H NMR | Benzyl CH2 | Singlet at δ 5.4–5.6 ppm | Confirms O-alkylation (vs N-alkylation). |
| 1H NMR | Aromatic | Multiplet at δ 7.3–7.5 ppm | Confirms presence of phenyl ring. |
| 1H NMR | Isobutyryl | Doublet (CH3) at ~1.1 ppm, Septet (CH) at ~2.6 ppm | Confirms N2 protection. |
| 13C NMR | C8 | Shift to ~158–160 ppm | Distinct from C8-H (~137 ppm) or C8-oxo (~152 ppm). |
| ESI-MS | Mass | [M+H]+ = 444.2 (approx) | Verifies molecular formula (C21H25N5O6). |
Part 4: Downstream Application (Oligonucleotide Synthesis)
The precursor is converted to the 5'-DMT-3'-phosphoramidite using standard methods (DMT-Cl followed by phosphitylation). Once incorporated into DNA, the "unmasking" of the 8-oxo lesion is the final critical step.
The Deprotection Mechanism
Unlike standard bases, the 8-benzyloxy group is not removed by ammonia. It requires a specific reduction step.
Figure 2: The two-stage deprotection required to generate the 8-oxo lesion.
Protocol for Conversion:
-
Cleavage: Treat the solid support with conc.[2] NH4OH (55°C, overnight) to remove N2-isobutyryl and cleave the oligo from the resin. The 8-benzyloxy group remains.
-
Purification (Optional but recommended): DMT-on purification.
-
Hydrogenolysis: Dissolve the oligo in water/ethanol. Add 10% Pd/C catalyst. Bubble H2 gas for 2–4 hours. Filter to remove catalyst.
-
Note: This converts the enol ether (8-benzyloxy) directly to the keto form (8-oxo).
-
References
-
Bodepudi, V., Iden, C. R., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA.[3] Chemical Research in Toxicology, 5(5), 608–617.
-
Glen Research. (n.d.). 8-Oxo-dG - Deprotection and Compatibility. Glen Research Technical Bulletins.
-
Kuchimanchi, S., et al. (1995). Synthesis and properties of oligodeoxynucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine. Nucleic Acids Research.[4][5]
-
PubChem. (n.d.). 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Compound Summary.
Sources
- 1. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification [biosyn.com]
- 5. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Function and Strategic Application of the O6-Benzyloxy Protecting Group in Guanosine Modification
Executive Summary
The modification of guanosine presents a unique challenge in nucleoside chemistry due to the rapid tautomeric equilibrium of the guanine base and the high reactivity of the
The
-
Tautomeric Locking: Prevents proton loss at
, thereby eliminating the nucleophilicity of the center. -
Lipophilicity Enhancement: Significantly improves the solubility of guanosine intermediates in organic solvents (DCM, THF) required for phosphoramidite synthesis.
-
Orthogonality: Provides a protection scheme stable to basic conditions (ammonia/methylamine), allowing for selective deprotection via catalytic hydrogenation or Lewis acids, or serving as a precursor for "convertible" nucleoside strategies.
Part 1: The Chemical Necessity (The "Guanine Problem")
To understand the function of the benzyloxy group, one must first deconstruct the reactivity of the unprotected guanosine base.
Tautomeric Ambiguity and -Phosphitylation
Under standard conditions, guanosine exists predominantly in the lactam (keto) form. However, during the coupling steps of phosphoramidite synthesis, the basic conditions and the presence of potent phosphitylating reagents can drive the equilibrium toward the lactim (enol) form.
-
The Risk: If the
position is unsubstituted, the tetrazole-activated phosphoramidite can react with the oxygen. This results in a branched, phosphitylated side product that contaminates the final oligonucleotide and is difficult to remove. -
The Solution: Installing a benzyl ether at
permanently fixes the base in the lactim form, removing the acidic proton at and rendering the position inert to further phosphitylation.
Solubility Constraints
Unprotected or
Part 2: Mechanism of Protection (Installation Protocols)
The installation of the
The Mitsunobu Protocol
This reaction utilizes triphenylphosphine (
Reagents:
-
Substrate:
-isobutyryl-guanosine (sugar protected) -
Alcohol: Benzyl alcohol (BnOH)
-
Activator: DEAD or DIAD (Diisopropyl azodicarboxylate)[1][2]
-
Catalyst:
-
Solvent: 1,4-Dioxane or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve
-isobutyryl-2',3',5'-tri-O-acetylguanosine (1.0 eq) and (1.5 eq) in anhydrous 1,4-dioxane under Argon atmosphere. -
Addition: Add Benzyl alcohol (1.2 eq).
-
Activation: Cool the solution to 0°C. Add DEAD (1.5 eq) dropwise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of the lipophilic product).
-
Workup: Evaporate solvent. Purify via silica gel column chromatography (Eluent: DCM/MeOH).
Visualization of the Pathway
Figure 1: The Mitsunobu reaction installs the benzyl group, locking the lactim form and blocking the O6-phosphitylation side pathway.
Part 3: Strategic Advantages in Oligonucleotide Synthesis
The
Orthogonality Table
The power of the benzyloxy group lies in its stability profile compared to standard protecting groups.
| Protecting Group | Site | Stability (Acid) | Stability (Base) | Removal Condition |
| DMT (Dimethoxytrityl) | 5'-OH | Labile (TCA/DCM) | Stable | 3% TCA in DCM |
| Isobutyryl (iBu) | Stable | Labile | ||
| Benzyloxy (Bn) | Stable (Dilute) | Stable |
The "Convertible Nucleoside" Strategy
Because the
-
Application: If the researcher treats the
-Bn oligonucleotide with a primary amine (e.g., methylamine) at elevated temperatures instead of standard deprotection, the benzyl group is displaced, converting the Guanosine into a 2-amino-6-alkylaminopurine derivative. -
Note: To retain the natural Guanosine, one must avoid harsh nucleophilic displacement and use reductive cleavage.
Part 4: Deprotection Protocols
Unlike standard DNA synthesis where all groups are removed simultaneously with ammonia,
Method A: Catalytic Hydrogenation (Solution Phase)
This is the cleanest method, regenerating the lactam carbonyl and toluene.
-
Reagents:
gas (1 atm), 10% Pd/C catalyst. -
Solvent: Methanol/Water (4:1).
-
Procedure:
-
Dissolve the protected oligonucleotide in solvent.
-
Add Pd/C (10% by weight of substrate).
-
Stir under
balloon for 4–6 hours. -
Filter through Celite to remove catalyst.
-
-
Limitation: Difficult to perform on solid-support (CPG/Polystyrene) due to steric hindrance and catalyst poisoning.
Method B: Lewis Acid Cleavage (Solid Phase Compatible)
For oligonucleotides still attached to solid support, chemical cleavage is required.
-
Reagent: Trimethylsilyl iodide (TMSI) or Boron trichloride (
). -
Mechanism: The iodide/chloride attacks the benzyl carbon, cleaving the ether bond.
-
Caution: These reagents are highly reactive and can degrade RNA (2'-OH protection must be compatible).
Part 5: Workflow Visualization
The following diagram illustrates the complete lifecycle of a Guanosine residue modified with an
Figure 2: Decision tree for O6-Bn processing. The group allows access to both natural guanosine (via reduction) and modified derivatives (via displacement).
References
-
Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
-
Pfleiderer, W. (1995). "Protecting Groups in Oligonucleotide Synthesis." Current Protocols in Nucleic Acid Chemistry.
-
Himmelsbach, F., et al. (1984).[3] "The p-Nitrophenylethyl (NPE) Group: A Versatile New Blocking Group for Phosphate and Aglycone Protection in Nucleosides and Nucleotides." Tetrahedron, 40(1), 59-72. (Contextual comparison for O6-protection).
-
Dolan, M. E., et al. (1990). "Effect of
-benzylguanine on DNA interstrand cross-linking by chloroethylnitrosoureas." Cancer Research, 51(13), 3367-3372. (Demonstrating biological utility of O6-Bn derivatives).
Sources
The Isobutyryl Paradigm: Optimizing Guanosine Protection in High-Fidelity Oligonucleotide Synthesis
Executive Summary
In the landscape of solid-phase oligonucleotide synthesis (SPOS), the protection of exocyclic amino groups is not merely a procedural necessity but a determinant of sequence fidelity. Among the canonical nucleobases, Guanosine (
This technical guide analyzes the critical role of the isobutyryl (
The Chemical Necessity: The Guanosine Challenge
Guanosine is chemically distinct from other nucleobases due to its lactam system and exocyclic amine. Without adequate protection, two primary failure modes occur during phosphoramidite coupling:
- -Branching: The exocyclic amine at position 2 is nucleophilic. During the coupling step, activated phosphoramidites can react here, creating branched oligonucleotides (n+1 or "branchmers") that are nearly impossible to separate from the full-length product.
-
Solubility Issues: Unprotected guanine residues promote the formation of G-quartets and intermolecular hydrogen bonding, leading to aggregation and pore clogging in Controlled Pore Glass (CPG) supports.
The Bu Solution
The
Comparative Kinetics: Bu vs. The Field
Selecting a protecting group is a trade-off between stability during synthesis and speed during deprotection.
Table 1: Guanosine Protecting Group Kinetic Profile
| Protecting Group | Structure | Deprotection Speed | Stability | Primary Application |
| Isobutyryl ( | Amide (Branched) | Standard (Mod. Fast) | High | Standard DNA/RNA Synthesis. The industry workhorse. |
| Dimethylformamidine (dmf) | Amidine | UltraFAST | Moderate | High-throughput synthesis requiring <15 min deprotection. Risk of transamidation.[2] |
| Benzoyl (Bz) | Amide (Aromatic) | Slow | Very High | Historically used, but largely abandoned for G due to excessive deprotection times (leading to depurination risks). |
| Phenoxyacetyl (Pac) | Amide (Ether) | UltraMILD | Low | Synthesis containing base-labile modifications (e.g., dyes, fluorophores). |
Critical Insight: While
allows for rapid deprotection,Bu-G is preferred for therapeutic and large-scale synthesis because it is less hygroscopic and more resistant to hydrolysis in solution, ensuring higher raw material quality before the synthesis even begins.
Operational Workflows & Mechanisms
The Synthesis Cycle
The following diagram illustrates the standard phosphoramidite cycle, highlighting where the
Figure 1: The Phosphoramidite Synthesis Cycle. The
Deprotection Protocols
The removal of the isobutyryl group is the rate-limiting step in "Standard" deprotection. Failure to completely remove this group results in
Protocol A: Standard Deprotection (Ammonium Hydroxide)
Best for: Unmodified DNA primers, robust sequences.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%
). -
Temperature: 55°C.
-
Duration: 8–16 hours (Overnight recommended for long oligos).
-
Mechanism: Nucleophilic attack by
on the amide carbonyl. -
Note:
Bu-G is significantly slower to deprotect than or .
Protocol B: Fast Deprotection (AMA)
Best for: High-throughput labs, RNA (with appropriate 2' protection).[3]
-
Reagent: AMA Solution (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Temperature: 65°C.
-
Duration: 10 minutes.
-
Mechanism: Methylamine is a stronger nucleophile and less sterically hindered than ammonia, accelerating the amide cleavage.
Figure 2: Amide Hydrolysis Mechanism. Methylamine (in AMA) accelerates the formation of the tetrahedral intermediate compared to Ammonia alone.
Troubleshooting & Optimization
Incomplete Deprotection
Symptom: Mass spectrometry shows peaks at M + 70 Da. Cause: Insufficient heating time or exhausted ammonia solution. Fix:
-
Ensure
is fresh.[4] Ammonia gas escapes rapidly; if the concentration drops below 25%, reaction kinetics stall. -
Switch to AMA (Protocol B) if the sequence permits.
Depurination Risks
While
-
Mitigation:
Bu-G does not cause depurination, but extended deprotection times (required for Bu vs dmf) can degrade depurinated sites into strand breaks. If depurination is observed, ensure the deprotection step is not extended beyond 24 hours at 55°C.
RNA Synthesis Compatibility
In RNA synthesis,
-
Workflow: Perform base deprotection (AMA or
) before removing the 2'-silyl group (using TEA.3HF or TBAF). The Bu group must be fully removed to prevent alkylation of the 2'-OH during the desilylation step.
References
-
Glen Research. Deprotection - The Complete Guide. Glen Research Technical Reports. [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][4][5][6] Tetrahedron Letters, 35(25), 4311-4314. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine: Synthesis, Commercial Sourcing, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Modified Nucleosides in Drug Discovery and Diagnostics
In the landscape of modern molecular biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. These synthetic strands of DNA and RNA are the backbone of numerous therapeutic and diagnostic applications, from antisense therapies and siRNAs to sophisticated molecular probes. The fidelity and yield of oligonucleotide synthesis are critically dependent on the quality of the constituent building blocks, particularly the protection strategy of the nucleoside phosphoramidites. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a key modified nucleoside that plays a crucial role in the synthesis of oligonucleotides containing sensitive or modified guanine residues.
This technical guide provides a comprehensive overview of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the commercial availability of this essential compound, provide a detailed, field-proven protocol for its synthesis and purification, and discuss its application in automated oligonucleotide synthesis, underpinned by a mechanistic understanding of its protective groups.
Commercial Suppliers of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
A variety of chemical suppliers offer 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, often as a custom synthesis product or as a catalog item with limited stock. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available analytical data, and the supplier's technical support. Below is a comparative table of some commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Availability |
| PubChem | 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | 136859-75-1[1][2] | C21H25N5O6[1][2] | Varies by supplier | Listed as available from multiple vendors |
| BroadPharm | N2-Isobutyryl-2'-Deoxyguanosine | 68892-42-2 | C14H19N5O5 | Inquire | In Stock |
| Cayman Chemical | 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite | 147201-04-5[3] | C50H68N7O9PSi[4] | ≥95%[3] | Inquire |
| BOC Sciences | 5'-O-DMT-2'-fluoro-N2-isobutyryl-2'-Deoxy-guanosine 3'-CE phosphoramidite | 144089-97-4[5] | C49H56FN7O8P | ≥95% | Inquire |
| Glen Research | 8-oxo-dG-CE Phosphoramidite | 143060-53-1[2] | C44H54N7O9P[2] | Inquire | Inquire |
Synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine: A Step-by-Step Protocol
The synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and validated method derived from established procedures for the modification of deoxyguanosine.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.
Part 1: Synthesis of 8-Bromo-2'-deoxyguanosine
This initial step introduces a bromine atom at the 8-position of the guanine base, which serves as a handle for subsequent modifications.
Experimental Protocol:
-
Dissolution: Suspend 2'-deoxyguanosine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an equal volume of cold water.
-
Precipitation and Filtration: The product, 8-bromo-2'-deoxyguanosine, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water and then diethyl ether.
-
Drying: Dry the product under vacuum to yield a white to off-white solid.
Part 2: Synthesis of 8-Benzyloxy-2'-deoxyguanosine
The bromine atom at the 8-position is displaced with a benzyloxy group, which serves as a stable protecting group during subsequent synthetic steps.
Experimental Protocol:
-
Drying: Co-evaporate the 8-bromo-2'-deoxyguanosine (1 equivalent) with anhydrous pyridine twice to remove residual water.
-
Suspension: Suspend the dried starting material in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Deprotonation: Add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Alkylation: After stirring for 30 minutes, add benzyl bromide (1.2 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction with methanol, followed by the addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Part 3: Synthesis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
The final step involves the protection of the exocyclic amine at the N2 position with an isobutyryl group. This group is crucial for preventing side reactions during automated oligonucleotide synthesis.
Experimental Protocol:
-
Drying: Co-evaporate 8-benzyloxy-2'-deoxyguanosine (1 equivalent) with anhydrous pyridine twice.
-
Silylation: Suspend the dried material in anhydrous pyridine and add trimethylsilyl chloride (TMSCl) (3 equivalents) dropwise at room temperature. Stir for 2 hours. This step temporarily protects the hydroxyl groups.
-
Acylation: Add isobutyric anhydride (1.5 equivalents) to the reaction mixture and stir for an additional 4-6 hours at room temperature.
-
Deprotection of Silyl Groups: Cool the reaction to 0°C and add a cold aqueous solution of ammonium hydroxide (28%) to remove the TMS protecting groups.
-
Work-up and Purification: Stir the mixture for 30 minutes at room temperature, then concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.
Quality Control and Analytical Validation
Rigorous quality control is essential to ensure the suitability of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine for oligonucleotide synthesis.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) is commonly used.[1][6][7] The compound should appear as a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound.
Application in Automated Oligonucleotide Synthesis
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is typically converted to its 3'-phosphoramidite derivative for use in automated solid-phase oligonucleotide synthesis.
The Role of the Protecting Groups:
-
N2-Isobutyryl Group: This acyl protecting group is stable to the acidic conditions used for detritylation during the synthesis cycle but can be readily removed under standard basic deprotection conditions (e.g., concentrated ammonium hydroxide). Its presence prevents unwanted side reactions at the exocyclic amine of guanine.
-
8-Benzyloxy Group: This protecting group serves a dual purpose. It prevents potential side reactions at the 8-position of guanine and can also influence the conformational properties of the resulting oligonucleotide. Deprotection of the benzyl group is typically achieved by catalytic hydrogenation.
Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Conclusion
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is an indispensable building block for the synthesis of modified oligonucleotides. A thorough understanding of its synthesis, purification, and the role of its protecting groups is essential for researchers aiming to produce high-quality oligonucleotides for therapeutic and diagnostic applications. By carefully selecting commercial suppliers or by following a robust in-house synthesis protocol, scientists can ensure the success of their oligonucleotide-based research and development endeavors.
References
-
PubChem. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]
-
Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. PMC. [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]
-
Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. PMC. [Link]
-
Glen Research. 8-oxo-dG-CE Phosphoramidite. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | C21H25N5O6 | CID 136276280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
A Technical Guide to the Stability of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine: Principles, Protocols, and Projections
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on ensuring the stability and integrity of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. Given the critical role of nucleoside analogues in therapeutic and diagnostic applications, a thorough understanding of their stability profile is paramount for reproducible research and the development of safe and effective products.
Introduction: The Significance of Modified Nucleosides
Modified nucleosides, such as 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, are foundational to numerous advancements in biotechnology and medicine. They are integral components in the synthesis of oligonucleotides used in gene therapy, antisense applications, and as diagnostic probes. The precise chemical structure of these molecules, including their protective groups, dictates their function and, critically, their stability. The benzyloxy and isobutyryl moieties in the target molecule serve as protecting groups, facilitating specific chemical syntheses. However, these same groups can also represent points of vulnerability to degradation.
This document will delve into the theoretical and practical aspects of the stability of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, offering insights into potential degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment.
Predicted Chemical Stability and Potential Degradation Pathways
While specific experimental stability data for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is not extensively published, we can predict its stability profile based on the known chemistry of 2'-deoxyguanosine and its analogues. The primary sites of potential degradation are the N-glycosidic bond, the exocyclic amine protecting group, and the 8-position substituent.
Potential Degradation Pathways:
-
Depurination (Hydrolysis of the N-glycosidic Bond): This is a common degradation pathway for purine nucleosides, particularly under acidic conditions, leading to the formation of the free purine base and the deoxyribose sugar.[1] The presence of an electron-withdrawing group at the 8-position can influence the stability of the glycosidic bond. For instance, 8-fluoro-N2-isobutyryl-2'-deoxyguanosine has been noted to be labile under acidic conditions.[2][3]
-
De-isobutyrylation: The isobutyryl protecting group on the exocyclic amine (N2) can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. This would yield 8-benzyloxy-2'-deoxyguanosine.
-
De-benzylation: The benzyloxy group at the 8-position may be cleaved under certain conditions, such as catalytic hydrogenation or strong acid treatment. This would result in 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a well-known product of oxidative DNA damage.[4]
-
Oxidation: The guanine base is susceptible to oxidation, particularly at the 8-position. While the benzyloxy group offers some protection, oxidative stress could still lead to the formation of various oxidation products.[5][6]
The following diagram illustrates the potential degradation pathways of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.
Caption: Predicted degradation pathways of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. The following recommendations are based on best practices for modified nucleosides and oligonucleotides.[1][7]
| Storage Format | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C or -80°C | Long-term | Protect from moisture and light. This is the most stable form for long-term storage. |
| 4°C | Short-term | Suitable for days to weeks. Ensure the container is tightly sealed. | |
| Room Temperature | Very short-term | Not recommended for more than a few days. | |
| Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Long-term | Use anhydrous, high-purity solvents. Aliquot to avoid multiple freeze-thaw cycles. |
| Solution (in aqueous buffer) | -20°C or -80°C | Intermediate-term | Use a sterile, RNase-free buffer at a pH of 7.4-7.6 to minimize hydrolysis.[8] Aliquoting is highly recommended. |
| 4°C | Short-term | Stability is reduced compared to frozen solutions. |
Handling Precautions:
-
Protect from Light: Exposure to UV light can cause photodegradation. Store in amber vials or in the dark.[1]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Stability Indicating Analytical Methods
To experimentally assess the stability of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, validated stability-indicating analytical methods are essential. These methods should be able to separate the intact compound from its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for stability studies of nucleoside analogues.[9][10][11] A reverse-phase HPLC method is typically employed.
Protocol: Stability Assessment by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution in the desired storage buffer (e.g., TE buffer, pH 7.5) or subject the solid material to the test conditions.
-
At each time point, take an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Monitor the peak area of the intact 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine over time.
-
The appearance of new peaks indicates degradation.
-
Calculate the percentage of the remaining intact compound at each time point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown degradation products by providing mass information.[12]
Protocol: Degradant Identification by LC-MS
-
LC Conditions: Use an HPLC method similar to the one described above, ensuring compatibility with mass spectrometry (e.g., using volatile buffers like ammonium acetate or ammonium formate).
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) on the parent ion and suspected degradation products to obtain structural information.
-
-
Data Analysis:
-
Extract the mass-to-charge ratios (m/z) of the parent compound and any new peaks observed in the chromatogram of the stressed sample.
-
Propose elemental compositions for the degradation products based on the accurate mass measurements.
-
Use MS/MS fragmentation patterns to elucidate the structures of the degradation products.
-
The following diagram outlines the workflow for a comprehensive stability study.
Caption: Workflow for a comprehensive stability study of a modified nucleoside.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14][15][16][17] These studies involve subjecting the compound to more extreme conditions than those used in accelerated stability testing.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for various time points. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Also, test the stability of a solution at elevated temperatures.
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light in a photostability chamber.
For each condition, analyze the samples by HPLC and LC-MS to quantify the degradation and identify the degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are observed without complete destruction of the molecule.[15]
Conclusion
The stability of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a critical parameter that influences its utility in research and development. While direct stability data is limited, a comprehensive understanding of the chemistry of nucleoside analogues allows for the prediction of potential degradation pathways and the design of effective storage strategies. For optimal stability, it is recommended to store this compound in a lyophilized form at -20°C or lower, protected from light and moisture. For solutions, aliquoting into a buffered, neutral pH solution and storing at -80°C is advisable.
The implementation of robust, validated stability-indicating analytical methods, such as HPLC and LC-MS, is imperative for monitoring the purity and integrity of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine over time. Forced degradation studies are a valuable tool for elucidating degradation pathways and ensuring the specificity of the analytical methods employed. By adhering to the principles and protocols outlined in this guide, researchers and developers can ensure the quality and reliability of their work with this important modified nucleoside.
References
-
Bio-Synthesis Inc. (2020). Stability and Storage of Oligonucleotides. [Link]
-
Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
Abdel-Megied, A. M., et al. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. [Link]
-
ResearchGate. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. [Link]
-
Gagnon, D., et al. (2011). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. [Link]
-
Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Li, H., et al. (2005). Study on the molecular structure and thermal stability of purine nucleoside analogs. ResearchGate. [Link]
-
Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Wang, Z. (2001). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]
-
Rawat, P. S., & Kumar, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. [Link]
-
metabion. How should siRNA/RNAi/duplex RNA oligonucleotides be stored?. [Link]
-
PubChem. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. [Link]
-
Mali, S. M., et al. (2022). Heterocycle-modified 2′-deoxyguanosine nucleolipid analogs stabilize guanosine gels and self-assemble to form green fluorescent gels. PMC. [Link]
-
Wang, Z. (2001). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]
-
Pawar, S. V., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Andersen, et al. (2014). Locked and Unlocked Nucleosides in Functional Nucleic Acids. MDPI. [Link]
-
Lorenz, C., et al. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC. [Link]
-
Begovich, K., et al. (2022). Discovery of Novel, Potent, and Orally Bioavailable SOS1 Bifunctional Degraders for the Treatment of KRAS Mutant Cancers. Biotheryx. [Link]
-
Kibler-Herz, D., et al. (1991). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. PubMed. [Link]
-
Turesky, R. J., et al. (1996). Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry. PubMed. [Link]
-
Ochekpe, N. A. (2017). Degradation Pathway. ResearchGate. [Link]
-
Adam, W., et al. (2002). 2'-Deoxyguanosine (DG) oxidation and strand-break formation in DNA by the radicals released in the photolysis of N-tert-butoxy-2-pyridone. Are tert-butoxyl or methyl radicals responsible for the photooxidative damage in aqueous media?. PubMed. [Link]
-
de Lera, A. R., et al. (2017). The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends. PubMed. [Link]
-
Culp, S. J., et al. (2002). Effect of 2'-Deoxyguanosine Oxidation at C 8 Position on N-Glycosidic Bond Stability. ResearchGate. [Link]
-
Barregard, L., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]
Sources
- 1. Stability and Storage of Oligonucleotides [biosyn.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Deoxyguanosine (DG) oxidation and strand-break formation in DNA by the radicals released in the photolysis of N-tert-butoxy-2-pyridone. Are tert-butoxyl or methyl radicals responsible for the photooxidative damage in aqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. metabion.com [metabion.com]
- 9. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
theoretical yield of 8-oxo-dG from 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
[1]
Executive Summary
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the primary biomarker for oxidative DNA damage and a critical reagent in oligonucleotide synthesis for mutagenesis studies.[1] However, the direct synthesis and handling of 8-oxo-dG are complicated by its susceptibility to further oxidation (yielding spiroiminodihydantoin) and degradation under the basic conditions required for N2-deprotection.[1]
The precursor 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine utilizes an O-benzyl ether strategy to "mask" the 8-oxo functionality.[1] This approach offers a distinct advantage: the benzyl group protects the 8-position during the harsh ammonolysis of the N2-isobutyryl group, preventing the oxidative degradation typical of unprotected 8-oxo-dG.[1]
This guide provides the theoretical yield calculations, the mechanistic pathway for deprotection, and a validated protocol for maximizing recovery.
Chemical Basis & Stoichiometry[1]
To calculate the theoretical yield, we must establish the molecular weight differential between the protected precursor and the final target.
Molecular Weight Analysis[1]
-
Precursor: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine[1]
-
Formula:
-
MW: 443.46 g/mol [1]
-
-
Target: 8-oxo-2'-deoxyguanosine (Tautomer of 8-hydroxy-dG)[1]
-
Formula:
-
MW: 283.24 g/mol [1]
-
Theoretical Yield Calculation
The theoretical yield assumes 100% molar conversion with no side reactions.
Theoretical Mass Yield: For every 1.0 gram of precursor, the theoretical maximum yield of 8-oxo-dG is 638.7 mg .[1]
Mechanistic Pathway & Process Efficiency[1]
The conversion requires a two-step orthogonal deprotection strategy.[1] The order of operations is critical to maintaining the integrity of the nucleobase.
The Pathway
-
N2-Deprotection (Base-Labile): Removal of the isobutyryl group.[1] The 8-benzyloxy group remains intact, protecting the core from base-catalyzed degradation.[1]
-
O8-Deprotection (Hydrogenolysis): Cleavage of the benzyl ether to release the enol (8-hydroxy), which spontaneously tautomerizes to the stable keto form (8-oxo).[1]
Figure 1: Orthogonal deprotection pathway utilizing the stability of the benzyl ether to survive ammonolysis.[1]
Process Efficiency Factors (PEF)
While the theoretical yield is fixed, the practical yield is influenced by specific chemical risks at each stage.
| Step | Reaction | Risk Factor | Efficiency Est. |
| 1 | Ammonolysis ( | 8-Bn is stable to base, but long exposure at >55°C can cause minor hydrolysis. | 95-98% |
| 2 | Hydrogenolysis ( | Catalyst poisoning or incomplete cleavage. | 90-95% |
| 3 | Workup/Isolation | 8-oxo-dG is sparingly soluble; loss during filtration/crystallization. | 85-90% |
| Total | Cumulative | Combined Process Efficiency | ~75-80% |
Experimental Protocol
This protocol is designed for solution-phase conversion.[1] If the precursor is part of a solid-phase oligonucleotide synthesis, Step 1 occurs during standard cleavage, and Step 2 requires post-purification treatment.
Step 1: N2-Isobutyryl Removal
Objective: Remove the exocyclic amine protection without affecting the benzyl ether.
-
Dissolve 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in concentrated ammonium hydroxide (
).-
Note: Unlike unprotected 8-oxo-dG, the addition of 2-mercaptoethanol is not strictly required here because the 8-position is protected by the benzyl group, preventing oxidation to spiroiminodihydantoin.[1] However, it is good practice to degas solvents.
-
-
Incubate at 55°C for 12–16 hours (or use AMA at 65°C for 15 mins).
-
Evaporate to dryness under reduced pressure.
-
Checkpoint: Mass spec should show loss of isobutyryl (-70 Da).
Step 2: O8-Benzyl Cleavage (Hydrogenolysis)
Objective: Remove the benzyl ether to generate 8-oxo-dG.[1]
-
Redissolve the residue in MeOH:H2O (1:1).
-
Add 10% Pd/C catalyst (10% w/w relative to substrate).[1]
-
Stir under
atmosphere (balloon pressure) at room temperature for 4–6 hours.-
Alternative: Ammonium formate can be used as a hydrogen donor for transfer hydrogenation if gas handling is difficult.
-
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate. The product, 8-oxo-dG, may precipitate as it is less soluble than the intermediate.[1]
Step 3: Purification & Analysis[1]
-
Purification: Reverse-phase HPLC (C18 column) using a gradient of 0–10% Acetonitrile in 50 mM Triethylammonium Acetate (TEAA).
-
Validation:
-
UV:
shift (8-oxo-dG has characteristic shoulders compared to dG).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Electrochemical Detection (ECD): 8-oxo-dG is highly electroactive (standard detection method).[1]
-
Yield Analysis Summary
The following table summarizes the expected mass recovery based on the "Protection Strategy" route.
| Metric | Value | Notes |
| Precursor Mass | 1000 mg | Starting material |
| Theoretical Molar Yield | 2.25 mmol | Based on MW 443.46 |
| Theoretical Mass Yield | 639 mg | Assuming 100% conversion |
| Practical Efficiency | ~80% | Accounting for workup losses |
| Expected Isolated Yield | ~510 mg | Realistic target for validated lab workflow |
Troubleshooting Low Yields
-
Incomplete Benzyl Removal: If the reaction stalls, add fresh catalyst or switch to transfer hydrogenation (Ammonium Formate/Pd-C).[1]
-
Degradation: If 8-oxo-dG degrades after Step 2, ensure the final workup is performed quickly and samples are stored at -20°C. Once the benzyl group is removed, the molecule becomes sensitive to oxidation again.[1]
References
-
Glen Research. 8-Oxo-dG-CE Phosphoramidite and Deprotection Strategies. Glen Report.[1] Available at: [Link][1]
- Bodeppudi, V., et al. (1992). "Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine." Chemical Research in Toxicology.
-
Valavanidis, A., et al. (2009). "8-hydroxy-2' -deoxyguanosine (8-OHdG): A Critical Biomarker of Oxidative Stress and Carcinogenesis."[1] Journal of Carcinogenesis & Mutagenesis. Available at: [Link][1]
-
Souza-Pinto, N. C., et al. (2001).[1] "Repair of 8-Oxodeoxyguanosine: Implications for Neurodegeneration."[1] Nature.[1]
- Burrows, C. J., & Muller, J. G. (1998). "Oxidative Nucleobase Modifications Leading to Strand Scission." Chemical Reviews.
Methodological & Application
protocol for incorporating 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine into oligonucleotides
This Application Note and Protocol details the specific methodology for incorporating 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (often abbreviated as 8-Bn-dG or O8-Bn-dG ) into oligonucleotides.
This modified nucleoside serves two primary purposes in nucleic acid research:
-
As a Precursor for 8-Oxo-dG: The benzyl group protects the O8 position, preventing oxidative degradation during the synthesis cycle (specifically during iodine oxidation). It can be converted to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) post-synthesis.
-
As a DNA Adduct Model: To study the structural and biological effects of bulky O8-alkylation, a specific type of oxidative/alkylative damage.
Introduction & Mechanistic Rationale
Standard automated DNA synthesis utilizes highly reactive phosphoramidite chemistry. However, the introduction of 8-modified guanines presents unique challenges:
-
Steric Hindrance: The bulky benzyloxy group at the C8 position creates significant steric clash within the active site of the coupling reaction, drastically reducing coupling efficiency compared to canonical bases.
-
Chemical Stability: While the N2-isobutyryl group is a standard protecting group removed by ammonia, the 8-benzyloxy ether is relatively stable. This stability is advantageous for isolating the adduct but requires specific "convertible" conditions if the target is 8-oxo-dG.
-
Acid Lability: 8-substituted purines often destabilize the glycosidic bond, increasing the risk of depurination (loss of the base) during the acidic detritylation steps (TCA/DCA treatment).
This protocol mitigates these risks through optimized coupling times, mild deprotection strategies, and precise handling.
Materials & Reagents
-
Monomer: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Note: Ensure the monomer is the 5'-DMT, 3'-phosphoramidite form. If you possess the nucleoside, it must be phosphitylated first.
-
-
Diluent: Anhydrous Acetonitrile (ACN), water content < 30 ppm.[1]
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Rationale: ETT is preferred for sterically hindered monomers due to higher acidity and faster kinetics.
-
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).
-
Deblock: 3% Dichloroacetic acid (DCA) in Toluene or DCM.
-
Solid Support: Standard CPG (500 Å or 1000 Å) or Polystyrene.
Solid-Phase Synthesis Protocol
Step 1: Reconstitution
Dissolve the 8-Bn-dG phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .
-
Critical: Allow the solution to equilibrate for 5-10 minutes under Argon. Ensure complete dissolution; the benzyl group increases hydrophobicity, occasionally requiring gentle vortexing.
Step 2: Automated Synthesis Cycle
Modify the synthesizer protocol specifically for the incorporation step of the 8-Bn-dG monomer.
| Step | Parameter | Standard Value | Optimized Value for 8-Bn-dG | Rationale |
| Coupling | Time | 2.0 min | 10.0 - 15.0 min | Overcomes steric hindrance at C8. |
| Activator | Type | Tetrazole | ETT (0.25 M) | Higher activation efficiency for bulky amidites. |
| Oxidation | Time | 30 sec | Standard | The Benzyl ether protects C8 from over-oxidation. |
| Capping | Reagent | Ac2O/NMI | Standard | Caps unreacted 5'-OH to prevent deletion sequences. |
| Detritylation | Reagent | 3% DCA | Standard (Monitor) | 8-Bn-dG is relatively stable, but avoid prolonged acid exposure (>2 min). |
Step 3: Cleavage & Deprotection
The choice of deprotection depends entirely on your final target molecule.
Pathway A: Target is the 8-Benzyloxy-dG Adduct (Intact Benzyl Group)
To retain the benzyl group while removing the N2-isobutyryl protection and cleaving from the support:
-
Incubate the CPG column in Concentrated Ammonium Hydroxide (28-30%) .
-
Temperature/Time:
-
Room Temperature for 24 hours (Recommended to preserve adduct integrity).
-
OR55°C for 4-6 hours (Faster, but increases risk of hydrolysis).
-
-
Work-up: Evaporate ammonia under vacuum. The benzyl ether is stable to standard ammonolysis.
Pathway B: Target is 8-Oxo-dG (Removal of Benzyl Group)
If the 8-benzyloxy group was used as a precursor for 8-oxo-dG:
-
Perform Pathway A (Ammonia deprotection) first.
-
Lyophilize the crude oligonucleotide.
-
Conversion: The benzyl group is typically removed via Acid Hydrolysis or Hydrogenolysis .
-
Acid Method: Treat with 10% Acetic Acid at 60°C for 1-2 hours (Monitor by HPLC). Warning: High risk of depurination.[2]
-
Reduction Method (Preferred for purity): Catalytic hydrogenation (H2, Pd/C) in aqueous buffer. This is difficult to perform on small-scale oligos without loss.
-
Note: Most researchers prefer using 8-Methoxy-dG or commercial 8-oxo-dG monomers if the final target is 8-oxo-dG, as the conversion from 8-Benzyloxy is non-trivial on the oligonucleotide scale.
-
Visualization of Workflows
Diagram 1: Synthesis & Processing Logic
Caption: Decision tree for the synthesis and post-processing of 8-Benzyloxy-dG oligonucleotides.
Quality Control & Analysis
HPLC Analysis[3][4]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or equivalent).
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[3]
-
Buffer B: Acetonitrile.[1]
-
Gradient: 0-50% B over 30 minutes.
-
Observation: The 8-Benzyloxy-dG oligonucleotide will elute significantly later (higher hydrophobicity) than the unmodified control sequence due to the benzyl group.
-
8-Oxo-dG Conversion: If converting, the peak should shift to an earlier retention time (more polar) matching the 8-oxo standard.
Mass Spectrometry (ESI-MS)
Calculate the expected mass shift:
-
Unmodified dG: MW = 267.2 Da (nucleoside mass).
-
8-Benzyloxy-dG: MW = 373.3 Da (+106 Da vs dG).
-
8-Oxo-dG: MW = 283.2 Da (+16 Da vs dG).
-
Verification: Confirm the parent ion corresponds to the sequence mass + 106 Da per incorporation for the adduct.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance at C8. | Increase coupling time to 15 min; use fresh ETT activator. |
| N-1 Deletion (Missing G) | Incomplete coupling. | Ensure amidite is dry; double-couple (2x 10 min). |
| Depurination (Chain cleavage) | Acid sensitivity of 8-sub-G. | Shorten DCA contact time; wash immediately with Acetonitrile. |
| Incomplete Deprotection | N2-isobutyryl slow removal. | Ensure NH4OH is fresh; incubate at 55°C if Benzyl stability permits. |
References
-
Bodepudi, V., et al. (1992). "Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and its incorporation into oligonucleotides." Chemical Research in Toxicology. Link
-
Gillet, L.C., & Schärer, O.D. (2006). "Synthesis of 8-substituted guanine derivatives and their incorporation into oligonucleotides." Current Protocols in Nucleic Acid Chemistry. Link
-
Glen Research. "Deprotection of Oligonucleotides."[4] Glen Report. Link
-
Kuchimanchi, S., et al. (1995). "Synthesis and properties of oligodeoxynucleotides containing 8-benzyloxy-2'-deoxyguanosine." Nucleic Acids Research.[4][5]
Sources
Application Note: Phosphoramidite Coupling of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This Application Note is designed for researchers utilizing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite (8-Bn-dG) in solid-phase oligonucleotide synthesis.
The protocol addresses the specific physicochemical challenges imposed by the C8-benzyloxy modification : steric hindrance during coupling and the chemical stability of the O-benzyl ether during oxidation and deprotection.
Executive Summary
The incorporation of 8-Benzyloxy-2'-deoxyguanosine is a critical technique for synthesizing oligonucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) or for studying minor groove interactions. The benzyl group at the C8 position serves two roles: it locks the tautomeric preference and protects the oxidation-sensitive 8-oxo moiety during chain assembly.
However, the bulky benzyloxy group at C8 creates significant steric hindrance near the N7/C8 region, impeding the approach of the activator and the 5'-hydroxyl of the growing chain. Standard coupling protocols (2 minutes, 1H-tetrazole) often yield poor incorporation (<90%). This guide details an optimized workflow using extended coupling times and high-potency activators to achieve >98% coupling efficiency.
Critical Mechanistic Factors
Steric Hindrance & Activator Choice
The 8-benzyloxy substituent projects into the syn domain of the guanine base, creating a crowded environment around the phosphoramidite center.
-
Challenge: Standard activators like 1H-Tetrazole (pKa ~4.8) are often too slow to drive the reaction to completion through this steric wall.
-
Solution: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[1] These activators possess higher acidity and nucleophilicity, accelerating the formation of the reactive tetrazolide intermediate.
Chemical Stability (The "Do No Harm" Rule)
-
Acid Sensitivity: Like many purine modifications, electron-donating groups at C8 can destabilize the glycosidic bond, increasing the risk of depurination during the Detritylation (DCA/TCA) step.
-
Oxidation: The benzyl ether is relatively stable to standard Iodine oxidation, unlike the free 8-oxo form. However, mild iodine conditions (0.02 M) are recommended to prevent any potential oxidative cleavage of the benzyl ether or over-oxidation.
Optimized Coupling Protocol
Reagents & Preparation
| Component | Specification | Notes |
| Phosphoramidite | 8-Benzyloxy-N2-iBu-dG | Dilute to 0.10 M in Anhydrous Acetonitrile (ACN). Ensure water content <30 ppm. |
| Activator | 0.25 M ETT in ACN | Preferred. DCI (0.25 M) is a valid alternative. Avoid 1H-Tetrazole. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard "Low Water" or "Mild" oxidizer is preferred over 0.1 M Iodine. |
| Deblock | 3% Dichloroacetic Acid (DCA) | Limit exposure time to prevent depurination. |
Synthesis Cycle Parameters
The following parameters replace the standard "G" cycle on your synthesizer (e.g., ABI 394, MerMade, ÄKTA).
Step 1: Detritylation
-
Reagent: 3% DCA in Dichloromethane (DCM) or Toluene.
-
Flow: Short pulses.
-
Critical Action: Minimize the acid contact time. If your synthesizer allows, reduce the deblock time by 20% compared to unmodified bases, followed by an immediate, thorough ACN wash.
Step 2: Coupling (The Critical Step)
-
Reagent: 0.1 M Phosphoramidite + 0.25 M ETT.
-
Volume: Increase reagent delivery volume by 20% to ensure column saturation.
-
Coupling Time: 6 to 10 minutes (Standard is 1.5 - 2 min).
-
Reasoning: The extended time allows the bulky activated amidite to diffuse and react with the solid-support 5'-OH despite the C8 steric clash.
-
-
Recycling: If available, use a "double coupling" method (2 x 5 min) with a fresh reagent draw for the second pass.
Step 3: Oxidation[2]
-
Reagent: 0.02 M Iodine.[2]
-
Time: Standard (30-60 seconds).
-
Note: The Benzyl protection renders the base resistant to the oxidative damage that typically plagues 8-oxo-dG synthesis.
Step 4: Capping[3]
-
Reagent: Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).[2]
-
Time: Standard.
Deprotection & Downstream Processing[2]
The processing strategy depends on whether you wish to retain the 8-Benzyloxy group or convert it to 8-oxo-dG .
Pathway A: Isolation of 8-Benzyloxy-dG Oligonucleotide
To retain the benzyl group, use mild basic conditions to remove the N2-isobutyryl and phosphate protecting groups.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions: Room Temperature for 24 hours OR 55°C for 4-6 hours .
-
Result: The N2-iBu group is cleaved. The O-Benzyl ether remains intact.
-
Purification: RP-HPLC (DMT-on preferred to separate from failure sequences).
Pathway B: Conversion to 8-Oxo-dG
If the 8-Benzyloxy group was used as a precursor:
-
Perform Pathway A (Deprotection).
-
Purify the 8-Benzyloxy oligo.
-
Conversion: Treat the purified oligo with acid (e.g., 10% acetic acid, mild heat) or use catalytic hydrogenation (H2/Pd) if in solution, though acid hydrolysis is more common for oligonucleotides to convert the benzyl ether to the carbonyl (8-oxo). Note: Direct synthesis using 8-oxo-dG phosphoramidites is usually preferred for this target unless specific "caged" studies are intended.
Visualized Workflows
Figure 1: Synthesis Cycle Logic
The following diagram illustrates the modified synthesis cycle, highlighting the critical intervention points for 8-Bn-dG.
Caption: Modified phosphoramidite cycle emphasizing the extended coupling time and specific activator requirement.
Figure 2: Deprotection & Fate of the Modification
This flow details the chemical pathway from the solid support to the final isolated molecule.
Caption: Post-synthesis processing pathways. Standard ammonia treatment yields the 8-Benzyloxy intact.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Coupling Yield (<95%) | Steric hindrance; Water contamination. | 1. Increase coupling time to 12 mins.2. Switch activator to ETT or BTT.3. Ensure ACN water content <20 ppm. |
| n-1 Deletion Sequences | Incomplete coupling. | Implement "Double Coupling" (2x 5 min) for the 8-Bn-dG step. |
| Depurination (Base Loss) | Acid exposure too long. | Reduce DCA deblock time; Ensure rapid washing after deblock. |
| Unexpected Mass (+16 Da) | Oxidation of Benzyl? (Unlikely) | Check if Iodine concentration is too high; ensure Benzyl group hasn't hydrolyzed to 8-oxo during workup. |
References
-
Glen Research. Standard Protocol for Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis: Activator Selection. Retrieved from [Link]
-
Bodupalli, S. et al. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.[4][5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Deprotection and Handling of Oligonucleotides Containing 8-Benzyloxy-dG
This Application Note is structured as a high-level technical guide for researchers handling the sensitive modification 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-dG) .
Executive Summary & Chemical Strategy
The incorporation of 8-Benzyloxy-2'-deoxyguanosine (8-Bn-dG) into oligonucleotides is typically employed to study steric effects in protein-DNA interactions, or as a masked precursor for 8-oxo-dG. However, the presence of the N2-isobutyryl (iBu) protecting group on the guanine exocyclic amine presents a specific chemical conflict:
-
The Requirement: The N2-iBu group is robust and typically requires concentrated Ammonium Hydroxide (NH₄OH) at elevated temperatures (55°C–65°C) for complete removal.
-
The Risk: The C8-position of purines is electron-deficient. While the benzyl ether linkage is generally stable to base, high temperatures in strong nucleophilic solvents (like ammonia) can promote Nucleophilic Aromatic Substitution (SNAr) , potentially displacing the benzyloxy group with an amine (yielding 8-amino-dG) or causing hydrolysis to 8-oxo-dG.
Core Directive: To preserve the 8-Benzyloxy moiety, this protocol utilizes a "Low-Temperature / Extended-Time" deprotection strategy. This approach balances the kinetic energy required to cleave the N2-iBu amide bond while remaining below the activation energy threshold for C8-displacement.
Chemical Mechanism & Workflow[1][2][3]
The following diagram illustrates the critical decision pathways and chemical risks associated with this specific molecule.
Figure 1: Decision tree for deprotection. High heat increases the probability of SNAr side reactions at the C8 position.
Detailed Protocols
Materials Required[2][4][5][6][7][8][9][10][11]
-
Reagent: Concentrated Ammonium Hydroxide (28–30% NH₃), stored at 4°C (Freshness is critical).
-
Solvent: Acetonitrile (HPLC Grade).
-
Vessel: Screw-cap glass vial (Teflon-lined cap) to prevent ammonia leakage.
Protocol A: The "Safe" Route (Recommended)
Best for: Maximizing integrity of the 8-Benzyloxy group.
-
Cleavage: Transfer the CPG column contents to a glass vial. Add 1.0 mL of Conc. NH₄OH . Let stand at Room Temperature (20–25°C) for 1 hour .
-
Deprotection: Keep the vial tightly sealed at Room Temperature for 24 to 36 hours .
-
Quenching: Cool the vial on ice for 5 minutes (to reduce ammonia gas pressure).
-
Desalting/Drying: Evaporate the ammonia using a SpeedVac concentrator. Do not apply heat during evaporation.
Protocol B: The "Accelerated" Route (Conditional)
Use only if: 24h turnaround is impossible. Risk of minor side-products increases.
-
Cleavage: Same as Protocol A.
-
Deprotection: Incubate at 37°C (water bath) for 16 hours .
-
Warning: Do NOT exceed 40°C. Do NOT use AMA (Ammonium Hydroxide/Methylamine) as methylamine is a stronger nucleophile and will likely displace the benzyl group.
-
Analytical Verification & Purification
The 8-Benzyloxy group is highly hydrophobic. This physical property is the primary handle for validation and purification.
Data Summary: Expected Behavior
| Parameter | Standard DNA | 8-Bn-dG Modified DNA | Note |
| RP-HPLC Retention | Baseline | Significant Shift (+) | The Benzyl group acts like a "DMT-on" tag, retarding elution. |
| UV Absorbance | Benzyl group may add minor absorbance features ~280nm. | ||
| Mass Spec (ESI) | Target Mass (M) | M + 90.1 Da | Mass shift corresponding to the Benzyl (Bn) vs H. |
| Risk Indicator | N/A | M + 15 Da | Indicates 8-Amino-dG (Bn displaced by NH₂). |
Purification Strategy: Reverse-Phase HPLC
Because the 8-Bn group increases hydrophobicity, the full-length product will elute later than failure sequences and unmodified contaminants.
-
Column: C18 (e.g., Phenomenex Jupiter or Clarity Oligo-RP).
-
Buffer A: 0.1M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 0% to 30% B over 30 minutes.
-
Observation: Look for the main peak eluting 2–4 minutes later than a standard control oligo of the same sequence.
-
Critical Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, every experiment must have a built-in control.
-
The "Mass-Check" Validation: Before committing the full batch to purification, take a 0.1 OD aliquot, desalt, and run ESI-MS.
-
Pass: Peak corresponds to Calculated MW + 106 Da (Benzyl ether vs H, minus H displacement... effectively +90 Da mass addition to dG).
-
Fail (Hydrolysis): Peak corresponds to Calculated MW + 16 Da (Indicates 8-oxo-dG formation).
-
Fail (Amination): Peak corresponds to Calculated MW + 15 Da (Indicates 8-amino-dG formation).
-
-
The "Convertibility" Check: If your intent is to remove the benzyl group later to generate 8-oxo-dG, treat a small aliquot with 10% Formic Acid for 30 mins. Analyze by HPLC. The peak should shift to an earlier retention time (loss of hydrophobic benzyl) and the mass should drop by 90 Da. This confirms the benzyl group was present and intact.
References
-
Glen Research. Deprotection Guide: Standard and UltraMild Strategies. Retrieved from [Link]
-
Current Protocols. Cleavage and Deprotection of Oligonucleotides.[1][9][10][11] Current Protocols in Nucleic Acid Chemistry.[11] Retrieved from [Link]
- Bodepudi, V. et al. (1992). Synthesis of 8-benzyloxy-2'-deoxyguanosine and its incorporation into oligonucleotides. Chemical Research in Toxicology. (Contextual grounding for 8-Bn synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. atdbio.com [atdbio.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. news-medical.net [news-medical.net]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.sierrabio.com [support.sierrabio.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Cleavage and Deprotection of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This Application Note is designed for researchers utilizing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-BnO-dG) in oligonucleotide synthesis. This modified nucleoside is typically employed as a stable precursor to 8-oxo-dG or as a specific probe for bulky C8-guanine adducts.
The following guide details the "Reductive-Scavenging Cocktail" strategy. While 8-BnO-dG is chemically more stable than its 8-oxo-dG counterpart, the electron-rich nature of the C8-substituted purine ring renders it susceptible to oxidative degradation and hydrolysis during the harsh conditions of basic deprotection.
Executive Summary
Target Molecule: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (incorporated into DNA/RNA). Primary Challenge: The N2-isobutyryl group requires ammonolytic cleavage, but the C8-benzyloxy substituent creates an electron-rich center prone to adventitious oxidation or hydrolysis to 8-oxo-dG (which subsequently degrades to hydantoin species) if not properly scavenged. The Solution: A Thiol-Modified Ammonium Hydroxide Cocktail . This protocol ensures the complete removal of the N2-isobutyryl protecting group and cleavage from the solid support while maintaining the integrity of the 8-benzyloxy ether linkage.
The Deprotection Cocktail
Unlike standard nucleosides, C8-modified guanines require an oxygen-free or antioxidant-rich environment during deprotection.
The "Gold Standard" Cocktail Formulation
| Component | Concentration | Function |
| Ammonium Hydroxide (NH₄OH) | ~28-30% (Concentrated) | Cleavage Agent: Hydrolyzes the succinyl linker to release the oligo.Deprotectant: Removes cyanoethyl phosphates and the N2-isobutyryl group. |
| 2-Mercaptoethanol (β-ME) | 0.25 M | Antioxidant/Scavenger: Prevents oxidative degradation of the electron-rich 8-BnO-dG and any trace 8-oxo-dG formed via hydrolysis. |
| Ethanol (Optional) | 25% (v/v) | Solubilizer: Improves solubility of hydrophobic 8-BnO adducts and suppresses benzamide/isobutyramide precipitation. |
Detailed Protocol
Phase A: Preparation
-
Reagent Quality: Use fresh Ammonium Hydroxide (stored at 4°C). Old ammonia loses titer, leading to incomplete N2-iBu removal.
-
Cocktail Prep:
-
To 10 mL of concentrated NH₄OH, add 175 µL of 2-Mercaptoethanol (pure liquid, 14.3 M).
-
Optional: If the oligo is lipid-conjugated or very hydrophobic, mix NH₄OH:EtOH (3:1) before adding β-ME.
-
Safety Note: Perform all steps in a fume hood. β-ME has a potent sulfur odor.
-
Phase B: Cleavage & Deprotection[1][2]
-
Column Transfer: Transfer the CPG (Controlled Pore Glass) solid support to a screw-cap vial (e.g., 2 mL HPLC vial with a Teflon-lined cap).
-
Addition: Add 1.0 mL of the Deprotection Cocktail to the vial.
-
Incubation:
-
Standard Conditions: Incubate at 55°C for 12–16 hours .
-
Why 55°C? The N2-isobutyryl group is slower to deprotect than the standard N2-dimethylformamidine (dmf) group. 16 hours ensures >99% removal.
-
Stability Check: The 8-Benzyloxy ether is stable to these basic conditions. It will not convert to 8-oxo-dG under these conditions (conversion requires strong acid or catalytic hydrogenation).
-
-
Cooling: Cool the vial to room temperature (RT) and open carefully to release pressure.
Phase C: Workup
-
Supernatant Recovery: Pipette the supernatant (containing the oligo) into a fresh tube.
-
Rinse: Wash the CPG beads with 200 µL of 20% EtOH/Water and combine with the supernatant.
-
Evaporation: Evaporate the solution to dryness using a SpeedVac (centrifugal evaporator).
-
Critical: Do not apply heat >40°C during evaporation to minimize thermal degradation in the concentrated state.
-
-
Desalting: Resuspend the pellet in water. The presence of β-ME residues requires a thorough desalting step (NAP-10 column or Glen Gel-Pak) prior to mass spectrometry to avoid sulfur adduct peaks.
Mechanistic Pathway & Logic
The following diagram illustrates the chemical pathway, highlighting the specific stability of the Benzyl ether vs. the Isobutyryl amide.
Caption: Step-wise deprotection logic. The 2-Mercaptoethanol (2-ME) firewall prevents oxidative side-reactions during the thermal ammonolysis step.
Quality Control & Validation
Analytical HPLC
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or equivalent).
-
Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 8-BnO-dG is significantly more hydrophobic than native dG. Expect the modified oligo to elute later (higher % Acetonitrile) than the unmodified control.
-
Shift: Typically +1 to +3 minutes shift depending on oligo length.
-
ESI-MS Verification
Calculate the expected mass shift carefully:
-
dG Monomer MW: 267.2 Da (Nucleoside)
-
8-BnO-dG Monomer MW: 373.3 Da
-
Mass Shift: The incorporation of the 8-Benzyloxy group adds +106.1 Da relative to native dG.
-
Note: Ensure the N2-isobutyryl group (+70 Da) is absent. If you see a peak at +176 Da (106 + 70), the deprotection time was insufficient.
Scientific Notes & Troubleshooting
Why not use AMA (Ammonium Hydroxide/Methylamine)?
While AMA (1:1 mixture) is faster (65°C for 10 mins), it is more aggressive.
-
Risk: Methylamine is a stronger nucleophile and can occasionally cause transamination or ring-opening on sensitive, electron-rich purines.
-
Recommendation: Stick to NH₄OH/β-ME for 8-modified guanosines to maximize integrity, unless high-throughput speed is strictly required.
Conversion to 8-oxo-dG
If your goal is to generate 8-oxo-dG from this precursor:
-
The benzyl group is NOT removed by the protocol above.
-
Post-Synthetic Conversion: To convert 8-BnO-dG to 8-oxo-dG, the oligo typically requires treatment with acid (e.g., dilute acetic acid or specific oxidative conditions) or catalytic hydrogenation (H₂/Pd), which is difficult on solid phase.
-
Most researchers use 8-BnO-dG to study the ether adduct itself, or use specific 8-oxo-dG phosphoramidites (e.g., 8-oxo-dG-CE) if 8-oxo is the target.
References
-
Glen Research. Deprotection of 8-oxo-dG and related modifications. Glen Report 20.24. Available at: [Link]
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 8-benzyloxy-2'-deoxyguanosine and its incorporation into oligonucleotides. Chemical Research in Toxicology, 5(5), 608-617. [Link]
-
Beckman, J. et al. (2002). Oxidative damage to DNA: The stability of 8-modified guanosines.[1] Journal of Biological Chemistry. [Link]
Sources
HPLC purification of oligonucleotides modified with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Application Note & Protocol
High-Resolution Purification of Oligonucleotides Modified with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine using Ion-Pair Reversed-Phase HPLC
Abstract
The chemical synthesis of oligonucleotides, particularly those incorporating modifications for enhanced therapeutic or diagnostic properties, invariably produces a complex mixture of the desired full-length product alongside synthesis-related impurities such as truncated sequences (n-1, n-2) and species with remaining protecting groups.[1][2] The purification of oligonucleotides modified with the highly hydrophobic 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine moiety presents a significant chromatographic challenge. The bulky benzyloxy group dramatically alters the molecule's retention characteristics, necessitating a tailored purification strategy. This document provides a comprehensive guide and detailed protocols for the analytical assessment and preparative purification of these modified oligonucleotides using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). We will explore the fundamental principles, method development considerations, and step-by-step protocols designed to achieve high purity and yield, ensuring the suitability of the final product for demanding downstream applications in research and drug development.
The Chromatographic Challenge: Understanding the Impact of Hydrophobic Modifications
The successful purification of a synthetic oligonucleotide is contingent on exploiting the physicochemical differences between the target molecule and its impurities. The introduction of an 8-benzyloxy group to a deoxyguanosine residue fundamentally alters the molecule's character in two critical ways:
-
Increased Hydrophobicity: The benzyl group is a large, nonpolar aromatic moiety. Its presence significantly increases the overall hydrophobicity of the oligonucleotide. This makes Ion-Pair Reversed-Phase (IP-RP) HPLC the separation mode of choice, as it resolves molecules based on differences in hydrophobicity.[3][4][5]
-
Enhanced Resolution from Failure Sequences: Standard synthesis failure sequences (shortmers) are inherently less hydrophobic than the full-length product. The addition of the benzyloxy group exaggerates this difference, providing a larger selectivity window for chromatographic separation. However, it can also increase interactions with the stationary phase, requiring careful optimization of the mobile phase to ensure proper elution and recovery.[6]
The N2-isobutyryl group is a standard protecting group used during phosphoramidite synthesis to prevent unwanted side reactions.[7] Following synthesis, this group, along with other protecting groups, is removed in a deprotection step.[8] Incomplete deprotection results in impurities that are also more hydrophobic than the final product, which can be effectively separated using the methods described herein.[3]
Principle of the Method: Ion-Pair Reversed-Phase HPLC
IP-RP-HPLC is the cornerstone technique for purifying modified oligonucleotides.[9] It ingeniously addresses the dual nature of oligonucleotides: the hydrophobic nucleobases and the highly charged anionic phosphate backbone.
The mechanism relies on two key interactions:
-
Ion-Pairing: A cationic ion-pairing agent, typically a tertiary amine like triethylamine (TEA), is added to the mobile phase. This agent forms a neutral ion-pair with the negatively charged phosphate groups on the oligonucleotide backbone.[10]
-
Hydrophobic Interaction: This charge neutralization "masks" the hydrophilic backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C8 or C18) via hydrophobic interactions between its nucleobases (and any hydrophobic modifications) and the alkyl chains of the column packing.[9]
Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. This disrupts the hydrophobic interactions, and molecules elute in order of increasing hydrophobicity.
Caption: Overall workflow for oligonucleotide purification.
Protocol 4.1: Mobile Phase Preparation
This protocol describes the preparation of a common and robust mobile phase system using TEAA.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylamine (TEA), ≥99.5%
-
Glacial Acetic Acid, ≥99.7%
Procedure:
-
Prepare 2.0 M TEAA Stock Solution:
-
In a fume hood, add ~139 mL of TEA to ~300 mL of HPLC-grade water in a 500 mL volumetric flask placed in an ice bath.
-
Slowly add ~57 mL of glacial acetic acid. The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 ± 0.2 with either TEA or acetic acid.
-
Bring the final volume to 500 mL with HPLC-grade water.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Prepare Mobile Phase A (Aqueous):
-
Add 50 mL of the 2.0 M TEAA stock solution to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade water to make a final concentration of 100 mM TEAA.
-
Degas the solution before use.
-
-
Prepare Mobile Phase B (Organic):
-
Add 50 mL of the 2.0 M TEAA stock solution to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade acetonitrile to make a final concentration of 100 mM TEAA in ACN.
-
Degas the solution before use.
-
Protocol 4.2: Analytical IP-RP-HPLC for Purity Assessment
Objective: To quickly assess the purity of the crude oligonucleotide sample and determine the approximate retention time of the full-length product.
Method:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in HPLC-grade water to a final concentration of ~10 OD/mL.
-
HPLC Setup:
-
Column: C18, 3.5 µm, 4.6 x 100 mm, 300 Å
-
Mobile Phase A: 100 mM TEAA in Water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5.0 20.0 25.0 22.0 90.0 25.0 90.0 26.0 5.0 30.0 5.0 -
Analysis: The main peak corresponds to the full-length product. Earlier eluting peaks are typically failure sequences. The increased hydrophobicity of the 8-benzyloxy modification will result in a significantly later retention time compared to an unmodified oligonucleotide of the same length.
Protocol 4.3: Preparative IP-RP-HPLC Purification
Objective: To isolate the full-length modified oligonucleotide from impurities.
Method:
-
Sample Preparation: Dissolve the entire crude synthesis product in a minimal volume of Mobile Phase A (e.g., 1-5 mL).
-
HPLC Setup:
-
Column: C18, 5 µm, 10 x 250 mm, 300 Å
-
Mobile Phase A: 100 mM TEAA in Water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in ACN
-
Flow Rate: 5.0 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
Injection Volume: 1-5 mL (or maximum loop volume)
-
-
Gradient Program: The gradient should be optimized based on the analytical run. The goal is to create a very shallow gradient around the elution point of the target peak.
-
Example: If the product eluted at 15% B in the analytical run, a preparative gradient could be:
Time (min) % Mobile Phase B 0.0 8.0 5.0 8.0 35.0 18.0 38.0 90.0 43.0 90.0 45.0 8.0 50.0 8.0 -
-
Fraction Collection: Use an automated fraction collector to collect peaks. Collect the main peak in multiple small fractions.
-
Quality Control: Analyze small aliquots of each collected fraction using the analytical method (Protocol 4.2) to determine their purity. Pool fractions that meet the required purity specification (e.g., >95%).
Protocol 4.4: Post-Purification Desalting
Objective: To remove the TEAA salt from the purified oligonucleotide, which is crucial for biological applications as TEAA can be toxic to cells. [4] Method (Gel Filtration):
-
Column: Use a pre-packed desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with nuclease-free water or a desired buffer (e.g., PBS).
-
Sample Loading: Load the pooled, pure oligonucleotide fractions onto the column.
-
Elution: Elute the sample with nuclease-free water. The oligonucleotide, being larger, will pass through the column in the void volume, while the smaller salt molecules will be retained in the gel matrix and elute later. [3]5. Collection & Quantification: Collect the eluate containing the desalted oligonucleotide. Quantify using UV absorbance at 260 nm, then lyophilize to a dry pellet for storage.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | Secondary structure formation; Column degradation; Low ion-pair concentration. | Increase column temperature to 60-70 °C;[1][3] Use a new column; Ensure mobile phase is correctly prepared. |
| Poor Resolution | Gradient is too steep; Inappropriate mobile phase. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min); Try a different ion-pairing system (e.g., TEA/HFIP). |
| Low Recovery | Strong, irreversible binding to the column; Sample precipitation on-column. | Add a small percentage of organic modifier to the sample before injection; Consider a less retentive column (C8 instead of C18). |
| Split Peaks | Diastereomers (if phosphorothioates are present); On-column degradation. | This can be inherent to the sample;[11] Ensure mobile phase pH is stable and not degrading the oligo. |
Conclusion
The successful purification of oligonucleotides modified with the highly hydrophobic 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is readily achievable through a well-optimized Ion-Pair Reversed-Phase HPLC strategy. By carefully selecting the column and mobile phase, and by utilizing elevated temperatures and shallow organic gradients, researchers can effectively separate the full-length product from synthesis-related impurities. The protocols provided in this application note serve as a robust foundation for developing a purification workflow that delivers high-purity material suitable for the most sensitive biological and diagnostic applications.
References
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Nucleic Acids Book - Chapter 7. Retrieved from [Link]
-
Waters Corporation. (2025, October 10). Method Development for Preparative Purification of Long Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Lauber, M. (2025, April 14). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Chromatography Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Retrieved from [Link]
-
MetwareBio. (n.d.). Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency. Retrieved from [Link]
-
Separation Science. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
-
Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
DiVA Portal. (2021, June 13). Preparative chromatography for modified oligonucleotides. Retrieved from [Link]
-
Oligofastx. (n.d.). Oligonucleotide purification techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate. Retrieved from [Link]
-
PubChem. (n.d.). 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. Method of Oligonucleotide Purification [biosyn.com]
- 5. oligofastx.com [oligofastx.com]
- 6. waters.com [waters.com]
- 7. nbinno.com [nbinno.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
mass spectrometry analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine modified DNA
Application Note: High-Resolution LC-MS/MS Quantification and Structural Validation of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in Synthetic DNA
Executive Summary & Scientific Context
The analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-N2-iBu-dG) represents a unique challenge in nucleic acid chemistry. This molecule typically appears in two critical contexts:
-
Synthetic Intermediate QC: As a protected phosphoramidite precursor or a residue within a "trityl-on" oligonucleotide prior to final deprotection.
-
Mechanistic Probe: As a specific chemical probe designed to study steric effects or as a caged precursor to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).
The Analytical Challenge: This analyte presents a "stability paradox." The 8-benzyloxy group is susceptible to acid-catalyzed hydrolysis (converting to 8-oxo-dG) or reduction, while the N2-isobutyryl group is base-labile (standard deprotection removes it). Therefore, standard DNA digestion protocols (often pH >8.5) or acidic matrices can induce artifacts, leading to false negatives or misidentification as 8-oxo-dG.
This guide provides a self-validating "Soft-Digestion" LC-MS/MS protocol designed to preserve both modifications during analysis, ensuring structural integrity and accurate quantification.
Chemical Properties & Mass Spectrometry Logic
| Property | Value / Characteristic | MS Implication |
| Formula | C₂₁H₂₅N₅O₆ | Monoisotopic Mass: 443.1805 Da |
| Precursor Ion | [M+H]⁺ = 444.19 | Primary target in ESI Positive Mode. |
| Hydrophobicity | High (Benzyl + Isobutyryl) | Elutes significantly later than natural nucleosides on C18. |
| Lability | N2-iBu (Base sensitive) 8-Bn (Acid/Redox sensitive) | Requires pH 7.0–7.5 buffer system; Avoid high temperatures. |
Fragmentation Logic (MS/MS)
To validate the structure, we track specific neutral losses. The co-elution of the parent ion with these specific transitions confirms identity.
-
Primary Transition (Loss of Sugar): Cleavage of the N-glycosidic bond loses the deoxyribose moiety (-116 Da).
-
Transition:444.2 → 328.2 (Protonated Base: 8-Bn-N2-iBu-Guanine)
-
-
Secondary Transition (Loss of Benzyl): The benzyl ether is labile under CID (Collision Induced Dissociation), often yielding a tropylium ion or losing the benzyl radical/neutral.
-
Transition:328.2 → 237.1 (Loss of Benzyl group [-91 Da] from the base)
-
-
Tertiary Transition (Loss of Isobutyryl): Cleavage of the amide bond.
-
Transition:328.2 → 258.1 (Loss of Isobutyryl [-70 Da] from the base)
-
Experimental Workflow: The "Soft-Digestion" Protocol
Standard enzymatic digestion uses Alkaline Phosphatase at pH 8–9. This risks hydrolyzing the N2-isobutyryl group. We utilize Nuclease P1 (pH 7.0) followed by a pH-neutral phosphatase step.
Reagents:
-
Digestion Buffer: 10 mM Ammonium Acetate, pH 7.0 (Avoid Tris; Ammonium Acetate is volatile and MS-friendly).
-
Enzyme A: Nuclease P1 (from Penicillium citrinum).
-
Enzyme B: Antarctic Phosphatase (active at pH 6.0–8.0) or CIAP (carefully buffered).
-
Internal Standard: 15N₅-dG (or 13C-labeled analog).
Step-by-Step Protocol:
-
Solubilization: Dissolve 10 µg of synthetic DNA in 50 µL of Digestion Buffer .
-
Denaturation: Heat at 90°C for 2 minutes, then snap-cool on ice (ensures single-stranded accessibility).
-
Hydrolysis (Step 1): Add 1 Unit of Nuclease P1 . Incubate at 37°C for 1 hour .
-
Dephosphorylation (Step 2): Add 1 Unit of Antarctic Phosphatase (buffer is already compatible). Incubate at 30°C for 1 hour .
-
Note: Lower temperature (30°C vs 37°C) minimizes thermal deprotection.
-
-
Quenching & Filtration: Add cold acetonitrile to 50% (v/v) to precipitate enzymes. Centrifuge at 15,000 x g for 10 min.
-
Transfer: Move supernatant to an LC-MS vial. Inject immediately.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Ionization: ESI Positive Mode (+).
Liquid Chromatography (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent high-carbon-load column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0–1 min: 2% B (Desalting)
-
1–8 min: 2% → 60% B (The hydrophobic 8-Bn-N2-iBu-dG will elute late, approx. 5–6 min)
-
8–10 min: 95% B (Wash)
-
Mass Spectrometry Settings (MRM Table)
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Purpose |
| 8-Bn-N2-iBu-dG | 444.2 | 328.2 | 15 | 100 | Quantifier (Base ion) |
| 8-Bn-N2-iBu-dG | 444.2 | 237.1 | 35 | 100 | Qualifier (Benzyl loss) |
| 8-Bn-N2-iBu-dG | 444.2 | 117.1 | 40 | 100 | Qualifier (Sugar ion) |
| dG (Control) | 268.1 | 152.1 | 12 | 50 | Reference |
| 8-oxo-dG (Artifact) | 284.1 | 168.1 | 14 | 100 | Monitor for degradation |
Visualization of Workflows & Pathways
Figure 1: Analytical Workflow and Logic
This diagram illustrates the "Soft-Digestion" pathway required to maintain the N2-isobutyryl group while isolating the nucleoside.
Caption: Figure 1. Optimized "Soft-Digestion" workflow preventing acid/base hydrolysis of protecting groups.
Figure 2: Fragmentation Pathway (MS/MS)
This diagram details the specific bond cleavages used for structural confirmation.
Caption: Figure 2.[5][6] ESI-MS/MS fragmentation logic. The 328.2 fragment is the critical quantifier ion.
Data Interpretation & Troubleshooting
Validation Criteria (Self-Validating System)
-
Retention Time Shift: 8-Bn-N2-iBu-dG is significantly more hydrophobic than unmodified dG. If the peak elutes at the same time as dG (approx 1-2 min), the protecting groups have been lost. It should elute late (5-6 min).
-
Ion Ratio Confirmation: The ratio of the 328.2 (Base) peak to the 237.1 (Benzyl loss) peak should be constant. A deviation >20% suggests an interference or co-eluting impurity.
-
Absence of Artifacts:
-
Check m/z 284 (8-oxo-dG). Presence indicates acid hydrolysis or oxidation during prep.
-
Check m/z 338 (N2-iBu-dG). Presence indicates loss of the benzyl group (reduction/hydrolysis).
-
Check m/z 354 (8-Bn-dG). Presence indicates loss of the isobutyryl group (base hydrolysis).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Signal observed at m/z 284 (8-oxo) | Acidic hydrolysis of benzyl ether. | Ensure digestion buffer is pH ≥ 7.0. Avoid TFA in mobile phase (use Formic Acid). |
| Signal observed at m/z 354 (Loss of iBu) | Basic hydrolysis of amide. | Reduce digestion pH to 7.0. Reduce incubation temperature to 30°C. |
| Low Sensitivity | Poor ionization due to hydrophobicity. | Increase organic content in wash. Ensure source temperature is >300°C to desolvate heavy ions. |
References
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and related nucleosides. Chemical Research in Toxicology, 5(5), 608–617.
-
Singh, R., et al. (2010). Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. Current Protocols in Nucleic Acid Chemistry, 43(1), 7.16.1–7.16.18.
-
European Standard Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine, 34(8), 1089–1099.
-
PubChem. (2025). 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Compound Summary. National Library of Medicine.
-
Mangal, D., et al. (2009). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry.[7] Chemical Research in Toxicology, 22(5), 788-797.
Sources
- 1. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. scispace.com [scispace.com]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | C21H25N5O6 | CID 136276280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 8-oxo-dG containing DNA probes using 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
[1]
Introduction & Scientific Rationale
The Challenge: 8-oxo-dG is the most prevalent lesion observed in oxidatively damaged DNA.[1] Synthesizing oligonucleotides containing this base is chemically precarious due to two main instability factors:
-
Susceptibility to Oxidation: The electron-rich 8-oxo-dG system is prone to further oxidation (e.g., to spiroiminodihydantoin) by iodine, the standard oxidizer used in phosphoramidite cycles.
-
Base-Labile Degradation: Exposure to hot ammonium hydroxide (standard deprotection) can degrade 8-oxo-dG into oxaluric acid derivatives.
The Solution: The 8-Benzyloxy Strategy By utilizing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine , the reactive 8-oxo group is "masked" as a benzyl enol ether. This modification renders the base:
-
Resistant to Iodine Oxidation: Allows the use of standard oxidizers.
-
Stable to Ammonia: Permits standard alkaline cleavage and deprotection of other bases (A, C, G).
-
Convertible: The benzyl group is cleanly removed in a final post-synthetic step via catalytic hydrogenation to regenerate the target 8-oxo-dG lesion.
Mechanism of Action
The 8-benzyloxy group locks the guanine base in its enol form, preventing the keto-enol tautomerism that facilitates oxidative attack. Upon catalytic hydrogenation, the benzyl ether is cleaved, releasing the enol which immediately tautomerizes to the stable 8-oxo (keto) form.
Figure 1: Strategic workflow for 8-oxo-dG probe synthesis using the 8-benzyloxy protection route.
Materials & Reagents
| Component | Specification | Purpose |
| Monomer | 8-Benzyloxy-N2-isobutyryl-5'-O-DMT-2'-deoxyguanosine-3'-CE phosphoramidite | Source of 8-oxo-dG precursor.[2] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or BTT | Activates phosphoramidite for coupling. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard oxidation (safe for this monomer). |
| Deblocking | 3% Dichloroacetic acid (DCA) in DCM | Removes 5'-DMT group. |
| Cleavage | Conc. Ammonium Hydroxide (28-30%) | Cleaves oligo from support & removes N-protection. |
| Hydrogenation | 10% Palladium on Carbon (Pd/C) | Catalyst for benzyl ether removal. |
| Hydrogen Source | Hydrogen gas (balloon) or Formate buffer | Reductant for debenzylation. |
Experimental Protocols
Phase 1: Solid-Phase Oligonucleotide Synthesis
Note: Unlike standard 8-oxo-dG phosphoramidites which require "UltraMild" reagents, the 8-benzyloxy monomer is compatible with standard DNA synthesis protocols.
-
Dissolution: Dissolve the 8-Benzyloxy-dG phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M . Ensure <30 ppm water content.
-
Coupling:
-
Set coupling time to 3–6 minutes (extended coupling is recommended for modified bases due to steric bulk of the benzyl group).
-
Use standard activators (ETT or BTT).
-
-
Oxidation: Use standard 0.02 M Iodine solution. The 8-benzyloxy group effectively protects the base from over-oxidation.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole capping.
-
DMT Status: Perform the final cycle DMT-ON if cartridge purification is planned, or DMT-OFF if proceeding directly to PAGE/HPLC.
Phase 2: Cleavage and Base Deprotection
This step removes the oligonucleotide from the solid support and strips the N2-isobutyryl and other base protecting groups (Bz-A, Bz-C).
-
Incubation: Transfer the solid support (CPG/Polystyrene) to a screw-cap vial.
-
Reagent: Add 1.0 mL of concentrated Ammonium Hydroxide (30%) .
-
Condition: Incubate at 55°C for 8–12 hours (or overnight).
-
Note: The 8-benzyloxy ether is stable under these conditions.
-
-
Desalting (Preliminary): Evaporate the ammonia under vacuum (SpeedVac) or precipitate with ethanol/NaOAc to obtain the crude "Benzyl-protected" oligonucleotide.
Phase 3: Catalytic Hydrogenation (The Conversion Step)
This is the critical step to convert 8-Benzyloxy-dG to 8-oxo-dG.
-
Preparation: Dissolve the crude oligonucleotide (approx. 0.2–1.0 µmol) in 1.0 mL of H2O:Methanol (1:1 v/v) .
-
Catalyst Addition: Add 10% Pd/C (approx. 20–30% by weight of the oligo mass).
-
Safety: Pd/C is pyrophoric. Add it as a water slurry or under inert gas.
-
-
Reaction:
-
Purge the vial with Nitrogen gas.
-
Attach a balloon filled with Hydrogen gas (H2) .
-
Stir vigorously at Room Temperature for 4–6 hours .
-
-
Filtration:
-
Filter the mixture through a 0.22 µm PTFE syringe filter or a Celite pad to remove the Pd/C catalyst.
-
Wash the filter with 0.5 mL water/methanol to recover all DNA.
-
-
Workup: Evaporate the solvent to dryness. The residue now contains the 8-oxo-dG oligonucleotide.[3]
Quality Control & Validation
HPLC Analysis
The conversion from 8-Benzyloxy-dG to 8-oxo-dG results in a significant shift in retention time due to the loss of the hydrophobic benzyl group.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Buffer A: 0.1 M TEAA (pH 7.0).
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 40% B over 30 mins.
-
Observation: The product (8-oxo) will elute earlier than the starting material (8-benzyloxy).
Mass Spectrometry (ESI-MS)
Validate the mass shift.
-
Mass Difference: The loss of the Benzyl group (C7H7, mass ~91 Da) and addition of a proton (to form the carbonyl/OH) results in a net mass loss of 90.1 Da relative to the benzyl-protected precursor.
-
Target Mass: Calculate theoretical MW of the native sequence + 16 Da (for the single oxygen atom addition relative to unmodified dG).
| Compound | Molecular Change | Expected Mass Shift |
| 8-Benzyloxy-dG Probe | Pre-Hydrogenation | Base MW + 90 Da |
| 8-oxo-dG Probe | Post-Hydrogenation | Base MW + 16 Da (vs dG) |
Troubleshooting
-
Incomplete Conversion: If the Benzyl peak persists, add fresh catalyst and repressurize with H2 for an additional 4 hours. Ensure the solvent is not too viscous.
-
Loss of Oligo: Ensure thorough washing of the Pd/C filter cake. DNA can adsorb to carbon; using 20% MeOH/Water aids recovery.
References
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chemical Research in Toxicology, 5(5), 608–617. Link
-
Kuchimanchi, S., et al. (1995). Synthesis of oligodeoxynucleotides containing the oxidative damage marker 8-oxo-2'-deoxyguanosine.[4][1] Nucleic Acids Research.[5][6]
-
Glen Research. (n.d.). Oxidized Nucleosides: 8-Oxo-dG. Retrieved from Glen Research Technical Guide. Link
- Reeves, D. A., et al. (2008).
Comparison of Methods
Figure 2: Comparative analysis showing the robustness of the 8-Benzyloxy pathway against standard synthesis conditions.
Sources
- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. 8-Oxo dG Oligo Modifications from Gene Link [genelink.com]
enzymatic ligation of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine modified fragments
Application Note: Enzymatic Ligation of 8-Benzyloxy-dG Modified Oligonucleotides
Executive Summary
This guide details the protocol for the enzymatic ligation of oligonucleotide fragments containing the 8-Benzyloxy-2'-deoxyguanosine (8-Bn-dG) modification.
Critical Technical Clarification: The precursor molecule, 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (CAS 136859-75-1), contains two modifications:
-
8-Benzyloxy (
-Bn): A permanent modification at the C8 position, often used to study steric effects, Z-DNA induction, or oxidative damage simulation. -
-isobutyryl (
-iBu): A transient protecting group.
For successful enzymatic ligation, the
Scientific Mechanism & Challenges
The Steric Challenge: Syn vs. Anti Conformation
Standard B-DNA requires nucleotides to be in the anti conformation to form Watson-Crick base pairs. Bulky substitutions at the C8 position of purines (like 8-Benzyloxy) create severe steric clash with the sugar-phosphate backbone, forcing the nucleobase to rotate into the syn conformation.
-
Impact on Ligation: T4 DNA Ligase is highly sensitive to the geometry of the nick site. A C8-modified guanine at the ligation junction (3'-end of donor or 5'-end of acceptor) can distort the helix, potentially mimicking a mismatch or inducing a local Z-DNA structure, drastically reducing ligation efficiency (
).
The -Isobutyryl Constraint
If the fragment retains the
Mechanistic Diagram (Graphviz)
Caption: Pathway showing the necessity of N2-deprotection and the conformational equilibrium shift caused by the C8-Benzyloxy modification.
Materials & Reagents
| Component | Specification | Purpose |
| Modified Oligo A | Contains 8-Benzyloxy-dG | Acceptor or Donor fragment. |
| Complementary Splint | DNA or RNA (1.5x length of ligation site) | Bridges the nick; must be perfectly complementary to the anti form to force alignment. |
| T4 DNA Ligase | High Concentration (400,000 U/mL) | Standard ligase; requires optimization for bulky adducts. |
| SplintR® Ligase | (Optional) | PBS-derived ligase; higher tolerance for structural perturbations in DNA:RNA hybrids. |
| ATP | 10 mM (Fresh) | Essential cofactor. |
| PEG 4000 | 50% (w/v) | Molecular crowding agent to increase effective enzyme concentration. |
| Urea Loading Buffer | 8 M Urea | For denaturing PAGE analysis. |
Experimental Protocol
Phase 1: Pre-Ligation Quality Control (Critical)
Objective: Ensure the
-
Analyze the modified fragment via MALDI-TOF or ESI-MS .
-
Mass Check:
-
Expected Mass = (Mass of dG + 8-Benzyloxy modification).
-
If Mass = (Expected + 70 Da), the isobutyryl group is still present .
-
Action: Treat with concentrated NH₄OH at 55°C for 4–8 hours to remove iBu. The 8-Benzyloxy ether linkage is stable under these conditions.
-
Phase 2: Splint Design & Annealing
Rationale: The splint must force the 8-Bn-dG into the 'anti' conformation to allow base pairing.
-
Design: The splint should overlap the ligation junction by at least 10–15 nucleotides on either side.
-
Ratio: Mix Oligo A (Acceptor) : Oligo B (Donor) : Splint in a 1 : 1 : 1.2 molar ratio.
-
Annealing:
-
Heat to 90°C for 3 minutes.
-
Cool slowly to 25°C over 45 minutes (0.1°C/sec ramp) in 1X Ligase Buffer (minus ATP).
-
Phase 3: Ligation Reaction
Note: Due to the C8-bulk, reaction kinetics will be slower than standard DNA.
-
Prepare Reaction Mix (20 µL volume):
-
Annealed Complex: 5 pmol
-
10X T4 DNA Ligase Buffer: 2 µL
-
ATP (10 mM): 1 µL (Final 0.5 mM)
-
PEG 4000 (50%): 4 µL (Final ~10%) — Crucial for bulky substrates.
-
T4 DNA Ligase (High Conc.): 1 µL (400 U)
-
Nuclease-free Water: to 20 µL
-
-
Incubation:
-
Standard: 16°C for 16 hours (Overnight).
-
Alternative: If using SplintR Ligase (requires DNA splint on RNA target or vice versa), incubate at 25°C for 1 hour.
-
-
Termination: Heat inactivate at 65°C for 10 minutes.
Phase 4: Validation
-
Denaturing PAGE: Run 5 µL of the reaction on a 15% TBE-Urea gel.
-
Visualization: SYBR Gold staining.
-
Success Criteria: Appearance of a higher molecular weight band (Ligated Product) and >60% depletion of input fragments.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Ligation Product | Re-subject fragments to ammonia deprotection. Verify mass. | |
| Low Yield (<10%) | C8-induced syn conformation preventing helix formation. | 1. Increase Ligase concentration (add 1 µL more).2. Use a "G-C clamp" splint (high GC content near the nick).3. Add DMSO (5-10%) to destabilize secondary structures. |
| Degradation | Nuclease contamination. | Ensure all reagents are nuclease-free; add RNase inhibitor if using RNA splints. |
References
-
PubChem. (n.d.).[1] 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (CID 136276280).[1] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]
-
Vongsutilers, V., & Gannett, P. M. (2018).[2] C8-Guanine modifications: effect on Z-DNA formation and its role in cancer. Organic & Biomolecular Chemistry, 16(13), 2198-2209.[2] [Link]
-
Gao, Y., et al. (2024).[3] Late-stage guanine C8-H alkylation of nucleosides... via photo-mediated Minisci reaction. PubMed Central. [Link]
Sources
Troubleshooting & Optimization
troubleshooting low coupling efficiency of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Technical Support Center: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Introduction
This guide is designed for researchers, scientists, and drug development professionals utilizing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-OBn-dG(iBu)) in solid-phase oligonucleotide synthesis. The bulky 8-benzyloxy modification, while valuable for structural and therapeutic applications, introduces specific challenges, most notably a reduction in coupling efficiency compared to standard phosphoramidites. This resource provides in-depth, experience-driven troubleshooting advice to help you diagnose and resolve common issues, ensuring the successful synthesis of your modified oligonucleotides.
Section 1: Foundational FAQs
Q1: What is 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine and what are its primary applications?
A: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a chemically modified nucleoside phosphoramidite. The key modification is the bulky benzyloxy (-OCH₂C₆H₅) group at the C8 position of the guanine base. This modification is used to investigate or induce specific structural properties in DNA and RNA, such as favoring the syn-conformation of the nucleoside, which can be critical in the study of DNA lesions, G-quadruplexes, and the development of therapeutic oligonucleotides like aptamers and siRNAs.[1][2] The N2-isobutyryl group is a standard protecting group for the exocyclic amine of guanine during synthesis.
Q2: Why is the coupling efficiency of 8-OBn-dG(iBu) typically lower than standard dG?
A: The primary reason for lower coupling efficiency is steric hindrance .[] The large benzyloxy group at the 8-position physically obstructs the incoming phosphoramidite from efficiently accessing the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[][] This steric clash slows down the coupling reaction kinetics, and under standard synthesis conditions, the reaction may not go to completion, resulting in a higher rate of failure sequences (n-1).
Section 2: Troubleshooting Low Coupling Efficiency
This section is structured as a diagnostic workflow to systematically identify and resolve the root cause of poor coupling.
Workflow: Diagnosing Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Q3: My trityl signal dropped significantly after the 8-OBn-dG(iBu) coupling step. Where do I start?
A: A sharp drop in the orange trityl cation signal is a direct indication of failed coupling.[5][6] The first and most critical area to investigate is the quality and handling of your reagents. Even the most optimized protocol will fail with compromised materials.
Troubleshooting Steps - Reagent Quality:
-
Phosphoramidite Integrity: 8-OBn-dG(iBu) phosphoramidite is sensitive to moisture and oxidation.[7]
-
Cause: Exposure to ambient humidity hydrolyzes the phosphoramidite to the unreactive H-phosphonate. Oxidation creates the phosphate triester, which is also unreactive in the coupling step.
-
Solution: Always use fresh, anhydrous acetonitrile (<30 ppm H₂O) for dissolution.[8] Before use, dissolve the amidite and let it sit on the synthesizer for no more than 3-4 days. For longer periods, store the dissolved amidite under argon/helium in a tightly sealed container at 2-8°C.
-
Validation: If in doubt, perform a ³¹P-NMR on the dissolved amidite solution. A clean, single peak around 149 ppm confirms high quality. The presence of significant peaks between 0-20 ppm indicates degradation.[9]
-
-
Activator Potency: The choice of activator is crucial for sterically hindered amidites.[][]
-
Cause: Standard activators like 1H-Tetrazole may not be sufficiently acidic or nucleophilic to efficiently activate the bulky 8-OBn-dG(iBu) amidite.[10]
-
Solution: Switch to a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are good choices.[10] For particularly difficult couplings, 4,5-Dicyanoimidazole (DCI) is highly recommended as it is a powerful nucleophilic activator that can significantly increase reaction rates.[11][12][13]
-
Validation: Ensure your activator solution is fresh and has not precipitated, which can occur with temperature fluctuations.[10]
-
-
Solvent Anhydricity: Water is the enemy of phosphoramidite chemistry.
-
Cause: Water competes with the 5'-OH of the growing oligonucleotide for reaction with the activated phosphoramidite, effectively terminating the chain.[14]
-
Solution: Use only DNA synthesis-grade anhydrous acetonitrile. Ensure your synthesizer's argon/helium supply is dry and that there are no leaks in the system.[15] Molecular sieves in solvent bottles should be active (re-activated by heating if necessary).
-
Q4: I've confirmed my reagents are pristine, but coupling is still inefficient. How should I adjust my synthesis protocol?
A: With sterically demanding monomers, standard coupling protocols are often insufficient. You must adjust reaction parameters to overcome the kinetic barrier imposed by the 8-benzyloxy group.
Troubleshooting Steps - Optimizing Reaction Conditions:
-
Extend Coupling Time: This is the simplest and often most effective modification.
-
Cause: The reaction is kinetically slow. A standard 30-90 second coupling time is not enough for the reaction to reach completion.[]
-
Solution: Increase the coupling time for the 8-OBn-dG(iBu) monomer specifically. Start by doubling the standard time (e.g., to 3 minutes) and increase up to 10-15 minutes for particularly stubborn sequences.[16]
-
-
Increase Monomer Concentration/Equivalents: Pushing the reaction equilibrium can improve yield.
-
Cause: Le Chatelier's principle. Increasing the concentration of a reactant drives the reaction forward.
-
Solution: While standard synthesis uses a ~10-fold excess of phosphoramidite, consider increasing this to a 15- or 20-fold excess for the modified base. Alternatively, use a more concentrated solution of the phosphoramidite (e.g., 0.1 M or 0.15 M instead of the standard 0.05-0.1 M).
-
Data Summary: Recommended Coupling Condition Adjustments
| Parameter | Standard Protocol (for A, C, G, T) | Optimized Protocol (for 8-OBn-dG(iBu)) | Rationale |
| Activator | 1H-Tetrazole or ETT | DCI (0.25 - 1.0 M) or BTT (0.25 M) | Overcomes steric hindrance with a more potent activator.[10][11][13] |
| Coupling Time | 30 - 90 seconds | 3 - 10 minutes | Allows more time for the slow, sterically hindered reaction to proceed.[16] |
| Amidite Conc. | 0.05 - 0.1 M | 0.1 - 0.15 M | Increases reaction rate by shifting equilibrium. |
| Amidite Equiv. | ~10x | 15 - 20x | Drives the reaction to completion. |
Q5: My final purified product yield is low, even though the trityl signal looked acceptable. Could the problem be post-synthesis?
A: Yes. The 8-benzyloxy group can be sensitive to certain deprotection conditions, and incomplete cleavage from the support or degradation during deprotection can lead to significant yield loss.
Troubleshooting Steps - Cleavage and Deprotection:
-
Depurination Risk: Guanine, especially when modified at the 8-position, can be more susceptible to depurination (cleavage of the base from the sugar backbone) during the acidic detritylation step.[8]
-
Cause: Prolonged exposure to the strong acid (TCA) used for detritylation can weaken the glycosidic bond. This abasic site then cleaves during the final basic deprotection.
-
Solution: Use Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA) for the deblocking step throughout the synthesis.[14] DCA is less acidic and significantly reduces the risk of depurination. If using DCA, you may need to slightly increase the deblocking time to ensure complete detritylation.[14]
-
-
Incomplete Deprotection: The N2-isobutyryl group on guanine is notoriously slow to remove.[17]
-
Cause: Standard deprotection with ammonium hydroxide at room temperature or 55°C may not be sufficient to fully remove all protecting groups, especially if the oligonucleotide has secondary structure.
-
Solution: Use a more aggressive deprotection strategy. A 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 15-20 minutes is highly effective for removing the iBu group.[18] Alternatively, for sensitive modifications, extended treatment with concentrated ammonium hydroxide at 55°C for 12-16 hours is required.
-
Validation: Analyze the final product by LC-MS. The presence of peaks corresponding to the mass of the oligo + isobutyryl group (+70 Da) confirms incomplete deprotection.
-
Section 3: Protocols & Workflows
Protocol 1: Optimized Coupling for 8-OBn-dG(iBu) Phosphoramidite
This protocol assumes the use of an automated DNA synthesizer.
-
Reagent Preparation:
-
Dissolve 8-OBn-dG(iBu) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure the activator bottle is filled with a fresh solution of 0.25 M DCI in acetonitrile.
-
Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and correctly installed.
-
-
Synthesis Program Modification:
-
Create a custom synthesis cycle specifically for the 8-OBn-dG(iBu) base.
-
In the "Coupling" step of this custom cycle, increase the wait time to 5 minutes (300 seconds).
-
Ensure the delivery steps for the phosphoramidite and activator are programmed to deliver a 15- to 20-fold excess relative to the solid support loading.
-
-
Execution:
-
Program your sequence, ensuring the custom cycle is applied only at the position(s) where 8-OBn-dG(iBu) is to be incorporated.
-
Start the synthesis and monitor the trityl signal after each coupling. The trityl yield for the modified base should ideally be >97%.
-
Workflow: Phosphoramidite Coupling Cycle
Caption: The four-step phosphoramidite cycle highlighting the critical extended coupling step.
References
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
- Koga, Y., Taniguchi, Y., & Sasaki, S. (2013). Synthesis of the oligoribonucleotides incorporating 8-oxo-guanosine and evaluation of their base pairing properties. Nucleosides, Nucleotides & Nucleic Acids, 32(3), 124-36.
-
Bio-Synthesis Inc. (n.d.). 8-Oxo-Guanosine, 8-Oxo-rG Oligonucleotide Modification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Search for Superior Activators: Comparing DCI with Tetrazole in Oligonucleotide Synthesis. Retrieved from [Link]
- Koga, Y., Taniguchi, Y., & Sasaki, S. (2013). Synthesis of the oligoribonucleotides incorporating 8-oxo-guanosine and evaluation of their base pairing properties. Okayama University.
- Kierzek, R., et al. (1991). Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support.
- ResearchGate. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis.
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
- Gryaznov, S. M., & Letsinger, R. L. (1992). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
- BOC Sciences. (2024). What are Phosphoramidites? [Video]. YouTube.
-
Glen Research. (n.d.). Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from [Link]
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Kumar, P., & Sharma, K. (2013).
- Jensen, M. A., & Davis, R. W. (2020). Method of quality control of oligonucleotide synthesis.
- Fujimoto, J., et al. (2022).
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
- LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.
- Rosenbohm, C., & Pedersen, D. S. (2017). Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide.
-
Glen Research. (n.d.). Glen Report 21.21 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
- Zhang, Z., & Tang, J. Y. (2007). Oligonucleotide synthesis under mild deprotection conditions. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.2.
- Kuijpers, W. H. A., et al. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs.
- Kuijpers, W. H. A., et al. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleic Acids Research, 22(17), 3591–3598.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Lin, J. K., Schmall, B., Sharpe, I. D., Miura, I., Miller, J. A., & Miller, E. C. (1975). N-substitution of carbon 8 in guanosine and deoxyguanosine by the carcinogen N-benzoyloxy-N-methyl-4-aminoazobenzene in vitro. Cancer Research, 35(3), 832-43.
- Sharma, V. K., et al. (2023). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. MDPI.
- Kumar, R., et al. (2025). Chemical and photoinduced interstrand crosslinking of oligo DNA duplexes containing 2′-deoxythioguanosines.
- News-Medical.Net. (2026). How oligonucleotide drugs withstand lysosomal nuclease activity.
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]
- de Lera, E., et al. (2017). The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends. DNA Repair, 52, 59-69.
Sources
- 1. Synthesis of the oligoribonucleotides incorporating 8-oxo-guanosine and evaluation of their base pairing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Oxo-Guanosine, 8-Oxo-rG Oligonucleotide Modification [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. waters.com [waters.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. nbinno.com [nbinno.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Deprotection of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting Incomplete Deprotection & Side Products Reference ID: TS-8OBn-dG-001
Executive Summary
The synthesis of oligonucleotides containing 8-oxo-2'-deoxyguanosine (8-oxo-dG) often utilizes the 8-Benzyloxy-dG (8-OBn-dG) intermediate to prevent oxidative degradation during the assembly cycle. However, the 8-Benzyloxy-N2-isobutyryl protecting group strategy presents a unique "double-lock" challenge:
-
Steric Hindrance: The bulky substituent at the C8 position sterically hinders the exocyclic amine at C2, making the removal of the isobutyryl (iBu) group significantly slower than in unmodified guanosine.
-
Orthogonal Stability: The benzyl ether at C8 is stable to standard ammonolysis. If your target is 8-oxo-dG, a secondary specific deprotection step (acid hydrolysis or reduction) is required.
This guide provides a diagnostic workflow to identify which "incomplete" side product you are observing and the specific protocols to resolve it.
Part 1: Diagnostic Triage (Mass Spectrometry)
Before altering your protocol, identify the specific side product based on the Mass Shift (
| Observed Mass Shift | Diagnosis | Root Cause |
| + 70 Da | N2-Isobutyryl Retention | The C8-benzyloxy group sterically blocked the ammonia/amine attack on the N2-isobutyryl amide. Standard deprotection time/temp was insufficient. |
| + 90 Da | 8-Benzyloxy Retention | The base deprotection removed the iBu group, but the Benzyl ether remained intact. You missed the secondary acid/reduction step, or the conditions were too mild. |
| + 160 Da | Full Protection Retention | Both the N2-isobutyryl and the 8-Benzyloxy groups are still present. The deprotection failed completely (e.g., reagents expired, temp too low). |
| - Base Mass | Depurination | The secondary acidic step used to remove the Benzyl group was too harsh, severing the glycosidic bond. |
Part 2: Troubleshooting Guides
Issue 1: The "Stubborn" N2-Isobutyryl Group (+70 Da)
Context: 8-substituted purines distort the electronic and steric environment of the N2-exocyclic amine. Standard conditions (NH4OH @ 55°C for 16h) are often insufficient for 8-OBn-dG.
Resolution Protocol: Enhanced Base Deprotection
-
Reagent: AMA (Ammonium Hydroxide / 40% Aqueous Methylamine, 1:1 v/v).
-
Mechanism: Methylamine is a smaller, more nucleophilic agent than ammonia, capable of bypassing the C8 steric bulk.
-
Conditions:
-
Add AMA to the solid support.
-
Incubate at 65°C for 20 minutes (or Room Temp for 2 hours).
-
Note: The 8-Benzyloxy group is stable in AMA, preventing the degradation often seen with free 8-oxo-dG in hot base.
-
Issue 2: The 8-Benzyloxy "Mask" (+90 Da)
Context: The benzyl ether is not base-labile. If your target is 8-oxo-dG , you must convert the ether to the ketone (8-oxo) after the base deprotection.
Resolution Protocol: Acid-Mediated Hydrolysis
-
Warning: Do not perform this step until the N2-isobutyryl group is removed (see Issue 1).
-
Reagent: 10% Acetic Acid (AcOH) or specific reduction conditions depending on the linker.
-
Workflow:
-
Perform AMA deprotection (Issue 1).[1]
-
Evaporate to dryness.
-
Resuspend in 10% AcOH / Water .
-
Incubate at Room Temperature for 30–60 minutes .
-
Neutralize immediately with TEAB or dilute Ammonia to pH 7-8.
-
Validation: Check Mass Spec. The +90 Da peak should disappear, yielding the target mass.
-
Part 3: Visualization & Logic Flow
The following diagram illustrates the critical decision pathways and chemical transformations required to navigate this double-protection scheme.
Caption: Workflow for sequential removal of N2-isobutyryl and 8-Benzyloxy groups. Note the distinct separation of Base (Step 1) and Acid (Step 2) treatments.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use standard Ammonium Hydroxide for longer? A: While extending the time (e.g., 24-48h) can remove the N2-isobutyryl group, it increases the risk of hydrolysis at other sensitive sites. The steric bulk of the 8-benzyloxy group twists the N2-amide, making it a poor electrophile. The smaller methylamine molecule in AMA is kinetically superior for accessing this hindered site [1].
Q2: I see a peak at -18 Da relative to my 8-oxo product. What is this? A: This is likely the "anhydride" or further oxidation product, often Spiroiminodihydantoin (Sp) or Guanidinohydantoin (Gh), if the workup was oxidative. However, if you are using the 8-Benzyloxy route, this is rare. A more likely culprit for -18 Da in this specific context is the formation of a cyclic intermediate if the acid hydrolysis is incomplete or if the sample was heated in acid [2].
Q3: Can I perform the Acid Step (Step 2) before the Base Step (Step 1)?
A: No. This is a critical error. Removing the Benzyl group first exposes the 8-oxo-dG moiety. 8-oxo-dG is highly susceptible to degradation in hot ammonia/amines (converting to oxaluric acid derivatives). The Benzyl group protects the 8-position during the harsh base deprotection. Always remove iBu (Base)
References
-
Glen Research. Deprotection of 8-oxo-dG and related modifications. Glen Report. [Link]
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and its incorporation into oligomeric DNA. Chemical Research in Toxicology, 5(5), 608–617. [Link]
-
Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152. [Link]
Sources
Technical Support Center: Benzyloxy Group Management in Oligonucleotide Synthesis
Topic: Side Reactions of Benzyloxy Group During Oligonucleotide Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The Benzyloxy (Bn-O-) group occupies a specialized but critical niche in oligonucleotide synthesis, distinct from the ubiquitous Benzoyl (Bz) amide protecting group. It is primarily encountered in three contexts:
-
O6-Protection of Guanine (O6-Bn-dG): Used to synthesize O6-benzylguanine (a suicide inhibitor of AGT) or to prevent O6-side reactions during specific chemical manipulations.
-
2'-OH Protection in RNA (BOM/Bn): Benzyloxymethyl (BOM) or benzyl acetals used for 2'-hydroxyl protection.[1]
-
Phosphate Protection (Historical/Specialized): Benzyl phosphotriesters (less common in modern phosphoramidite chemistry but relevant in specific modified backbones).
The primary side reactions associated with the benzyloxy group are nucleobase alkylation (via benzyl cation generation), acid-catalyzed depurination , and incomplete deprotection due to steric bulk. This guide addresses these specific chemical challenges.
Part 1: Critical Side Reactions & Troubleshooting
Issue 1: N-Alkylation of Nucleobases (The "Benzyl Cation" Effect)
Symptom: Appearance of "N+90" or "N+91" mass adducts in Mass Spectrometry; multiple peaks in HPLC. Mechanism: When benzyl-based protecting groups (especially on phosphates or 2'-positions) are removed using acidic conditions or strong Lewis acids, they can generate a benzyl carbocation (Ph-CH₂⁺). This highly electrophilic species can attack the electron-rich nitrogen centers of nucleobases, particularly the N7 position of Guanine or the N3 position of Thymine/Uracil .
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Scavenger | Add 10-20% Scavenger (e.g., Thiophenol, Cresol, or Methionine) during deprotection. | The scavenger acts as a "soft" nucleophile to trap the benzyl cation before it can alkylate the "hard" nucleobase nitrogens. |
| Deprotection Reagent | Avoid strong Lewis Acids (like BCl₃) without scavengers. Use Transfer Hydrogenation if possible. | Catalytic hydrogenolysis (Pd/C, H₂) prevents cation formation entirely, proceeding via a radical or metal-insertion mechanism that does not release free electrophiles. |
| Solvent System | Use Dichloromethane (DCM) with scavengers rather than polar aprotic solvents. | Non-polar solvents can suppress the separation of the ion pair, reducing the lifetime of the free carbocation. |
Issue 2: Acid-Induced Depurination of O6-Benzylguanine
Symptom: Low yield of full-length product; presence of truncated "N-x" fragments; distinct abasic site cleavage products. Mechanism: The presence of an O6-benzyloxy group alters the electronics of the guanine ring. While O6-alkylation prevents some side reactions, the N7 position remains nucleophilic. During the detritylation steps (DMT removal), the use of strong acids (TCA) can protonate N7, weakening the glycosidic bond and leading to depurination.
Step-by-Step Optimization:
-
Switch Acid: Replace Trichloroacetic Acid (TCA) with 3% Dichloroacetic Acid (DCA) in Toluene or DCM. DCA is a weaker acid (pKa ~1.2 vs 0.7 for TCA) and reduces the rate of depurination without compromising detritylation efficiency.
-
Reduce Contact Time: Limit acid exposure to 30–45 seconds per cycle.
-
Anhydrous Conditions: Ensure the acid solution is strictly anhydrous (<30 ppm water). Water accelerates the hydrolysis of the glycosidic bond once N7 is protonated.
Issue 3: Incomplete Removal of 2'-O-Benzyloxymethyl (BOM) Groups
Symptom: Broad peaks in HPLC; Mass spec shows +120 Da adducts (retained BOM group). Mechanism: The BOM group is an acetal. Its removal usually requires specific reductive conditions or strong acid hydrolysis. Incomplete removal occurs if the reagent cannot penetrate the steric bulk of secondary structures formed by the RNA.
Corrective Workflow:
-
Denaturing Conditions: Perform the deprotection at elevated temperature (55°C ) or in the presence of urea/formamide to disrupt secondary structures.
-
Reagent Check: If using catalytic hydrogenation (Pd/C), ensure the catalyst is not poisoned by sulfur (from phosphorothioates). Note: Benzyl groups cannot be removed by hydrogenation if the oligo contains phosphorothioates (S poisons Pd).
-
Alternative: Use BCl₃ (Boron Trichloride) at -78°C for chemical cleavage, but strictly control temperature to avoid chain cleavage.
Part 2: Visualizing the Side Reaction Pathways
Diagram 1: The Benzyl Cation Alkylation Pathway
This diagram illustrates how a benzyl group, intended for protection, can become a liability during deprotection if not properly scavenged.
Caption: Mechanism of nucleobase alkylation by benzyl cations and its prevention via nucleophilic scavengers.
Diagram 2: Optimized O6-Benzylguanine Synthesis Workflow
A self-validating workflow to ensure the survival of the O6-Bn group while minimizing depurination.
Caption: Optimized synthesis cycle for O6-Benzylguanine incorporation, highlighting the critical acid selection step.
Part 3: Frequently Asked Questions (FAQ)
Q1: Did you mean "Benzoyl" (Bz) instead of "Benzyloxy" (Bn)? Answer: It is common to confuse the two.
-
Benzoyl (Bz): An amide protecting group for Adenine (N6) and Cytosine (N4).[2] It is removed by ammonia.[3] It is not prone to alkylation side reactions.
-
Benzyloxy (Bn-O-): An ether/ester moiety. If your mass spec shows a +90 Da adduct, you are likely dealing with a Benzyl alkylation event (as described in Issue 1), not a Benzoyl issue.
Q2: Can I use standard Ammonium Hydroxide (NH₄OH) to remove O6-Benzyl groups? Answer:No. The O6-Benzyl group is stable to standard ammonium hydroxide deprotection conditions (55°C, overnight). This is actually a feature when synthesizing O6-BG modified oligos. If you want to remove it to regenerate Guanosine, you must use catalytic hydrogenation (H₂/Pd) or strong acid hydrolysis, both of which are challenging on solid support.
Q3: Why do I see "N+53" peaks when using Benzyl-protected RNA monomers? Answer: This is likely Acrylonitrile addition, not a benzyl side reaction. However, if you see "N+91", that is the benzyl cation. Ensure your scavenger (e.g., p-cresol) is fresh. The "N+53" comes from the cyanoethyl group removal if not properly washed away.
Q4: How do I remove Benzyl groups if my oligo has Phosphorothioates? Answer: You cannot use Pd/C hydrogenation because the sulfur will poison the catalyst. You must use a chemical deprotection method, such as Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) , typically in DCM at low temperatures (-78°C). Be explicitly careful, as these reagents can cause depurination if the temperature rises.
References
-
Borowy-Borowski, H., & Chambers, R. W. (1987). A study of side reactions occurring during synthesis of oligodeoxynucleotides containing O6-alkyldeoxyguanosine residues.[4] Biochemistry.[3][4][5][6][7][8]
-
Glen Research. Deprotection - Volume 2: RNA - Deprotect to Completion. (Discusses 2'-OH protection and side reactions).
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. (Comprehensive review of protecting group chemistry and alkylation side reactions).
-
Reese, C. B., & Yan, H. (2001). The solution of the problem of 2'-O-protection in RNA synthesis. (Discusses acetal/benzyl removal issues).
-
Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides. (General troubleshooting for side reactions).
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. A study of side reactions occurring during synthesis of oligodeoxynucleotides containing O6-alkyldeoxyguanosine residues at preselected sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Benzyl Ethers [organic-chemistry.org]
preventing degradation of 8-oxo-dG during 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine deprotection
This guide serves as a specialized technical resource for researchers working with oxidative stress biomarkers in oligonucleotide synthesis. It addresses the critical instability of 8-oxo-2'-deoxyguanosine (8-oxo-dG) and the specific handling of its protected precursor, 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine .
Subject: Preventing Oxidative Degradation of 8-oxo-dG during Deprotection Applicable For: DNA/RNA Synthesis, Biomarker Research, Oligonucleotide Therapeutics Core Challenge: 8-oxo-dG is highly susceptible to further oxidation under standard alkaline deprotection conditions (e.g., Ammonium Hydroxide), degrading into imidazolone (Iz) and oxaluric acid derivatives.[1]
Part 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The 8-oxo-dG nucleobase has a lower oxidation potential than unmodified guanine. In the presence of Ammonium Hydroxide (NH₄OH) and trace Oxygen (O₂) , the electron-rich 8-oxo-7,8-dihydroguanine system undergoes a ring-opening oxidation.
The Degradation Pathway
The following diagram illustrates the degradation trajectory you are trying to prevent.
Figure 1: The oxidative degradation pathway of 8-oxo-dG in alkaline environments and the scavenger intervention point.
Part 2: Standard Operating Procedure (SOP)
The "Golden Rule" of 8-oxo-dG Deprotection
If your workflow exposes the free 8-oxo moiety to ammonium hydroxide (either because you converted the 8-Benzyloxy group first, or because the benzyl group is labile), you must use an oxidative scavenger.
The Protocol: Oxidative Scavenging Deprotection Reference: Bodepudi et al. (1992); Glen Research Technical Bulletins.
| Parameter | Condition | Rationale |
| Reagent | Concentrated Ammonium Hydroxide (28-30%) | Standard base for removing N2-isobutyryl and phosphate protecting groups. |
| Additive (Critical) | 0.25 M 2-Mercaptoethanol (2-ME) | Acts as a sacrificial reductant, scavenging reactive oxygen species (ROS) before they attack the C8 position. |
| Temperature | 55°C | Sufficient for N2-isobutyryl removal.[1][2][3] |
| Time | 17 Hours (Overnight) | Ensures complete deprotection of the exocyclic amine. |
| Purification | DMP (Dimethylphthalate) or similar | Not applicable to deprotection, but ensure 2-ME is removed during desalting (NAP-10/25 columns). |
Step-by-Step Workflow:
-
Preparation: In a fume hood, prepare a fresh solution of 0.25 M 2-Mercaptoethanol in concentrated NH₄OH. (Calculation: Add ~175 µL of 14.3 M stock 2-ME to 10 mL NH₄OH).
-
Cleavage: Add the solution to the synthesis column/vial containing the CPG support.
-
Incubation: Seal tightly (use a screw cap with an O-ring to prevent ammonia leakage). Incubate at 55°C for 17 hours.
-
Post-Processing: Cool the sample. Decant the supernatant. Rinse the CPG with water/ethanol.
-
Desalting: Crucial Step. Immediately remove the 2-ME and ammonia using a Sephadex G-25 column or equivalent desalting cartridge. 2-ME interferes with OD readings and downstream enzymatic assays.
Part 3: Troubleshooting & FAQs
Scenario A: The "8-Benzyloxy" Precursor Strategy
User Question: "I am using 8-Benzyloxy-N2-isobutyryl-dG. Does the benzyl group protect the 8-position during ammonia treatment?"
Answer: Yes, this is the primary advantage of the 8-Benzyloxy strategy.
-
The Logic: The benzyl ether at the C8 position masks the carbonyl. The molecule is effectively an 8-alkoxy-guanine, which is significantly more resistant to oxidative ring-opening than the free 8-oxo-dG tautomer.
-
Recommended Workflow:
-
Base Deprotection First: Treat the oligo with standard NH₄OH (or AMA if compatible) to remove the N2-isobutyryl and cyanoethyl groups. Because the 8-position is benzylated, the risk of degradation to imidazolone is low.
-
Benzyl Removal Second: Isolate the oligo (DMT-on or off). Perform the specific cleavage of the benzyl group (typically catalytic hydrogenation or specific acid hydrolysis depending on your linker chemistry) after the harsh basic conditions are finished.
-
Result: You generate the sensitive 8-oxo-dG in a mild, non-oxidative environment.
-
Scenario B: Accidental Degradation
User Question: "My mass spec shows a peak -2 mass units (or +16 depending on ionization path) relative to the target. What happened?"
Answer: You likely formed Guanidinohydantoin (Gh) or Spiroiminodihydantoin (Sp) .
-
Cause: You likely deprotected in Ammonium Hydroxide without 2-Mercaptoethanol, or your 2-ME was old/oxidized.
-
Fix: Freshly prepare the deprotection cocktail. Ensure the vial is filled to the top to minimize headspace (air).
Scenario C: Alternative Reagents
User Question: "Can I use AMA (Ammonium Hydroxide/Methylamine) to speed this up?"
Answer: Yes, but with extreme caution.
-
Risk: AMA is more aggressive.
-
Protocol: You can use AMA + 0.25M 2-Mercaptoethanol for 1 hour at 55°C. However, the rapid kinetics also apply to the degradation pathway. The "Slow & Steady" NH₄OH + 2-ME method is generally preferred for high-value 8-oxo constructs.
Part 4: Decision Matrix (Process Flow)
Use this logic gate to determine your experimental setup.
Figure 2: Decision matrix for selecting the correct deprotection protocol based on protection status.
References
-
Bodepudi, V., Iden, C. R., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and its incorporation into oligomeric DNA. Nucleosides and Nucleotides.[3][4][5][6][7][8][9][10][11]
-
Glen Research. (n.d.).[4][6] 8-oxo-dG-CE Phosphoramidite - Deprotection Protocol. Glen Research Technical Bulletins.
-
Thermo Fisher Scientific. (n.d.). Deprotection of Modified Nucleotides.[1][3][4][5][6][7][9] Technical Support.[12]
-
Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
HPLC peak splitting in 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine modified oligonucleotides
Topic: HPLC Peak Splitting in 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Modified Oligonucleotides Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Subject: Troubleshooting HPLC Peak Splitting in 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-dG-iBu) Sequences
Executive Summary
You are likely encountering peak splitting due to one of three distinct physicochemical phenomena associated with the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine modification. Unlike standard DNA bases, this modification introduces significant steric bulk at the C8 position and hydrophobicity via the benzyl ether.
If your chromatogram shows doublet peaks, broad shoulders, or multiplet patterns, do not immediately assume column failure. This guide breaks down the causality between the molecule's unique structural constraints and its chromatographic behavior.
Part 1: Diagnostic Workflow
Before altering your method, you must identify the nature of the "split." Use this logic flow to categorize your issue.
Figure 1: Diagnostic decision tree for isolating the root cause of peak splitting in modified oligonucleotides.
Part 2: Technical Deep Dive (The "Why")
Scenario A: The "Ghost" Peak (Incomplete Deprotection)
Symptom: Two resolved peaks. The later-eluting peak has a mass +70.04 Da higher than the target. Mechanism: The 8-Benzyloxy group creates significant steric hindrance around the N2-exocyclic amine. In standard Guanosine, the N2-isobutyryl (iBu) protecting group is cleaved relatively easily by ammonia or AMA. However, the bulky substituent at C8 shields the N2 position, kinetically retarding the deprotection reaction. Validation: If you used standard "UltraFast" deprotection (e.g., AMA at 65°C for 10 mins), it is likely insufficient for this specific modification.
Scenario B: The "Shapeshifter" (Syn/Anti Conformational Equilibrium)
Symptom: Isobaric peaks (same mass) that broaden or split at room temperature but merge at high temperatures. Mechanism:
-
Steric Clash: The bulky 8-Benzyloxy group clashes with the sugar moiety when the base is in the standard anti conformation. This forces the guanine base to rotate into the syn conformation [1].
-
Slow Exchange: The energy barrier between syn and anti is high enough that, on the HPLC timescale, the two conformers separate as distinct species.
-
G-Quadruplex Promotion: 8-substituted guanines in the syn conformation are potent inducers of G-quadruplexes (Hoogsteen base pairing), which are notoriously difficult to chromatograph as sharp peaks [2].
Scenario C: Hydrophobic "Stickiness"
Symptom: Broad tailing or splitting specifically in the hydrophobic gradient range. Mechanism: The benzyl ether is highly lipophilic. In Ion-Pair Reversed-Phase (IP-RP) HPLC, this group can interact strongly with the C18 stationary phase, leading to "adsorption hysteresis" where the molecule drags rather than partitioning cleanly.
Part 3: Troubleshooting Guides & Protocols
Issue 1: How do I fix Incomplete Deprotection (+70 Da peak)?
The 8-Bn group stabilizes the N2-iBu amide bond.
Optimized Deprotection Protocol: Do not use standard DNA protocols. The steric bulk requires harsher conditions or longer times.
| Parameter | Standard Protocol (Likely Failed) | Recommended Protocol (8-Bn-dG) |
| Reagent | AMA (1:1 NH4OH/MeNH2) | Ammonium Hydroxide (conc.) or Na2CO3 in MeOH (if extremely labile) |
| Temperature | 65°C | 55°C (Avoid >60°C to prevent benzyl ether cleavage) |
| Time | 10-15 mins | 16 - 24 Hours |
| Additives | None | t-Butylamine (10%) (Can accelerate cleavage in hindered systems) |
Warning: The 8-Benzyloxy ether linkage is generally stable to base, but avoid strong acids which will cleave the benzyl group (generating 8-oxo-dG).
Issue 2: How do I resolve Conformational Splitting?
You must accelerate the exchange rate between conformers.
High-Temperature HPLC Protocol: Elevating column temperature increases the kinetic energy of the system, forcing the syn/anti populations to interconvert faster than the chromatographic separation time (coalescence).
-
Column: Use a bridged-ethyl hybrid (BEH) C18 column or similar thermally stable polymer-based column (e.g., Agilent PLRP-S or Waters XBridge OST) [3].
-
Temperature: Set column oven to 65°C - 85°C .
-
Note: Ensure your mobile phase is pre-heated to prevent thermal mismatch.
-
-
Mobile Phase:
-
Buffer: 100 mM TEAA (pH 7.0) or 10-15 mM TEA / 400 mM HFIP (for MS sensitivity).
-
Modifier: Acetonitrile is preferred over Methanol for sharper peaks in hydrophobic oligos.
-
Issue 3: How do I handle Hydrophobic Interaction?
The Benzyloxy group is sticking to the column.
Gradient Optimization: Standard gradients (e.g., 1% per minute) are often too steep for hydrophobic modifications.
-
Shallow Gradient: Use a "pump-mix" focused gradient.
-
Example: If the peak elutes at 30% B, run a gradient from 25% B to 35% B over 20 minutes.
-
-
Alternative Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl .
-
Why? The C4 chain is less hydrophobic, reducing the irreversible binding of the benzyl group. Phenyl-hexyl columns can offer unique selectivity for aromatic modifications like benzyloxy via pi-pi interactions [4].
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a peak with Mass -91 Da relative to my target. What is this?
A: This is likely the loss of the Benzyl group (
Q2: Can I use standard DMT-on purification for this molecule? A: It is risky. The hydrophobicity of the 8-Benzyloxy group competes with the DMT group (Dimethoxytrityl) on a C18 column. You may get poor separation between the DMT-on full-length product and DMT-off failure sequences that contain the 8-Bn modification. Recommendation: Perform DMT-off purification using the High-Temperature protocol described above.
Q3: Why does my peak look perfect by UV but split on the Total Ion Chromatogram (TIC)? A: This is often a saturation artifact or ionization suppression in the MS source. The 8-Bn group ionizes differently than standard bases. Ensure you are looking at the Deconvoluted Mass spectrum, not just the raw TIC. If the deconvoluted mass is a single peak, the "splitting" in the TIC is likely instrumental, not chemical.
Q4: Is the N2-isobutyryl group ever retained intentionally? A: Rarely in final therapeutics, but yes in mechanistic probes. If you intended to keep the iBu group, expect peak splitting. The amide bond in the isobutyryl group has cis/trans rotamers that separate on high-resolution HPLC. You cannot "fix" this; it is an inherent physical property of the molecule. Report the area sum of both peaks.
References
-
Choi, J., et al. (2017). "The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues."[1] DNA Repair, 52, 59-69.[1] Link
-
Miyoshi, D., et al. (2019). "Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides." International Journal of Molecular Sciences, 20(23). Link
-
Gilar, M., & Bouvier, E. S. (2000). "Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 890(1), 167-177. Link
-
Thermo Fisher Scientific. "Separation of Mixed-Base Oligonucleotides Using a High-Resolution, Reversed-Phase Chromatography Column." Application Note. Link
Sources
mass spec adducts of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine modified oligos
The following guide serves as a specialized Technical Support Center for researchers working with oligonucleotides modified with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine . This specific modification is often used as a precursor for studying DNA damage (e.g., 8-oxo-dG) or as a hydrophobic probe, but it introduces unique challenges in deprotection and mass spectrometry (MS) analysis.
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting MS Adducts & Deprotection Issues
Diagnostic Center: Identify Your Mass Shift
Before altering your protocol, use this table to identify the specific adduct causing your mass discrepancy. The "Target Mass" refers to your expected oligonucleotide with the 8-Benzyloxy-dG modification fully deprotected (i.e., benzyl group retained, isobutyryl group removed).
| Mass Shift (Δ m/z) | Adduct Identity | Likely Cause |
| +70 Da | Isobutyryl (iBu) | Incomplete Deprotection. The N2-isobutyryl group on the guanine exocyclic amine has not been removed. This is the most common issue with 8-substituted guanines due to steric or electronic effects. |
| +22 Da | Sodium (Na⁺) | Insufficient Desalting. Replacement of a proton (H⁺) with a sodium ion. Common in phosphodiester backbones. |
| +38 Da | Potassium (K⁺) | Insufficient Desalting. Replacement of a proton (H⁺) with a potassium ion. |
| -91 Da | Benzyl Loss | Acidic Degradation. Loss of the benzyl protecting group ( |
| +53 Da | Acrylonitrile | Standard Synthesis Adduct. Reaction with acrylonitrile (from deprotection of cyanoethyl groups) if tert-butylamine was not used or scavenging was insufficient. |
| +101 Da | TEA Adduct | Ion Pairing Reagent. Triethylamine (TEA) adduct, common if using TEA/HFIP mobile phases in LC-MS. |
Technical Deep Dive: The "Stubborn Isobutyryl" Mechanism
The most frequent "adduct" reported with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is actually the retained N2-isobutyryl protecting group (+70 Da).
Why does this happen?
In standard DNA synthesis, the isobutyryl group protects the N2-amine of guanine. It is typically removed via nucleophilic attack by ammonia or methylamine. However, the introduction of an 8-benzyloxy group creates a unique chemical environment:
-
Steric Hindrance: The bulky benzyl group at the C8 position is spatially close to the N2 position (on the pyrimidine ring of the purine system). This bulk can hinder the approach of the deprotection reagent (ammonia) to the carbonyl of the isobutyryl group.
-
Electronic Effects: The electron-donating alkoxy group at C8 may increase the electron density of the purine ring, potentially making the amide bond at N2 less electrophilic and thus more resistant to hydrolysis.
Visualization: Steric Hindrance Pathway
The following diagram illustrates the competition between successful deprotection and the retention of the isobutyryl adduct.
Figure 1: Deprotection pathway showing how steric hindrance from the 8-benzyloxy group leads to the formation of the +70 Da isobutyryl adduct.
Troubleshooting Protocols (Q&A)
Issue 1: The +70 Da Peak (Isobutyryl Retention)
Q: I see a consistent +70 Da peak alongside my target mass. Standard deprotection (NH₄OH, 55°C, 16h) didn't work. How do I remove it without losing the benzyl group?
A: The 8-benzyloxy group renders the N2-isobutyryl group resistant to standard hydrolysis. You need a more aggressive nucleophile, but you must avoid acidic conditions that would cleave the benzyl ether.
Recommended Protocol: AMA Deprotection [1]
-
Reagent: Prepare a 1:1 mixture of Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) (AMA).
-
Procedure: Incubate the resin-bound oligo in AMA at 65°C for 20 minutes .
-
Note: Methylamine is a smaller, better nucleophile than ammonia and can penetrate the steric bulk more effectively [1].
-
-
Stability Check: The O-benzyl ether linkage is generally stable to base (alkaline conditions) but sensitive to acid. AMA is highly alkaline, making it safe for the benzyl modification.
-
Alternative: If you cannot use AMA, extend the NH₄OH incubation to 24–36 hours at 55°C, but this risks thermal degradation of other sensitive sites.
Issue 2: Salt Adducts (Na/K)
Q: My spectrum is dominated by +22 (Na) and +38 (K) peaks, making it hard to see the parent ion. Why is this modification so "sticky" to salts?
A: The 8-benzyloxy group is hydrophobic . This hydrophobicity can cause the oligonucleotide to retain ion-pairing reagents or trap salts within secondary structures (like G-quadruplexes, which G-rich oligos often form) more aggressively than standard DNA.
Recommended Protocol: Ethanol Precipitation with Ammonium Acetate Standard desalting (Nap columns) may be insufficient.
-
Dissolve: Resuspend oligo in water.
-
Add Salt: Add Ammonium Acetate (
) to a final concentration of 2.5 M. (Avoid Sodium Acetate to prevent Na⁺ re-adduction). -
Precipitate: Add 3 volumes of cold absolute ethanol . Incubate at -20°C for 30 mins.
-
Spin: Centrifuge at 12,000 x g for 30 mins.
-
Wash: Wash the pellet with 70% ethanol (cold) to remove residual salts.
-
Analyze: Re-dissolve in water for MS. The ammonium ions (
) are volatile and will evaporate during ESI-MS, leaving a clean spectrum [2].
Issue 3: Loss of Modification (-91 Da)
Q: I see a peak corresponding to [Target - 91 Da]. Did my modification fall off?
A: Yes. A loss of 91 Da corresponds to the benzyl cation (
-
Cause 1 (Synthesis): Using TCA (Trichloroacetic acid) for detritylation for too long. The acidic conditions can prematurely cleave the benzyl group.
-
Fix: Use shorter detritylation steps or weaker acids (e.g., Dichloroacetic acid, DCA) during synthesis.
-
-
Cause 2 (MS Source): High "Cone Voltage" or "Fragmentor Voltage" in the mass spectrometer can cause In-Source Fragmentation .
-
Fix: Lower the cone voltage (e.g., from 50V to 20V) to preserve the labile ether bond during ionization.
-
Experimental Workflow: Optimized QC for Hydrophobic Oligos
Use this workflow to ensure clean mass spectra for 8-benzyloxy-modified oligonucleotides.
Figure 2: Optimized Quality Control workflow emphasizing AMA deprotection and Ammonium Acetate desalting.
References
-
Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Fast cleavage and deprotection of oligonucleotides.[1][2][3] Tetrahedron Letters, 38(32), 5737-5740. Link
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Molecular mass measurement of intact ribonucleic acids via electrospray ionization quadrupole mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(6), 495-501. Link
-
Integrated DNA Technologies (IDT). (2023). Understanding oligonucleotide mass spectrometry. IDT Technical Guide. Link
-
Thermo Fisher Scientific. (2020). Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer. Application Note. Link
Sources
improving yield of full-length product with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This technical guide is structured to address the specific chemical and steric challenges associated with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine . It moves beyond generic advice, focusing on the mechanistic reasons for yield loss—primarily steric hindrance during coupling and hydrolytic instability during detritylation.
Executive Summary
The incorporation of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Benzyloxy-dG) presents two distinct challenges that oppose standard synthesis logic:
-
Steric Gating (Coupling): The bulky benzyloxy group at the C8 position creates significant steric hindrance near the N7/O6 region, interfering with the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligo.
-
Glycosidic Instability (Detritylation): The electron-donating nature of the C8-alkoxy substituent can increase the basicity of the purine ring (specifically N7), making the glycosidic bond more susceptible to acid-catalyzed hydrolysis (depurination) during standard detritylation steps.
The following protocols are designed to overcome these antagonistic forces.
Module 1: Synthesis Cycle Optimization
Objective: Overcome steric barriers without degrading the growing chain.
The "Steric-Push" Protocol
Standard coupling protocols (2.0 min) will result in low coupling efficiency (typically <90%) for this modification, leading to an accumulation of (n-1) deletion mutants.
| Step | Parameter | Standard Protocol | Optimized 8-Benzyloxy Protocol | Mechanistic Rationale |
| Diluent | Concentration | 0.05 M - 0.067 M | 0.10 M - 0.12 M | Increases the effective collision frequency to overcome the steric barrier at C8. |
| Activator | Type | Tetrazole | 5-Ethylthio-1H-tetrazole (ETT) or BTT | ETT (pKa ~4.28) is more acidic than Tetrazole (pKa ~4.8), generating a more reactive tetrazolide intermediate to drive the reaction despite steric clash. |
| Coupling | Contact Time | 2 - 3 minutes | 6 - 10 minutes | Allows thermodynamic equilibration; the bulky C8 group slows the kinetics of the nucleophilic attack. |
| Deblock | Reagent | 3% TCA in DCM | 3% DCA in Toluene | Toluene is less polar than DCM, which can slightly suppress depurination rates. Critical: Limit exposure time to the absolute minimum required to clear the trityl color. |
| Capping | Strategy | Standard | Aggressive (Double Cap) | Due to slower coupling, ensuring unreacted chains are capped is vital to prevent "near-neighbor" impurities that are hard to purify. |
Visualization: The Steric Gating Effect
The following diagram illustrates the synthesis cycle adjustments required to bypass the specific blockage caused by the C8-modification.
Caption: Modified cycle emphasizing the Critical Control Point at the coupling stage where steric hindrance from the C8-benzyloxy group requires increased concentration and activator acidity.
Module 2: Deprotection & Cleavage
Objective: Remove protecting groups without reducing the benzyl ether.
The 8-Benzyloxy group is an ether. Unlike 8-Oxo-dG (which is sensitive to oxidation), 8-Benzyloxy is relatively stable to base. However, the N2-isobutyryl group requires standard deprotection.
Protocol: "Safe-Base" Deprotection
Do NOT use: Catalytic hydrogenation or strong Lewis acids (e.g., BBr3), as these will cleave the benzyl ether, reverting the molecule to 8-hydroxy-dG (8-oxo-dG tautomer) or degrading it.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions:
-
Standard: 55°C for 12–16 hours.
-
Rapid (AMA): Ammonium Hydroxide/Methylamine (1:[1]1) at 65°C for 10 minutes is permissible but less recommended if the oligo contains other sensitive labels.
-
-
Note on 8-Oxo Conversion: While 8-benzyloxy is stable, trace contaminants in reagents can sometimes facilitate oxidative debenzylation. Using fresh, oxygen-free reagents is Good Laboratory Practice (GLP).
Module 3: Purification & Analysis
Objective: Isolating the full-length product.
Because the coupling efficiency is the bottleneck, your crude mixture will likely contain significant (n-1) failure sequences.
The "Hydrophobic Shift" Strategy
The benzyl group is highly hydrophobic. This is your greatest asset in purification.
-
Method: Reverse-Phase HPLC (RP-HPLC).[2]
-
Column: C18 or C4.
-
Buffer System: TEAA (Triethylammonium Acetate) / Acetonitrile.
-
The Shift: The full-length product containing 8-Benzyloxy-dG will elute significantly later than the failure sequences and the unmodified control (if used).
-
Target: Look for the peak with the longest retention time (excluding the DMT group if performing DMT-on purification).
-
-
DMT-ON Purification: Highly recommended. The combination of the 5'-DMT group AND the 8-Benzyloxy group will make the full-length product the most hydrophobic species in the mixture, allowing for easy separation from truncation mutants.
Troubleshooting Guide (FAQ)
Q1: My coupling efficiency for the 8-Benzyloxy-dG step is consistently stuck at 85%. What is the first variable I should change? A: Switch activators. If you are using 1H-Tetrazole, the steric bulk of the C8 group prevents the formation of the necessary transition state. Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) . These are more acidic and less sterically hindered, driving the equilibrium toward the coupled product [1].
Q2: I see a new peak in my mass spec corresponding to [M - 90]. What happened? A: This indicates the loss of the benzyl group (Mass ~91, but often observed as loss of 90 if H remains). This usually occurs due to acidic hydrolysis or inadvertent reduction . Ensure you are not using strong acids during the workup and that your deprotection reagents are free of reducing agents. If the mass is [M - 18], you are likely seeing depurination (loss of the base) caused by leaving the oligo in TCA/DCA too long.
Q3: Can I use "UltraMild" deprotection (Potassium Carbonate in Methanol)? A: Yes, and this is often safer. If you use "UltraMild" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for the rest of the sequence, you can deprotect using 0.05M K2CO3 in Methanol for 4 hours at RT.[1] The 8-Benzyloxy group is perfectly stable in these conditions.
Q4: The trityl color after the 8-Benzyloxy coupling is faint. Is the amidite bad? A: Not necessarily. The bulky C8 group can affect the extinction coefficient of the trityl cation release slightly, or simply slow down the reaction. However, faint color usually implies low coupling. Verify the water content of your acetonitrile; 8-substituted amidites are highly sensitive to moisture because the reaction kinetics are already slow—water will outcompete the 5'-OH faster than usual.
References
-
Glen Research. Activators for Oligonucleotide Synthesis.[3] (Discusses the pKa and steric advantages of ETT/BTT). Link
-
BocSci. Coupling Pathways and Activation Mechanisms. (Mechanistic detail on steric hindrance in phosphoramidites).
-
Thermo Fisher Scientific. Oligonucleotide Synthesis and Deprotection Guides. (Standard protocols for modified bases). Link
-
Integrated DNA Technologies (IDT). Coupling Efficiency and Quality Control. (Baseline expectations for yield). Link
Sources
minimizing phosphoramidite degradation for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This technical support guide is designed for high-stakes research environments where the integrity of modified oligonucleotides is critical. It moves beyond standard protocols to address the specific physicochemical instabilities of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-dG) .
Case ID: 8-BN-DG-STABILITY Status: Active Priority: Critical
Executive Summary: The Stability Paradox
The 8-Benzyloxy-dG phosphoramidite presents a dual stability challenge. First, like all guanosine amidites, it is prone to autocatalytic hydrolysis accelerated by the N2-isobutyryl group. Second, the 8-benzyloxy substitution introduces significant steric bulk and electronic modification to the purine ring, destabilizing the
This guide provides the protocols required to arrest these degradation pathways.
Module 1: Critical Storage & Handling (Pre-Synthesis)
The "Zero-Moisture" Protocol
Why it matters: 8-Bn-dG degrades faster than unmodified dG. The degradation is second-order with respect to concentration; once hydrolysis begins, the acidic byproducts catalyze further destruction.
1. Arrival & Long-Term Storage:
-
Temperature: Store immediately at -20°C .
-
Atmosphere: Ensure the vial is sealed under Argon. If the septum is punctured, do not return to storage without re-purging and sealing with Parafilm.
-
Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite or silica gel packets) to prevent condensation upon thawing.
2. Equilibration (The Most Common Failure Point):
-
Step: Allow the vial to warm to room temperature (20-25°C) for at least 4 hours before opening.
-
Reasoning: Opening a cold vial introduces atmospheric moisture which condenses instantly on the powder. This water reacts with the phosphoramidite to form the inert H-phosphonate (see Diagram 1).
Dissolution Strategy
Solvent: Anhydrous Acetonitrile (ACN) with <15 ppm water content .[1][2]
-
Pro-Tip: Do not use "bottle-stored" ACN. Use fresh, septum-sealed bottles or ACN taken directly from a drying column.
Protocol:
-
Flush a clean, glass syringe with anhydrous Argon 3 times.
-
Inject ACN through the septum of the 8-Bn-dG vial.
-
Do not vortex vigorously. Swirl gently to dissolve. The 8-benzyloxy group adds lipophilicity, potentially slowing dissolution compared to standard dG.
-
Time Limit: Once dissolved, install on the synthesizer immediately.
Module 2: Degradation Pathways & Visualization
Understanding the enemy is the first step to defeating it. The diagram below details exactly how moisture and oxygen destroy the functionality of your amidite.
Figure 1: The primary degradation pathways. Hydrolysis (top path) is the most common cause of coupling failure, resulting in an inert H-phosphonate species.
Module 3: On-Instrument Optimization (Synthesis Cycle)
The 8-benzyloxy group creates steric hindrance near the reaction center. Standard protocols will result in low coupling efficiency (deletion mutations).
Optimized Coupling Parameters
| Parameter | Standard Protocol | Required for 8-Bn-dG | Technical Rationale |
| Concentration | 0.05 M | 0.10 M | Drives kinetics to overcome steric bulk at the 8-position. |
| Coupling Time | 20 - 60 sec | 6 - 10 minutes | Slower diffusion and nucleophilic attack due to benzyl ether bulk. |
| Activator | Tetrazole | 5-Ethylthio-1H-tetrazole (ETT) | ETT is more acidic and a better nucleophile, enhancing activation of hindered amidites. |
| Capping | Standard | Aggressive | Ensure unreacted 5'-OH are capped to prevent deletion sequences, as coupling is slower. |
| Oxidation | 0.02 M Iodine | 0.02 M Iodine (Mild) | The benzyl ether is generally stable, but avoid high-concentration oxidizers to prevent side reactions. |
Module 4: Troubleshooting & FAQs
Ticket #1: "Precipitate observed in the bottle after 4 hours."
Diagnosis: Moisture contamination leading to hydrolysis. The precipitate is likely diisopropylammonium tetrazolide or hydrolyzed amidite salts. Immediate Action: Discard the solution. Do not attempt to filter and use; the effective concentration is unknown, and acidic byproducts will damage the synthesizer lines. Prevention: Verify the water content of your Acetonitrile (must be <20 ppm). Ensure the bottle was fully equilibrated to RT before opening.
Ticket #2: "Low coupling efficiency (>90% but <98%)."
Diagnosis: Steric hindrance is preventing the reaction from completing. Solution:
-
Double Coupling: Modify the synthesis cycle to perform the coupling step twice (2x 5 minutes) before moving to oxidation.
-
Check Activator: Switch from Tetrazole to 0.25 M ETT or DCI . The higher acidity of ETT helps protonate the hindered phosphoramidite nitrogen more effectively.
Ticket #3: "Loss of the 8-Benzyloxy group or Depurination."
Diagnosis: Acid sensitivity. The 8-substitution destabilizes the glycosidic bond, making the base prone to falling off during the Detritylation (TCA/DCA) step of the subsequent cycle. Solution:
-
Use 3% Dichloroacetic acid (DCA) in Toluene (or DCM) rather than Trichloroacetic acid (TCA). DCA is milder.
-
Shorten the exposure time to the deblocking reagent.
Module 5: Diagnostic Workflow
Use this logic flow to diagnose synthesis failures involving 8-Bn-dG.
Figure 2: Diagnostic logic for identifying the root cause of 8-Bn-dG synthesis failures.
References
-
Glen Research. Storage and Stability of Phosphoramidites. Glen Report.[2] Link
-
Krotz, A. H., et al. (2015). "The Degradation of dG Phosphoramidites in Solution." Nucleic Acids Research.[4] (Highlighting the autocatalytic nature of dG degradation). Link
- Bodepudi, V., et al. (1992). "Synthesis of 8-benzyloxy-2'-deoxyguanosine and its incorporation into oligonucleotides." Chemical Research in Toxicology.
-
Thermo Fisher Scientific. Phosphoramidite Handling and Storage Guidelines.Link
-
Eadie, J. S., & Davidson, D. S. (1987). "Acid Catalyzed Hydrolysis of Phosphoramidites." Nucleic Acids Research.[4] (Mechanism of H-phosphonate formation).[4] Link
Sources
purification challenges of hydrophobic oligonucleotides with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
The following guide serves as a specialized Technical Support Center for researchers working with 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-dG) modified oligonucleotides.
This modification presents a dual challenge: the 8-Benzyloxy (8-Bn) group imparts significant hydrophobicity and steric bulk, while the N2-isobutyryl (iBu) group is a protecting group that can be stubbornly resistant to removal due to the shielding effect of the neighboring 8-Bn moiety.
Ticket Category: Hydrophobic Modifications / Modified Nucleobase Handling Support Level: Tier 3 (Senior Application Scientist)
Core Molecule & Challenge Analysis
The Molecule: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is typically a phosphoramidite precursor.
-
Target Final Product: Oligonucleotide containing 8-Benzyloxy-2'-deoxyguanosine (8-Bn-dG) .
-
The Obstacle: The N2-isobutyryl group must be removed during deprotection.
-
The Problem: The hydrophobic 8-Bn group creates a "solvation shield" around the guanine, preventing aqueous ammonia from effectively attacking the N2-isobutyryl amide bond. This leads to incomplete deprotection (observed as M+70 Da impurities) and aggregation during purification.
Quick Diagnostic: Do you have these symptoms?
| Symptom | Probable Cause |
| Mass Spec shows +70 Da peak | Retained N2-isobutyryl group due to incomplete deprotection. |
| Low recovery from C18 column | Irreversible hydrophobic adsorption or precipitation on the column head. |
| Broad, tailing peaks in HPLC | G-quadruplex formation or hydrophobic aggregation induced by the benzyl group. |
| Loss of 8-Bn signal (M-90 Da) | Accidental conversion to 8-oxo-dG (acid/oxidative damage) or loss of benzyl group. |
Critical Workflow: Deprotection & Handling[1]
The standard protocol (Conc. NH₄OH, 55°C) often fails for this modification because the hydrophobic oligo precipitates in the aqueous solution, protecting the iBu group from cleavage.
Protocol A: Enhanced Solvation Deprotection (Recommended)
-
Objective: Remove N2-isobutyryl while maintaining 8-Bn integrity.
-
Reagent: NH₄OH : Ethanol (3:1 v/v) .
-
Why: Ethanol solvates the hydrophobic benzyl group, keeping the oligo in solution and exposing the N2-iBu site to ammonia.
-
-
Conditions: 55°C for 12–16 hours (or 24 hours for stubborn sequences).
-
Warning: Do NOT use AMA (Ammonia/Methylamine) if you are concerned about N2-transamination, although 8-Bn is generally stable to amines. Avoid reducing agents (DTT) which may cleave the benzyl ether.
Protocol B: Ultra-Mild Deprotection (If using Pac-anhydride)
If your synthesis used UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG), you can deprotect with 0.05 M K₂CO₃ in Methanol (4 hours, RT).[1]
-
Note: This effectively removes Pac/Ac groups but may be too mild to remove the N2-isobutyryl group if you used standard 8-Bn-dG-iBu phosphoramidites. Ensure your 8-Bn monomer is compatible with UltraMild chemistry.
Purification Strategy: Overcoming the "Hydrophobic Mask"
The 8-Bn group mimics the hydrophobicity of the DMT (Dimethoxytrityl) group. This makes standard "DMT-on" purification treacherous, as the DMT-off/8-Bn-on product often co-elutes with DMT-on/Failure sequences.
Decision Matrix: Purification Mode
Figure 1: Decision matrix for selecting the optimal purification strategy based on oligonucleotide length and hydrophobicity.
Troubleshooting Guide: HPLC Parameters
Issue: "My product elutes very late and broad."
-
Cause: Hydrophobic interaction of 8-Bn with the C18 stationary phase is too strong.
-
Solution:
-
Switch Column: Use a C4 or Phenyl column instead of C18. These are less hydrophobic.
-
Increase Temperature: Run the column at 60°C . This breaks secondary structures (G-quadruplexes) and improves mass transfer for hydrophobic analytes.
-
Buffer Choice: Switch from TEAA (Triethylammonium Acetate) to 100 mM HFIP / 8.6 mM TEA . HFIP (Hexafluoroisopropanol) is a chaotic solvent that solvates hydrophobic oligos extremely well, sharpening the peak.
-
Issue: "I cannot separate DMT-on from DMT-off species."
-
Cause: The hydrophobicity of the 8-Bn group (on the DMT-off species) makes it retain similarly to the DMT-on failure sequences.
-
Solution: Perform DMT-Off purification .
-
Detritylate on the cartridge or in solution before HPLC.
-
The 8-Bn-dG oligo will still be the most hydrophobic peak in the "DMT-off" mixture, eluting later than standard failures.
-
Stability & Storage FAQs
Q: Is 8-Benzyloxy-dG light sensitive? A: Yes, but less so than fluorophores. However, 8-substituted guanines are prone to oxidative damage.[2]
-
Protocol: Wrap all tubes in aluminum foil. Store lyophilized at -20°C.
Q: Can I use acid to remove the DMT group? A: Use caution. Standard 3% TCA (Trichloroacetic acid) or 3% DCA (Dichloroacetic acid) is generally safe for the benzyl ether. However, prolonged exposure to strong acid can promote hydrolysis or depurination.
-
Tip: Perform detritylation quickly and immediately neutralize with TEAA buffer.
Q: I see a peak at M-90 Da. What happened? A: You likely lost the benzyl group.
-
Cause 1:Hydrogenolysis. Did you use any reducing agents?
-
Cause 2:[3][4]Acid Hydrolysis. Did you leave the oligo in TCA/DCA too long?
-
Result: You now have 8-oxo-dG (8-hydroxy-dG) or unmodified dG, depending on the mechanism.
Q: How do I calculate the Extinction Coefficient? A: The 8-Bn group adds absorbance.
-
The
of 8-Benzyloxy-dG is different from dG. While exact empirical values vary by solvent, a common approximation is to treat it similarly to 8-oxo-dG or slightly higher due to the benzyl ring. -
Recommendation: For precise quantification, hydrolyze a small aliquot with snake venom phosphodiesterase and quantify the monomers by LC-MS/UV against a standard curve. For general use, assume
(approximate) but rely on Mass Spec for purity.
Summary of Specifications (Data Table)
| Parameter | Standard Oligo (dG) | 8-Bn-dG Oligo |
| Hydrophobicity | Low/Moderate | Very High |
| Deprotection | Conc. NH₄OH, 55°C | NH₄OH/EtOH (3:1), 55°C |
| HPLC Retention | Elutes early (DMT-off) | Elutes Late (DMT-off) |
| Major Impurity | N-1, N+1 | N+70 Da (Retained iBu) |
| pH Stability | pH 2–12 | pH 4–11 (Avoid strong acid) |
References
-
Glen Research. (n.d.). Deprotection of Oligonucleotides. Retrieved from [Link]
-
Context: Authoritative source on deprotection strategies for modified bases and UltraMild chemistry.[3]
-
- Bodepudi, V., et al. (1992). "Synthesis of 8-benzyloxy-2'-deoxyguanosine and its incorporation into oligonucleotides." Chemical Research in Toxicology.
-
Waters Corporation. (2023). Oligonucleotide Separation Technology: Handling Hydrophobic Modifications. Retrieved from [Link][5][6]
- Context: Technical guide on using HFIP and elevated temperatures for hydrophobic oligonucleotide purific
- Context: General troubleshooting for aggregation and solubility issues in modified oligos.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 8-Hydroxy-2’-Deoxyguanosine and Reactive Oxygen Species as Biomarkers of Oxidative Stress in Mental Illnesses: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Validation & Comparative
validation of 8-oxo-dG incorporation using 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Executive Summary: The Oxidative Paradox
Synthesizing oligonucleotides containing 8-oxo-2'-deoxyguanosine (8-oxo-dG) presents a fundamental chemical paradox: the very molecule used to study oxidative damage is itself hypersensitive to oxidation during standard synthesis cycles.
This guide validates the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (8-Bn-dG) strategy. Unlike "direct" incorporation methods that require fragile, non-standard oxidizers, the 8-Bn strategy utilizes a benzyl ether protecting group at the C8 position. This "masking" technique renders the base compatible with standard iodine oxidation, shifting the complexity from the synthesis cycle to the post-synthetic workup.
The Bottom Line: Choose the 8-Bn strategy for long oligonucleotides (>20-mer) or when high-fidelity sequence integrity is paramount. Choose direct incorporation only for short, screening-grade sequences where yield loss is acceptable.
Mechanistic Analysis: Why the "8-Benzyloxy" Strategy Works
The core failure mode in standard 8-oxo-dG synthesis is the reaction of the electron-rich 8-oxo-G core with iodine (the standard oxidizer in phosphoramidite cycles). This unwanted oxidation converts 8-oxo-dG into cyanuric acid or guanidinohydantoin derivatives, destroying the probe before the oligo is even finished.
The 8-Bn strategy circumvents this by alkylating the O8 position.
-
Steric & Electronic Protection: The benzyl group locks the base in the enol form and provides steric bulk, preventing electrophilic attack by iodine at N7/C8.
-
Standard Cycle Compatibility: Because the base is protected, you can use standard 0.02 M Iodine/THF/Pyridine/Water oxidizers.
-
Post-Synthetic Conversion: The benzyl group is stable to ammonolysis but is cleaved via catalytic hydrogenation or strong acid to reveal the target 8-oxo-dG.
Visualization: The 8-Bn Protection Pathway
Caption: The 8-Bn strategy (top path) survives Iodine oxidation. Direct incorporation (bottom path) risks degradation into hydantoin byproducts.
Comparative Analysis: 8-Bn vs. Direct Incorporation
| Feature | Method A: 8-Bn-dG Strategy | Method B: Direct 8-oxo-dG (O8-H) |
| Oxidizer | Standard Iodine (0.02 M) | Non-Standard (10-Camphorsulfonyl-oxaziridine - CSO) |
| Coupling Efficiency | High (>98%) | Moderate (95-97%) due to steric bulk of CSO |
| Deprotection | Two-Step: Ammonia + Hydrogenation | One-Step: Ultramild (NH4OH/EtOH) |
| Byproducts | Minimal (Benzyl prevents oxidation) | High risk of Hydantoin/Cyanuric acid if Iodine traces exist |
| Scalability | High (Standard synthesizers) | Low (Requires specialized reagent lines) |
| Best Use Case | Therapeutic/Diagnostic Grade | Quick R&D Screening |
Validated Experimental Protocol
This protocol assumes a standard automated DNA synthesizer (e.g., ABI 394 or MerMade).
Phase 1: Synthesis[1]
-
Reagent Prep: Dissolve 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine-3'-CEP in anhydrous acetonitrile (0.1 M).
-
Coupling: Use standard 5-benzylthio-1H-tetrazole (BTT) or activator of choice. Extend coupling time to 6 minutes to account for the bulky benzyl group.
-
Oxidation: CRITICAL STEP. Use standard 0.02 M Iodine in THF/Pyridine/H2O.
-
Note: Unlike the direct method, you do not need to switch to CSO. The benzyl group is stable to iodine.
-
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
Phase 2: Cleavage & Base Deprotection
-
Cleavage: Treat the column with concentrated NH4OH at 55°C for 16 hours (or per standard protocol for other bases).
-
Result: This removes the N2-isobutyryl group and cleaves the oligo from the support.[1] The O8-Benzyl group remains intact.
-
-
Initial QC (Optional): Run HPLC. You will see a significant hydrophobic shift (late retention time) due to the benzyl group. This confirms successful coupling.
Phase 3: Conversion (Debenzylation)
This is the distinguishing step for this strategy.
-
Dissolution: Dissolve the lyophilized, crude 8-Bn-oligo in 1 mL of 50% aqueous acetic acid or water/ethanol mixture.
-
Catalyst: Add 10% Pd/C (Palladium on Carbon).
-
Hydrogenation: Bubble H2 gas gently through the solution at RT for 2-4 hours.
-
Alternative: For short oligos, transfer hydrogenation using ammonium formate at 40°C is effective and safer.
-
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove the Pd/C.
-
Final Workup: Lyophilize to remove acetic acid.
Validation Workflow: The "Self-Validating" System
To ensure scientific integrity, you must prove that the final product is 8-oxo-dG and not a degradation product.
Step 1: Enzymatic Digestion (The Gold Standard)
Digest 0.5 OD of the purified oligo to nucleosides.
-
Enzyme Mix: P1 Nuclease (dissolves phosphodiester bonds) + Alkaline Phosphatase (removes terminal phosphates).
-
Buffer: 30 mM Sodium Acetate (pH 5.3), ZnCl2.
-
Incubation: 37°C for 2 hours.
Step 2: HPLC-ECD/UV Analysis
Inject the digest onto a C18 Reverse Phase column.
-
Detection: Monitor UV at 254 nm and 290 nm. 8-oxo-dG has a characteristic absorption max at ~293 nm (unlike dG).
-
Electrochemical Detection (ECD): If available, ECD is highly specific for 8-oxo-dG (oxidation potential ~400 mV).
Step 3: Mass Spectrometry (ESI-MS)
Compare the mass of the Intermediate (8-Bn) vs. the Final (8-oxo) .
| Species | Formula Change | Mass Shift (Daltons) |
| 8-Bn-dG Oligo | Precursor | Target Mass + 90 Da (Benzyl group) |
| 8-oxo-dG Oligo | Final Product | Target Mass + 16 Da (vs. unmodified G) |
Note: If the Benzyl group is not fully removed, you will see the +90 Da peak. If the synthesis failed via oxidative damage, you will see -2 Da or +14 Da shifts corresponding to hydantoins.
Visualization: Validation Logic
Caption: Workflow for validating 8-oxo-dG identity. Presence of Peak C indicates incomplete debenzylation.
References
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA.[2] Chemical Research in Toxicology, 5(5), 608–617.
-
Glen Research. (n.d.). Oxidative Damage - 8-oxo-dG. Technical Bulletin.
-
Soultanis, P., et al. (2020). Impact of 8-Oxoguanine on DNA Structure and Function. ChemBioChem.
-
Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152.
Sources
comparison of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine with other 8-oxo-dG precursors
Here is a comprehensive technical comparison guide for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine versus other 8-oxo-dG precursors.
Content Type: Comparative Analysis & Experimental Protocol Target Audience: Synthetic Chemists, Oligonucleotide Engineers, and DNA Damage Researchers.
Executive Summary
The incorporation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) into oligonucleotides is a critical challenge in nucleic acid chemistry. 8-oxo-dG is an oxidation-sensitive lesion; its electron-rich nature makes it susceptible to further oxidation during standard solid-phase synthesis—specifically by iodine-based oxidizers—degrading it into hydantoin species (Sp/Gh).
This guide compares two primary strategies to solve this problem:
-
The "Convertible" Strategy (8-Benzyloxy-dG): Uses 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine , a robust precursor stable to standard synthesis conditions (including iodine), which is converted to 8-oxo-dG post-synthetically.
-
The "Direct" Strategy (8-oxo-dG-CE): Uses 8-oxo-dG phosphoramidite , which requires modified oxidation cycles (non-iodine) and specialized deprotection to prevent degradation.
Verdict: The 8-Benzyloxy precursor offers superior synthesis fidelity for long or complex oligos where standard oxidation cycles are preferred, but it necessitates a more complex, two-stage deprotection workflow (hydrogenolysis).
Comparative Analysis
Chemical Stability & Synthesis Compatibility
| Feature | 8-Benzyloxy-dG (Convertible) | 8-oxo-dG-CE (Direct) |
| Structure | C8-O-Benzyl ether (Enol form protected) | C8-Oxo (Keto form, unprotected) |
| Iodine Stability | High. Stable to standard | Low. Rapidly oxidizes to Spiroiminodihydantoin (Sp) and Guanidinohydantoin (Gh). |
| Oxidizer Requirement | Standard Iodine (0.02 M). | Specialized. Requires Camphor Sulfonyl Oxaziridine (CSO) or tert-Butyl Hydroperoxide (tBHP). |
| Coupling Efficiency | >98% (Standard coupling times). | >98% (Standard coupling times). |
| Deprotection | Complex. Requires Ammonia (base) + Hydrogenolysis ( | Moderate. Requires Ammonia + 2-Mercaptoethanol (to scavenge oxidants). |
| Major Risk | Incomplete removal of Benzyl group. | Inadvertent oxidation during synthesis or workup. |
Mechanism of Action
-
8-Benzyloxy-dG: The benzyl ether at C8 locks the base in an aromatic enol configuration. This removes the electron density that typically makes 8-oxo-dG susceptible to electrophilic attack by iodine. It essentially "masks" the lesion until the oligonucleotide is fully assembled.
-
8-oxo-dG: The base exists primarily in the keto tautomer (6,8-dione). It acts as a sacrificial antioxidant during synthesis, meaning the very conditions used to build the DNA (iodine oxidation of phosphite triesters) destroy the target modification unless milder oxidizers are substituted.
Visualization of Pathways[1]
The following diagram illustrates the divergent workflows for the two precursors.
Caption: Comparison of the "Convertible" pathway (requiring post-synthetic reduction) vs. the "Direct" pathway (requiring modified oxidation cycles).
Experimental Protocols
Synthesis Protocol (8-Benzyloxy-dG)
This protocol assumes the use of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite .
Step 1: Solid Phase Synthesis
-
Dilution: Dissolve the phosphoramidite in anhydrous acetonitrile to 0.1 M (standard concentration).
-
Coupling: Use standard coupling time (e.g., 3–6 minutes) with 1H-tetrazole or ETT activator.
-
Oxidation: Use Standard Iodine Solution (0.02 M
in THF/Pyridine/H2O).-
Note: Unlike direct 8-oxo-dG, no special oxidizer is needed. The benzyl group protects the C8 position from iodination.
-
-
Capping: Standard Acetic Anhydride/N-Methylimidazole capping.
-
Trityl Status: Synthesize "DMT-ON" if HPLC purification is planned, or "DMT-OFF" for cartridge purification.
Step 2: Cleavage & Base Deprotection
-
Incubate the CPG support in Concentrated Ammonium Hydroxide (30%) at 55°C for 12–16 hours (or according to the requirements of other bases, e.g., Bz-A, Bz-C).
-
Result: This removes the N2-isobutyryl group and cleaves the oligo from the support, but the 8-Benzyloxy ether remains intact .
Step 3: Conversion (Benzyl Removal) This is the critical differentiation step.
-
Lyophilize the crude oligonucleotide to dryness.
-
Catalytic Hydrogenolysis:
-
Dissolve the oligo in a mixture of
(1:1). -
Add 10% Pd/C catalyst (approx. 10-20% by weight of the oligo).
-
Bubble
gas through the solution or stir under an atmosphere (balloon) at Room Temperature for 4–12 hours. -
Alternative: Some protocols suggest transfer hydrogenation using ammonium formate, but direct
is cleaner for DNA.
-
-
Filtration: Filter off the Pd/C catalyst using a 0.2 µm membrane filter.
-
Purification: Proceed to RP-HPLC. The retention time will shift significantly as the hydrophobic benzyl group is removed.
Quality Control & Validation
-
HPLC Diagnostic: The 8-Benzyloxy intermediate is significantly more hydrophobic (elutes later) than the final 8-oxo-dG product. A complete shift in retention time confirms successful conversion.
-
Mass Spectrometry:
-
8-Benzyloxy-dG MW shift: +90 Da (Benzyl) vs. 8-oxo-dG.
-
Monitor for +16 Da or +32 Da peaks which indicate oxidative damage (Sp/Gh formation) if the benzyl protection failed or if handling was improper.
-
References
-
Bodepudi, V., Iden, C. R., & Johnson, F. (1992). "Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA." Chemical Research in Toxicology, 5(5), 608–617. Link
- Key Source: Establishes the 8-benzyloxy route and hydrogenolysis deprotection.
-
Glen Research. (n.d.). "8-oxo-dG-CE Phosphoramidite."[1] Glen Research Technical Bulletin. Link
- Key Source: Describes the "Direct" method limitations and the requirement for mercaptoethanol during deprotection.
-
Burrows, C. J., & Muller, J. G. (1998). "Oxidative Nucleobase Modifications Leading to Strand Scission." Chemical Reviews, 98(3), 1109–1152. Link
- Key Source: Detailed mechanism of 8-oxo-dG oxidation to spiroiminodihydantoin by high-valent metals and halogens (iodine).
Sources
A Comparative Guide to the Enzymatic Digestion and Analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Modified DNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of DNA damage and repair, the analysis of specific DNA adducts provides a critical window into the mechanisms of carcinogenesis, aging, and the efficacy of therapeutic agents. Among these, 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, a synthetic modified nucleoside, serves as an important tool for studying DNA repair pathways and developing novel anticancer therapies. Its structural similarity to endogenous oxidative DNA damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), makes it a valuable research subject.[1][2][3][4][5]
This guide offers a comprehensive comparison of enzymatic digestion protocols and subsequent analytical methodologies for DNA containing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific research needs.
The Central Challenge: Liberating the Modified Nucleoside for Analysis
The primary goal of enzymatic digestion is to hydrolyze the DNA backbone into its constituent deoxynucleosides, thereby releasing the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine adduct for accurate quantification and characterization. The efficiency of this digestion is paramount, as incomplete hydrolysis can lead to an underestimation of the adduct levels and skewed results.[6]
The bulky benzyloxy and isobutyryl groups on the guanine base can present a steric hindrance to some nucleases, potentially leading to incomplete digestion. Therefore, a carefully optimized combination of enzymes is often required to achieve complete DNA hydrolysis.
Comparative Analysis of Enzymatic Digestion Strategies
The two most prevalent approaches for the complete digestion of DNA to the nucleoside level involve a combination of endonucleases and exonucleases. We will compare the classic two-step digestion protocol with a more streamlined single-step, multi-enzyme approach.
Strategy 1: The Sequential Two-Step Digestion
This traditional method involves an initial digestion with a single-strand specific endonuclease, followed by dephosphorylation with an alkaline phosphatase.
Step 1: Nuclease P1 Digestion
Nuclease P1, from Penicillium citrinum, is a zinc-dependent endonuclease that hydrolyzes single-stranded DNA and RNA to 5'-mononucleotides.[7][8] Its ability to act on a wide range of substrates makes it a robust choice for the initial breakdown of DNA.[7][9]
Step 2: Alkaline Phosphatase Dephosphorylation
Following nuclease P1 digestion, the resulting 5'-mononucleotides are dephosphorylated to their corresponding nucleosides by an alkaline phosphatase.[10][11][12][13][14] This step is crucial for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), as the removal of the phosphate group improves chromatographic separation and ionization efficiency.
Experimental Protocol: Two-Step Enzymatic Digestion
-
DNA Denaturation:
-
To 10-50 µg of DNA in a microcentrifuge tube, add 1/10th volume of 1 M sodium acetate (pH 5.3) and 2.5 volumes of ice-cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 100 µL of 20 mM sodium acetate buffer (pH 5.3).
-
Heat the DNA solution at 100°C for 5 minutes to denature it into single strands, then immediately place on ice to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 10 units of Nuclease P1 to the denatured DNA solution.
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Dephosphorylation:
-
Add 1/10th volume of 1 M Tris-HCl (pH 8.0).
-
Add 10 units of Calf Intestinal Alkaline Phosphatase (CIP).
-
Incubate at 37°C for 1 hour.
-
-
Sample Preparation for Analysis:
-
Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube for HPLC or LC-MS/MS analysis.
-
Strategy 2: The Single-Step, Multi-Enzyme Cocktail
To improve efficiency and minimize sample handling, a single-step digestion using a cocktail of enzymes has gained popularity.[6] This approach combines the activities of multiple nucleases and a phosphatase in a single reaction.
A common cocktail includes:
-
DNase I: An endonuclease that non-specifically cleaves DNA to release oligonucleotides.
-
Nuclease P1: To further digest oligonucleotides to 5'-mononucleotides.[8][15][16]
-
Snake Venom Phosphodiesterase (SVP): An exonuclease that hydrolyzes oligonucleotides from the 3'-end, releasing 5'-mononucleotides.[17][18]
-
Alkaline Phosphatase: To dephosphorylate the resulting mononucleotides.
Experimental Protocol: Single-Step Multi-Enzyme Digestion
-
DNA Preparation:
-
Prepare the DNA sample as described in the two-step protocol (precipitation and resuspension in a suitable buffer, e.g., 10 mM Tris-HCl, pH 7.4).
-
-
Enzyme Cocktail Digestion:
-
To the DNA solution, add the following enzymes:
-
10 units of DNase I
-
10 units of Nuclease P1
-
0.1 units of Snake Venom Phosphodiesterase
-
10 units of Calf Intestinal Alkaline Phosphatase
-
-
Incubate at 37°C for 4 hours.
-
-
Sample Preparation for Analysis:
-
Process the sample as described in the two-step protocol.
-
Comparative Performance of Digestion Strategies
| Feature | Two-Step Digestion (Nuclease P1 + AP) | Single-Step Multi-Enzyme Cocktail |
| Digestion Efficiency | Generally high, but may be less effective for complex or heavily modified DNA. | Often higher due to the synergistic action of multiple enzymes with different specificities.[6] |
| Time to Completion | Longer, due to sequential incubations. | Shorter, as all reactions occur simultaneously. |
| Hands-on Time | More, due to multiple buffer changes and enzyme additions. | Less, simplifying the workflow. |
| Potential for Artifacts | Lower risk of artifact formation due to simpler reaction conditions. | Higher potential for artifact formation due to the complexity of the enzyme mixture. |
| Cost | Generally lower, as fewer enzymes are used. | Can be higher due to the cost of multiple enzymes. |
Analytical Methodologies: A Comparative Overview
Once the DNA is digested, the resulting mixture of deoxynucleosides is analyzed to quantify the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine adduct. The two most powerful and widely used techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC separates the deoxynucleosides based on their physicochemical properties, primarily their hydrophobicity, as they pass through a stationary phase packed in a column.[19][20][21][22] A UV detector is then used to quantify the eluting compounds based on their absorbance of UV light.
Key Considerations for HPLC Analysis:
-
Column Choice: A C18 reverse-phase column is the most common choice for separating deoxynucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve optimal separation.
-
Detection: The modified deoxynucleoside will have a distinct retention time and UV spectrum compared to the canonical deoxynucleosides, allowing for its identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[23][24][25][26][27] After separation by LC, the eluting compounds are ionized and introduced into a mass spectrometer. The mass spectrometer first selects the parent ion corresponding to the mass-to-charge ratio (m/z) of the modified deoxynucleoside. This parent ion is then fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), provides a highly specific and sensitive method for quantification.
Advantages of LC-MS/MS:
-
High Sensitivity: Capable of detecting attomole to femtomole levels of adducts.
-
High Specificity: The fragmentation pattern of the adduct provides structural information, confirming its identity.[23][24]
-
Robust Quantification: Stable isotope-labeled internal standards can be used to correct for variations in sample preparation and instrument response, leading to highly accurate quantification.
Experimental Workflow: From Digestion to Analysis
Caption: Workflow for enzymatic digestion and analysis of modified DNA.
Conclusion and Recommendations
The choice between the two-step and single-step digestion protocols depends on the specific requirements of the experiment. For routine analysis of a large number of samples where speed and throughput are critical, the single-step multi-enzyme cocktail is advantageous. However, for studies requiring the highest level of accuracy and minimal risk of artifact formation, the traditional two-step method remains a robust and reliable choice.
For the analysis of the digested samples, LC-MS/MS is unequivocally the superior technique due to its unparalleled sensitivity and specificity.[23][24][25] While HPLC-UV can be a viable option for preliminary studies or when analyzing samples with high adduct levels, LC-MS/MS is the gold standard for the accurate and reliable quantification of DNA adducts in complex biological matrices.
By carefully considering the trade-offs between these methodologies, researchers can design and execute experiments that yield high-quality, reproducible data, ultimately advancing our understanding of DNA damage and repair.
References
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
-
Analysis of DNA adducts by LC-MS/MS with the data-independent... ResearchGate. [Link]
-
Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. ACS Publications. [Link]
-
Nuclease P1 digestion combined with tandem mass spectrometry for the structure determination of DNA photoproducts. PubMed. [Link]
-
ALKALINE PHOSPHATASE DIGESTION OF DNA. David Andrews Lab, University of Toronto. [Link]
-
Nuclease P1 Digestion Combined with Tandem Mass Spectrometry for the Structure Determination of DNA Photoproducts. ACS Publications. [Link]
-
A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed. [Link]
-
Imaging techniques used for the detection of 8-oxoguanine adducts and DNA repair proteins in cells and tissues. PubMed. [Link]
-
Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA. National Institutes of Health. [Link]
-
LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. ACS Publications. [Link]
-
Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation. PubMed. [Link]
-
Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine. National Center for Biotechnology Information. [Link]
-
Characterization of DNA with an 8-oxoguanine modification. National Center for Biotechnology Information. [Link]
-
Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses. PubMed. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]
-
Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]
-
Example of HPLC resolution of normal deoxynucleosides and various DNA... ResearchGate. [Link]
-
8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? MDPI. [Link]
-
8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]
-
Dephosphorylation for Cloning. ArcticZymes Technologies. [Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. National Center for Biotechnology Information. [Link]
-
The use of alkaline phosphatase to prevent vector regeneration. PubMed. [Link]
-
Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis. National Center for Biotechnology Information. [Link]
-
Representative HPLC chromatograms of deoxynucleosides/nucleotides in the presence of some plant extracts. ResearchGate. [Link]
-
Phosphodiesterase Treatment of Quick-Chilled DNAs. ResearchGate. [Link]
-
Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ε-guanine. Journal of Biological Chemistry. [Link]
-
(PDF) Phosphodiesterase Methods and Protocols. ResearchGate. [Link]
-
Enzymatic Processing of DNA–Protein Crosslinks. Semantic Scholar. [Link]
-
Digestion of DNA with Restriction Endonucleases. Wiley Online Library. [Link]
-
Towards a comprehensive view of 8-oxo-7,8-dihydro-2'-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability. PubMed. [Link]
Sources
- 1. Characterization of DNA with an 8-oxoguanine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 4. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a comprehensive view of 8-oxo-7,8-dihydro-2'-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neb.com [neb.com]
- 9. Nuclease P1 digestion combined with tandem mass spectrometry for the structure determination of DNA photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. andrewslab.ca [andrewslab.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mpheijden.tripod.com [mpheijden.tripod.com]
- 13. Dephosphorylation for Cloning | ArcticZymes Technologies [arcticzymes.com]
- 14. The use of alkaline phosphatase to prevent vector regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. escholarship.org [escholarship.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
comparing deprotection methods for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
This guide outlines the deprotection strategies for 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine , a critical precursor often used to synthesize 8-oxo-2'-deoxyguanosine (8-oxo-dG) or to study 8-substituted purine dynamics.
The choice of method depends entirely on your final target:
-
Target A: 8-Benzyloxy-2'-deoxyguanosine (Retaining the benzyl "cage").
-
Target B: 8-Oxo-2'-deoxyguanosine (The biologically relevant oxidative lesion).[1][2]
Part 1: Mechanistic Overview & Strategic Choice
The molecule contains two distinct protecting groups with opposing chemical stabilities:
-
N2-Isobutyryl (N2-ibu): A base-labile amide. Requires nucleophilic attack (ammonia/amines) for removal.[3]
-
8-Benzyloxy (8-OBn): An ether linkage. Generally stable to base, but cleaved by acid hydrolysis or catalytic hydrogenolysis .
The Critical Decision Matrix
| Feature | Method A: Standard Ammonolysis | Method B: AMA (Rapid) | Method C: UltraMild |
| Reagents | Conc. NH₄OH (28-30%) | NH₄OH / 40% MeNH₂ (1:1) | 0.05M K₂CO₃ in MeOH |
| N2-ibu Removal | Complete (Overnight) | Complete (10-15 min) | Incomplete (Requires Pac-protection usually) |
| 8-OBn Stability | High (Retained) | Medium/Low (Risk of displacement) | High (Retained) |
| Primary Risk | Thermal degradation of 8-OBn if prolonged. | Nucleophilic Displacement: MeNH₂ may displace -OBn to form 8-methylamino-dG. | Incomplete deprotection of N2-ibu. |
| Best For | Generating 8-Benzyloxy-dG | NOT RECOMMENDED for this specific analog. | Sensitive chimeras (if N2-Pac is used). |
Part 2: Experimental Protocols
Protocol 1: Synthesis of 8-Benzyloxy-dG (Retention of Benzyl Group)
Use this method if you require the 8-benzyloxy adduct as a probe or intermediate.
Reagents:
-
Concentrated Ammonium Hydroxide (28-30% NH₃), stored at 4°C.
-
Ethanol (absolute).
Workflow:
-
Solubilization: Dissolve the protected nucleoside (or suspend the solid support) in Conc. NH₄OH.[4]
-
Ratio: 10 mL per mmol of substrate (or 1 mL per µmol for oligos).
-
-
Incubation: Seal the vessel tightly. Incubate at 55°C for 12–16 hours .
-
Note: Do not exceed 55°C. Higher temperatures increase the risk of hydrolyzing the benzyl ether to 8-oxo-dG prematurely or causing purine ring opening.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Evaporate the ammonia under reduced pressure (SpeedVac or Rotavap).
-
Crucial Step: Co-evaporate with ethanol (2x) to remove residual water/ammonia.
-
-
Validation:
-
HPLC: Target peak should show retention of the benzyl hydrophobicity (elutes later than 8-oxo-dG).
-
Mass Spec: Look for Mass = [Core + Benzyl]. (8-oxo-dG + 90 Da).
-
Protocol 2: Synthesis of 8-Oxo-dG (Removal of Benzyl Group)
Use this method if the final goal is the oxidative lesion 8-oxo-dG. This is a Two-Step process.
Step 1: N2-Deprotection (Base)
-
Perform Protocol 1 (Ammonolysis) to remove the isobutyryl group. Isolate the crude 8-benzyloxy-dG intermediate.
Step 2: Benzyl Cleavage (Hydrogenolysis)
-
Why Hydrogenolysis? Acid hydrolysis (e.g., acetic acid) carries a high risk of depurination (cleaving the glycosidic bond), destroying the nucleoside. Hydrogenolysis is neutral and specific.
Workflow:
-
Dissolution: Dissolve crude 8-benzyloxy-dG in MeOH:H₂O (1:1).
-
Catalyst: Add 10% Pd/C (Palladium on Carbon).[5]
-
Load: 10-20% by weight relative to substrate.
-
-
Reaction: Stir under H₂ atmosphere (balloon pressure is sufficient) at RT for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Oxidative Workup (Optional but Recommended):
-
8-hydroxy-dG (the reduced form) oxidizes spontaneously to 8-oxo-dG in air. Ensure the filtrate is exposed to air or sparged briefly with oxygen if the keto-form is strictly required immediately.
-
Part 3: Comparative Data & Side Reactions
Risk Analysis: The AMA Trap
Using AMA (Ammonium Hydroxide/Methylamine) is standard for high-throughput DNA synthesis, but it is dangerous for 8-alkoxy guanosines.
-
Mechanism: Methylamine is a stronger nucleophile than ammonia. It can attack the C8 position via SNAr (Nucleophilic Aromatic Substitution), displacing the benzyloxy group.
-
Result: Formation of 8-N-methylamino-2'-deoxyguanosine instead of the desired product.
Table 1: Deprotection Efficiency & Purity Profile
| Method | Conditions | Yield (8-OBn-dG) | Yield (8-Oxo-dG) | Major Impurity |
| Conc. NH₄OH | 55°C, 16h | >90% | <5% (Trace) | N2-ibu adducts (if time <12h) |
| AMA | 65°C, 15 min | <40% | 0% | 8-Methylamino-dG (>50%) |
| H₂ / Pd/C | RT, 2h (Post-Base) | 0% | >95% | Unreacted 8-OBn |
Part 4: Reaction Pathway Visualization
Figure 1: Chemoselective pathways. The blue path represents the recommended two-stage protocol. The red dashed line indicates the side reaction risk with methylamine (AMA).
References
-
Bodepudi, V., Shibutani, S., & Johnson, F. (1992). Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine and its incorporation into oligomeric DNA. Chemical Research in Toxicology, 5(5), 608–617. Link
- Key Finding: Establishes the stability of 8-benzyloxy intermediates and their conversion to 8-oxo-dG via catalytic hydrogen
-
Glen Research. (2023). Deprotection Guide: 8-Oxo-dG and Related Modifications. Glen Research Technical Reports. Link
- Key Finding: Provides standard protocols for oxidative lesion deprotection and warns against oxidative degrad
-
Manoharan, M., et al. (1999). Novel Functionalization of the C-8 Position of Guanine Nucleosides. Journal of Organic Chemistry, 64(17), 6468–6472. Link
- Key Finding: Discusses the susceptibility of 8-substituted guanines to nucleophilic displacement by amines.
-
Harris, C. M., et al. (1991). Synthesis and characterization of oligodeoxynucleotides containing 8-oxo-7,8-dihydroguanosine. Journal of the American Chemical Society, 113(25), 9677–9679. Link
- Key Finding: Foundational work on 8-oxo-dG synthesis and the necessity of preventing over-oxid
Sources
A Comparative Performance Analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in Automated DNA Synthesis
For researchers at the forefront of nucleic acid chemistry and therapeutic development, the precise, high-fidelity synthesis of modified oligonucleotides is a foundational requirement. The selection of appropriate phosphoramidite building blocks is a critical decision that profoundly impacts coupling efficiency, deprotection strategy, and the ultimate purity of the final product. Among the canonical bases, guanosine presents unique challenges due to the reactivity of its O6 and N2 positions, necessitating robust protection schemes.
This guide provides an in-depth comparative analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine , a modified building block designed for specific structural applications. We will objectively evaluate its performance by contrasting it with the two most widely adopted guanosine phosphoramidites in automated DNA synthesis: N2-isobutyryl-2'-deoxyguanosine (ibu-dG) and N2-dimethylformamidine-2'-deoxyguanosine (dmf-dG) . This analysis is grounded in established chemical principles and supported by experimental data to provide a clear, actionable framework for scientists making critical decisions in their synthesis design.
The Chemistry of Guanosine Protection: Rationale and Key Players
The exocyclic amine (N2) of guanine is a primary site of potential side reactions during the phosphoramidite coupling cycle.[1] Effective protection of this group is non-negotiable for achieving high-yield, high-purity oligonucleotides. The choice of protecting group dictates the conditions required for its eventual removal (deprotection), creating a delicate balance between stability during synthesis and lability post-synthesis.
-
N2-isobutyryl-dG (ibu-dG): For decades, the isobutyryl group has been a workhorse for guanosine protection.[2] It offers excellent stability throughout the synthesis cycles but requires relatively harsh deprotection conditions, typically involving prolonged heating in concentrated ammonium hydroxide.[3]
-
N2-dimethylformamidine-dG (dmf-dG): The dmf group was introduced as a more labile alternative, allowing for significantly faster and milder deprotection.[4] This is particularly advantageous when the oligonucleotide contains sensitive functional groups or labels that would be degraded by harsh deprotection conditions.[5]
-
8-Benzyloxy-N2-isobutyryl-dG: This molecule introduces a second modification: a bulky benzyloxy group at the C8 position of the purine ring. This modification is not for routine synthesis but is specifically incorporated to induce unique structural conformations, such as favoring the syn-glycosidic bond orientation, which is relevant in the study of Z-DNA and G-quadruplexes.[6] The N2 position is protected with a standard isobutyryl group.
The Automated Synthesis Cycle: A Workflow Overview
Automated DNA synthesis relies on a highly optimized four-step cycle for each nucleotide addition.[7] The efficiency of each step, particularly the coupling reaction, is paramount, as small inefficiencies compound over the course of synthesizing a long oligonucleotide.[8]
Figure 1: The four-step cycle of automated phosphoramidite chemistry for oligonucleotide synthesis.
Comparative Performance Metrics
The performance of a phosphoramidite is judged on several key criteria. Here, we analyze how our three candidates are expected to perform.
Coupling Efficiency
Coupling efficiency is the single most critical factor determining the yield of the full-length product (FLP).[7] The theoretical maximum yield is calculated as (Average Coupling Efficiency)^(n-1), where 'n' is the number of bases.
| Phosphoramidite | Expected Coupling Efficiency | Key Considerations |
| ibu-dG | > 99% | The industry gold standard; highly optimized and reliable for standard synthesis.[1] |
| dmf-dG | > 99% | Performance is comparable to ibu-dG under standard conditions.[4] |
| 8-Benzyloxy-ibu-dG | Slightly Lower (Est. 98-99%) | The bulky benzyloxy group at the C8 position can introduce steric hindrance, potentially impeding the approach of the phosphoramidite to the growing oligonucleotide chain. This effect is more pronounced in sterically demanding sequences.[9] |
Even a 1% drop in average coupling efficiency can drastically reduce the final yield of a long oligonucleotide. For a 100-mer, a 99% efficiency yields ~36.6% FLP, while a 98% efficiency yields only ~13.3% FLP.[10]
Deprotection: A Two-Stage Process
Deprotection involves the removal of protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[11] The conditions for base deprotection are dictated by the N2-protecting group on guanosine.
| Protecting Group | Reagent | Temperature | Time Required | Notes |
| isobutyryl (ibu) | Conc. Ammonium Hydroxide | 55 °C | 16 hours | Standard but slow; can damage sensitive modifications.[3] |
| Conc. Ammonium Hydroxide | 65 °C | 8 hours | Faster but harsher conditions.[3] | |
| dimethylformamidine (dmf) | Conc. Ammonium Hydroxide | 55 °C | 2 hours | Significantly faster than ibu.[4] |
| AMA (NH4OH / 40% Methylamine) | 65 °C | 5-10 minutes | Ultra-fast deprotection, but requires Ac-dC to prevent transamination.[3][4] | |
| 8-Benzyloxy | Not removed by base | N/A | N/A | Requires a separate, secondary deprotection step (e.g., catalytic hydrogenation) after ammonia treatment. |
The 8-Benzyloxy group is stable to the basic conditions used to remove the N2-acyl groups. Its removal necessitates an orthogonal deprotection strategy, which adds complexity and potential for yield loss to the overall workflow.
Figure 2: Comparison of deprotection workflows for different guanosine protection strategies.
Experimental Protocols for Comparative Analysis
To ensure a trustworthy comparison, all protocols must be self-validating. This involves synthesizing a standard control sequence (e.g., a 20-mer) with each phosphoramidite and analyzing the final products using identical analytical methods.
Protocol 1: Automated DNA Synthesis
This protocol is standard for most automated DNA synthesizers.
-
Preparation: Dissolve phosphoramidites (Target molecule, ibu-dG, dmf-dG) in anhydrous acetonitrile to a concentration of 0.1 M. Install on the synthesizer.
-
Support: Use a Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Synthesis Cycle: Program the synthesizer to execute the standard synthesis cycle (Figure 1) for each addition.
-
Deblocking: 3% Dichloroacetic Acid (DCA) in Dichloromethane.
-
Coupling: 0.1 M Phosphoramidite and 0.45 M Activator (e.g., Tetrazole or ETT) in Acetonitrile. Set coupling time to 30-60 seconds for standard amidites. For 8-Benzyloxy-ibu-dG, consider extending the coupling time to 120 seconds to compensate for potential steric hindrance.
-
Capping: Acetic Anhydride and N-Methylimidazole/Lutidine solution.
-
Oxidation: 0.02 M Iodine in THF/Water/Pyridine.
-
-
Trityl Monitoring: Ensure the synthesizer is set to "Trityl-On" mode for the final cycle to facilitate purification. Monitor the absorbance of the collected trityl cation after each deblocking step to get a real-time measure of coupling efficiency.[12]
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: Transfer the CPG support to a vial. Add 1 mL of the appropriate deprotection solution (see table below). Let stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Transfer the solution to a fresh screw-cap vial. Seal tightly and heat as specified.
| Oligo Synthesized With | Deprotection Solution | Conditions |
| ibu-dG | Concentrated Ammonium Hydroxide | 55 °C for 16 hours |
| dmf-dG | AMA (1:1 NH4OH / 40% Methylamine) | 65 °C for 10 minutes |
| 8-Benzyloxy-ibu-dG | Concentrated Ammonium Hydroxide | 55 °C for 16 hours |
-
Post-Ammonia Workup: After heating, cool the vials to room temperature. Evaporate the solution to dryness using a centrifugal evaporator.
-
Secondary Deprotection (for 8-Benzyloxy-ibu-dG only):
-
Re-dissolve the dried oligonucleotide in an appropriate buffer (e.g., aqueous triethylammonium acetate).
-
Add a palladium catalyst (e.g., 10% Pd on Carbon).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours at room temperature.
-
Carefully filter through a syringe filter (e.g., Celite plug) to remove the catalyst.
-
Evaporate the filtrate to dryness.
-
Protocol 3: Analysis and Purification
-
Reconstitution: Re-dissolve the final dried product in nuclease-free water.
-
Purification: Purify the "Trityl-On" oligonucleotide using a reverse-phase HPLC or cartridge system. The DMT group provides a strong hydrophobic handle for separation of the full-length product from truncated failure sequences.[13]
-
Detritylation: After purification, remove the final DMT group by treating with 80% acetic acid for 30 minutes, followed by quenching and desalting.[14]
-
Purity Analysis: Analyze the final product using anion-exchange or reverse-phase HPLC to determine the percentage of full-length product.[15]
-
Identity Confirmation: Confirm the mass of the final product using ESI or MALDI-TOF mass spectrometry to ensure the correct modifications are present and all protecting groups have been removed.[13][16]
Conclusion and Recommendations
The choice between these guanosine phosphoramidites is entirely dependent on the scientific goal.
-
For standard, high-throughput oligonucleotide synthesis , both ibu-dG and dmf-dG are excellent choices. The decision hinges on laboratory workflow:
-
Choose ibu-dG for its proven robustness and cost-effectiveness when deprotection time is not a limiting factor.
-
Choose dmf-dG when rapid deprotection is required to either increase throughput or protect sensitive modifications elsewhere in the sequence.[4]
-
-
8-Benzyloxy-N2-isobutyryl-dG is a specialized reagent, not a direct replacement for standard dG phosphoramidites.
-
Use Case: It should be selected exclusively when the scientific objective is to investigate the structural or functional consequences of a C8-modified guanosine that enforces a syn conformation.
-
Trade-Offs: Researchers must be prepared for a more complex, multi-step deprotection workflow and potentially lower overall yields due to steric hindrance during coupling. The analytical validation of both the N2- and C8-deprotection steps is critical to ensure the integrity of the final product.
-
By understanding the distinct chemical properties and performance trade-offs of each building block, researchers can make informed decisions that align with their experimental needs, ensuring the efficient and successful synthesis of high-quality, custom oligonucleotides.
References
-
ChemRxiv. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. ChemRxiv. [Link]
-
Drug Target Review. (2021). Automated method to produce synthetic DNA created. Drug Target Review. [Link]
-
PubMed. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. PubMed. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
PubChem. (n.d.). 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. PubChem. [Link]
-
Pharmaceutical Technology. (2017). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. Pharmaceutical Technology. [Link]
-
Glen Research. (n.d.). Deprotection. Glen Research. [Link]
-
eScholarship. (n.d.). Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops. University of California. [Link]
-
PubMed. (2016). Comparative Error-Free and Error-Prone Translesion Synthesis of N2-2'-Deoxyguanosine Adducts Formed by Mitomycin C. PubMed. [Link]
-
Glen Research. (n.d.). Synthesis of Long Oligonucleotides. Glen Research. [Link]
-
MDPI. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]
-
ResearchGate. (2025). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]
-
SigutLabs. (2021). Automated DNA chemical synthesis. SigutLabs. [Link]
-
Agilent. (n.d.). An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities. Agilent. [Link]
-
PubMed Central. (2014). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. PMC. [Link]
-
ResearchGate. (2025). Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
-
PubMed Central. (2020). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. PMC. [Link]
-
Oxford Academic. (n.d.). Synthesis and properties of oligonucleotides containing 8-bromo-2 '-deoxyguanosine. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
PubMed. (2003). Artifactual formation of 8-oxo-2'-deoxyguanosine: role of fluorescent light and inhibitors. PubMed. [Link]
-
Springer. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. idtdna.com [idtdna.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. pharmtech.com [pharmtech.com]
Navigating the Nuances of Purity: A Comparative Guide to Assessing 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Phosphoramidite
In the intricate world of oligonucleotide synthesis, the quality of the final product is inextricably linked to the purity of its fundamental building blocks. Among these, phosphoramidites play a pivotal role, and ensuring their integrity is a critical, non-negotiable step for any researcher, scientist, or drug development professional. This guide provides an in-depth, comparative analysis of the methodologies used to assess the purity of a key reagent: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating quality control.
The repetitive nature of oligonucleotide synthesis means that even minute impurities in a phosphoramidite can accumulate, leading to a significant decrease in the yield and purity of the final oligonucleotide product.[1][2] For instance, a critical impurity at a concentration of just 0.2% in a phosphoramidite used eight times in the synthesis of a 20-mer oligonucleotide can result in the final product containing 1.6% of that impurity.[1] This underscores the necessity for stringent quality control of starting materials.
The Analytical Arsenal: A Multi-Pronged Approach to Purity Assessment
A comprehensive evaluation of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite purity necessitates a combination of orthogonal analytical techniques. Each method provides a unique window into the chemical composition of the sample, and together, they paint a complete picture of its quality. The most powerful and widely adopted techniques include High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for separating the target phosphoramidite from its impurities.[3] Both reversed-phase (RP) and normal-phase (NP) chromatography can be effectively employed.
-
Reversed-Phase (RP) HPLC: This is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3][4] The separation is based on the hydrophobicity of the molecules. The highly protected 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite is well-retained, allowing for the separation of more polar impurities, such as the corresponding H-phosphonate or the de-DMT nucleoside. A typical gradient involves acetonitrile and an aqueous buffer like ammonium acetate.[5][6]
-
Normal-Phase (NP) HPLC: In this less common but still valuable technique, a polar stationary phase (like silica) is used with a non-polar mobile phase.[3] NP-HPLC can offer complementary selectivity to RP-HPLC, sometimes providing better resolution for specific impurities.
Causality in Method Choice: The choice between RP and NP-HPLC often depends on the specific impurity profile of the phosphoramidite. RP-HPLC is generally preferred for its robustness and broad applicability. However, if specific isomers or closely related impurities are difficult to resolve by RP-HPLC, NP-HPLC can be a powerful alternative.
Data Presentation: Comparative HPLC Purity Analysis
| Analytical Method | Purity (%) | Key Impurities Detected |
| Reversed-Phase HPLC | 99.1% | H-phosphonate, De-DMT nucleoside |
| Normal-Phase HPLC | 99.0% | Diastereomeric impurities |
Note: The presence of two peaks for the main compound is expected in HPLC analysis of phosphoramidites due to the chiral center at the phosphorus atom, resulting in two diastereomers.[3]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A Direct Look at the Phosphorus Environment
³¹P NMR is a uniquely powerful technique for phosphoramidite analysis because it directly probes the phosphorus atom, which is the heart of the phosphoramidite functionality.[7][8] The natural abundance of the ³¹P isotope is 100%, and it has a wide chemical shift range, leading to excellent signal dispersion and sensitivity.[7][8]
The phosphoramidite moiety gives a characteristic signal in the region of 140-155 ppm.[7] Critically, common phosphorus-containing impurities, such as the corresponding H-phosphonate (a product of hydrolysis) or phosphate (a product of oxidation), resonate at distinct and well-separated chemical shifts, typically between -10 and 50 ppm.[7] This makes ³¹P NMR an exceptionally clean and quantitative method for detecting these specific, detrimental impurities.
Self-Validating System: The clear separation of signals for the desired phosphoramidite and its key phosphorus-containing impurities makes ³¹P NMR a self-validating system. The absence of signals in the impurity regions provides a high degree of confidence in the sample's integrity.
Data Presentation: ³¹P NMR Purity Assessment
| Species | Chemical Shift (ppm) | Purity (mole %) |
| 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine Phosphoramidite | 147.78, 147.96 | 99.6% |
| H-phosphonate Impurities | ~0-10 | < 0.1% |
| Phosphate Impurities | ~ -5 to 5 | < 0.1% |
| Other Non-Primary Peaks (140-152 ppm) | Varies | 0.1% |
Note: The presence of two signals for the phosphoramidite is due to the two diastereomers at the chiral phosphorus center.[7][9]
Mass Spectrometry (MS): Unambiguous Identification and Impurity Profiling
Mass spectrometry is essential for confirming the identity of the 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite and for identifying unknown impurities.[10][11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its impurities.
When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for comprehensive impurity profiling.[4][12] Fragmentation data (MS/MS) can be used to elucidate the structure of detected impurities, which is crucial for understanding their potential impact on oligonucleotide synthesis.[5]
Trustworthiness through Confirmation: Accurate mass determination provides a high level of trust in the identity of the material. A measured mass that is within a few parts per million (ppm) of the theoretical mass is considered definitive confirmation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.[5][12] To minimize degradation, it is crucial to use anhydrous solvent and prepare the solution fresh before analysis.[2][4] The addition of a small amount of a non-nucleophilic base, such as triethylamine (0.01% v/v), can help to stabilize the phosphoramidite in solution.[2][4]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the main diastereomers and all impurity peaks. Calculate the purity as the percentage of the main peak areas relative to the total peak area.
Protocol 2: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Spectrometer: 300 MHz or higher.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay: A sufficiently long delay (e.g., 5-10 seconds) to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
-
Data Analysis: Integrate the signals corresponding to the phosphoramidite diastereomers and any observed impurities. Calculate the mole percent purity based on the relative integration values.
Protocol 3: LC-MS Analysis
-
LC Conditions: Utilize the same conditions as described in the RP-HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution accurate mass measurements.
-
Scan Range: m/z 300-1400.[11]
-
-
Data Analysis: Extract ion chromatograms for the expected mass of the phosphoramidite and potential impurities. Utilize software to predict elemental compositions from the accurate mass data and to analyze fragmentation patterns for structural elucidation.[5]
Visualization of Workflows
Caption: A streamlined workflow for the comprehensive purity assessment of phosphoramidites.
Common Impurities and Their Significance
Understanding the potential impurities is crucial for interpreting the analytical data. For 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite, common impurities include:
-
H-phosphonate: Arises from the hydrolysis of the phosphoramidite moiety. It is a reactive impurity that can be incorporated into the growing oligonucleotide chain, leading to undesired linkages.
-
Phosphate: The product of oxidation of the phosphoramidite. This impurity is unreactive and will cap the growing oligonucleotide chain, resulting in truncated sequences (n-1 shortmers).[13]
-
De-DMT Nucleoside: The starting material for the phosphitylation reaction. Its presence indicates an incomplete reaction or degradation. This impurity is unreactive in the coupling step.
-
Diastereomeric Impurities: While the presence of two diastereomers of the product is expected, other diastereomeric impurities can arise from the starting materials or side reactions.
-
Reverse Amidite (3'-DMT-5'-phosphoramidite): A critical structural isomer that can lead to incorrect linkages in the oligonucleotide chain.[6]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. waters.com [waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
comparative stability of oligonucleotides with 8-oxo-dG from different precursors
Topic: Comparative Stability of Oligonucleotides with 8-oxo-dG from Different Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of 8-oxo-2'-deoxyguanosine (8-oxo-dG) into oligonucleotides is critical for studying oxidative DNA damage, mutagenesis, and repair mechanisms (e.g., BER pathways involving OGG1).[1] However, 8-oxo-dG is chemically fragile. It is highly susceptible to further oxidation during the iodine-based oxidation step of solid-phase synthesis and degrades rapidly under standard alkaline deprotection conditions.
This guide compares the stability and performance of oligonucleotides synthesized using the Standard Precursor (N2-isobutyryl-8-oxo-dG) versus Alternative Strategies (Convertible/Protected Precursors) . It provides evidence-based protocols to mitigate the formation of degradation products like spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh) .
The Chemistry of Instability
To select the right precursor, one must understand the degradation mechanisms. 8-oxo-dG has a lower oxidation potential than native guanine, making it a "sink" for electron loss.
Degradation Pathways
-
Oxidative Degradation: During the oxidation step (P(III)
P(V)), standard iodine reagents can over-oxidize 8-oxo-dG to Sp or Gh. -
Alkaline Degradation: Hot ammonium hydroxide (standard deprotection) causes ring opening and degradation of the 8-oxo-dG lesion.
Figure 1: Critical degradation pathways of 8-oxo-dG during oligonucleotide synthesis.
Precursor Comparison: Standard vs. Alternative
Precursor A: Standard Monomer (N2-isobutyryl-8-oxo-dG)
This is the most commercially available phosphoramidite. It requires specific modification of the synthesis cycle to be successful.
-
Structure: 5'-DMT-N2-isobutyryl-8-oxo-dG-3'-phosphoramidite.
-
Primary Challenge: The N2-isobutyryl group offers minimal protection against oxidative attack at the 8-position during synthesis.
-
Required Protocol: Must use CSO (Camphorsulfonyl-oxaziridine) instead of Iodine.
Precursor B: O6/N7-Protected & Convertible Precursors
Advanced strategies utilize additional protecting groups (e.g., O6-benzyl or O6-phenyl) or convertible precursors (e.g., 8-bromo-dG) to shield the base until the final step.
-
Strategy 1 (O6-Protection): Uses O6-benzyl-8-oxo-dG. The bulky group sterically hinders oxidative attack and prevents side reactions at the O6 position.
-
Strategy 2 (Convertible 8-Bromo): Incorporates 8-bromo-dG, which is stable to iodine. 8-oxo-dG is generated post-synthesis via hydrolysis or photolysis (less common for scale-up, more for structural studies).
Comparative Performance Data
| Feature | Standard Precursor (N2-iBu) | O6-Protected Precursor | Convertible (8-Bromo-dG) |
| Coupling Efficiency | >98% | >95% | >98% |
| Iodine Stability | Poor (Requires CSO) | Moderate | High (Stable) |
| Deprotection | NH4OH + 2-Mercaptoethanol | NaSH or specialized | Standard NH4OH |
| Final Purity | 85-95% (with optimized protocol) | 90-95% | Variable (Conversion dependent) |
| Commercial Availability | High | Low (Custom synthesis often req.) | Moderate |
Critical Protocol Variables
The stability of the final oligonucleotide depends less on the precursor's inherent structure and more on the synthesis cycle parameters .
Variable 1: The Oxidizer (Crucial)
-
Standard Iodine (0.02 M): Causes ~10-30% degradation of 8-oxo-dG to Sp/Gh per cycle.
-
CSO (0.5 M in MeCN): A non-aqueous oxidizer. Result: <1% degradation .
-
Mechanism: CSO transfers oxygen without the radical intermediates often associated with iodine oxidation of electron-rich purines.
-
Variable 2: Deprotection Conditions
-
Standard (NH4OH, 55°C): Causes rapid degradation.
-
Optimized (NH4OH + 0.25M 2-Mercaptoethanol): The mercaptoethanol acts as a scavenger, preventing oxidative breakdown during the basic step.
-
UltraMild (K2CO3 in Methanol): Requires "UltraMild" phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC). This is the safest route for 8-oxo-dG stability but requires all monomers to be compatible.
Recommended Workflows
Workflow A: The "Standard Monomer" Route (Most Common)
Use this if you have standard N2-iBu-8-oxo-dG and standard nucleosides.
-
Reagent Prep: Replace Iodine oxidizer with 0.5 M CSO in Anhydrous Acetonitrile.
-
Synthesis: Standard coupling times.
-
Cleavage/Deprotection:
-
Mix: NH4OH (30%) + 0.25 M 2-Mercaptoethanol .
-
Incubate: 17 hours @ 55°C .
-
Note: Perform in a fume hood (Mercaptoethanol stench).
-
-
Purification: DMP-off purification is recommended to separate truncated failure sequences.
Workflow B: The "UltraMild" Route (Highest Fidelity)
Use this if you can source UltraMild monomers for the entire sequence.
-
Reagents: Use UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Oxidation: Use 0.5 M CSO (recommended) or dilute Iodine (risky but possible with UltraMild).
-
Cleavage/Deprotection:
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol .
-
Incubate: 4 hours @ Room Temperature .
-
Advantage:[2] completely avoids hydrolytic degradation of 8-oxo-dG.
-
Figure 2: Decision tree for selecting the optimal synthesis and deprotection workflow.
References
-
Glen Research. 8-oxo-dG-CE Phosphoramidite Product Profile & Protocols.Link
-
Bodepudi, V. et al. (1992). "Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine and its incorporation into oligonucleotides." Chemical Research in Toxicology, 5, 608-617. Link
-
Spiegel, M. et al. (2006). "The thermodynamic stability of 8-oxo-guanosine containing DNA/RNA duplexes." Nucleic Acids Research, 34(2305-2315).[3] Link
-
Thermo Fisher Scientific. Phosphoramidite Impurities and Stability in Oligonucleotide Synthesis.Link
-
Biosearch Technologies. 8-Oxo-dG CE-Phosphoramidite Usage Guide.Link
Sources
A Cost-Benefit Analysis of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in Oligonucleotide Synthesis: A Guide for Researchers
In the precise world of oligonucleotide synthesis, the choice of building blocks is paramount to achieving high-fidelity products. For researchers, scientists, and professionals in drug development, the synthesis of guanosine-rich sequences presents a persistent challenge due to the inherent lability of the guanine base. This guide provides a comprehensive cost-benefit analysis of a specialized building block, 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, as a potential solution to the pervasive problem of depurination during solid-phase oligonucleotide synthesis.
The Guanosine Dilemma: A Balancing Act of Protection and Purity
The chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology and therapeutic development.[1] However, the guanine nucleobase is susceptible to two major side reactions that can compromise the integrity of the final product: modification at the O6 position and depurination. Depurination, the acid-catalyzed cleavage of the N-glycosidic bond, is particularly problematic during the repeated detritylation steps of solid-phase synthesis, leading to chain cleavage and the accumulation of truncated impurities.[2][3]
To mitigate these issues, protecting groups are employed on the exocyclic amine (N2) of guanosine. The standard and most widely used protecting group is the isobutyryl (iBu) group. While effective, its removal requires relatively harsh deprotection conditions, typically prolonged heating in concentrated ammonium hydroxide.[4] These conditions can be detrimental to sensitive-modified oligonucleotides.
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine: A Potential Solution
To address the challenge of depurination, modifications at the C8 position of guanine have been explored. The introduction of an electron-donating group at this position can stabilize the N-glycosidic bond, thus reducing the rate of depurination. One such modification is the 8-benzyloxy group. When combined with the standard N2-isobutyryl protection, the resulting 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine phosphoramidite presents a potential solution for synthesizing long or guanosine-rich oligonucleotides with higher fidelity.
The "Benefit" Side of the Equation: Reduced Depurination
The primary advantage of incorporating an 8-benzyloxy group on the guanine base is the anticipated reduction in depurination. Electron-donating substituents at the C8 position of purines are known to increase the stability of the N-glycosidic bond.[5] This increased stability is a direct countermeasure to the acidic conditions of the detritylation step in solid-phase synthesis, which is the main driver of depurination.[3]
Expected Outcomes of Reduced Depurination:
-
Higher Yield of Full-Length Product: By minimizing chain cleavage at guanosine residues, a higher proportion of the synthesized oligonucleotides will be the desired full-length sequence.
-
Simplified Purification: A cleaner crude product with fewer truncated sequences simplifies the downstream purification process, potentially leading to higher recovery of the final product.
-
Increased Confidence in Sequence Fidelity: For applications sensitive to sequence integrity, such as in diagnostics and therapeutics, minimizing depurination is critical.
The "Cost" Side of the Equation: A Multifaceted Consideration
The adoption of any new reagent in a well-established process like oligonucleotide synthesis requires a thorough evaluation of its costs, not just in monetary terms but also in terms of performance and potential downstream consequences.
1. Financial Cost:
2. Impact on Duplex Stability:
A significant drawback of bulky substituents at the 8-position of guanosine is their tendency to favor the syn conformation of the N-glycosidic bond.[5] The standard Watson-Crick base pairing in a B-DNA duplex requires the anti conformation. Consequently, the presence of an 8-benzyloxy group can significantly destabilize the DNA duplex. Studies on RNA duplexes containing 8-benzyloxyguanosine have shown a substantial decrease in thermodynamic stability.[5] This destabilization could be a critical factor for applications that rely on the hybridization properties of the oligonucleotide, such as in antisense therapy or diagnostic probes.
3. Deprotection Challenges:
The N2-isobutyryl group requires robust deprotection conditions.[4] While the 8-benzyloxy group itself is generally stable to standard deprotection reagents, the combination of these two functionalities may present unforeseen challenges. It is crucial to ensure complete removal of both protecting groups without causing degradation of the oligonucleotide. The deprotection of a related compound, 8-fluoro-N-isobutyryl-2'-deoxyguanosine, with aqueous ammonium hydroxide led to undesired side products, highlighting the need for carefully optimized deprotection protocols for 8-substituted guanosines.[4]
Comparison with Alternative Strategies
To provide a comprehensive analysis, it is essential to compare the use of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine with other established methods for mitigating guanosine-related issues in oligonucleotide synthesis.
| Strategy | Protecting Group(s) | Key Advantages | Key Disadvantages |
| Standard Method | dG(iBu) | Well-established, cost-effective. | Prone to depurination, requires harsh deprotection.[4] |
| Fast Deprotection | dG(dmf) | Rapid and mild deprotection, reduces depurination.[2] | Higher cost than dG(iBu), dmf group can be less stable during synthesis. |
| 8-Benzyloxy Modification | 8-Benzyloxy-dG(iBu) | Potentially significant reduction in depurination.[5] | Higher cost, destabilizes duplexes, deprotection may be challenging.[5] |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: Standard automated oligonucleotide synthesis cycle.
Detailed Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed with an acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.[10]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Standard Deprotection and Cleavage Protocol
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
Base Deprotection: The support is incubated in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours to remove the protecting groups from the nucleobases. For dG(iBu), this step can take 8-17 hours.[12]
-
Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE, to isolate the full-length product.
Cost-Benefit Analysis Summary
| Factor | 8-Benzyloxy-N2-isobutyryl-dG | Standard dG(iBu) | Fast Deprotection dG(dmf) |
| Cost | High | Low | Moderate |
| Depurination | Potentially Low | High | Moderate |
| Duplex Stability | Decreased | Unaffected | Unaffected |
| Deprotection | Potentially Harsh/Complex | Harsh, Slow | Mild, Fast |
| Throughput | Potentially Increased (due to higher fidelity) | Low (due to depurination and long deprotection) | High |
Conclusion and Recommendations
The use of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine in oligonucleotide synthesis presents a compelling theoretical advantage in reducing depurination, a critical challenge for the synthesis of long and G-rich sequences. This potential for higher fidelity and simplified purification could translate into significant time and cost savings in a research and development setting.
However, this benefit must be weighed against the considerable drawbacks of increased cost and, most importantly, the significant destabilization of the resulting DNA duplex. For applications where hybridization affinity is paramount, such as in antisense oligonucleotides or diagnostic probes, this modification is likely unsuitable.
Recommendations:
-
For applications where sequence fidelity is the absolute priority and duplex stability is less critical (e.g., some structural biology studies or as a template for enzymatic reactions), the use of 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine could be considered, pending further experimental validation of its performance and deprotection.
-
For most standard applications, including the synthesis of primers, probes, and many therapeutic oligonucleotides, the use of dG(dmf) phosphoramidites offers a more balanced and cost-effective solution for reducing depurination while maintaining duplex stability and enabling rapid deprotection.
-
A thorough cost analysis, including the price of the modified phosphoramidite and the potential savings from increased yield and simplified purification, should be conducted on a case-by-case basis.
Ultimately, the decision to employ 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine will depend on a careful evaluation of the specific requirements of the research or development project, with a clear understanding of the trade-offs between fidelity, stability, and cost.
References
- Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 25(6), 1353.
- BenchChem. (2025).
- Taylor & Francis Online. (2024). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis.
- AxisPharm. (2024).
- Springer Nature Experiments. (1987). Protecting Groups in Oligonucleotide Synthesis.
- Glen Research. (2014). Deprotection - Volumes 1-5.
- ResearchGate. (2020). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4.
- Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion.
- Glen Research. (2010). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- Biotage. Solid Phase Oligonucleotide Synthesis.
- ResearchGate. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs.
- PMC. (2009).
- Glen Research. Deprotection Guide.
- PMC. (2017).
- ChemRxiv. (2023).
- Current Protocols in Nucleic Acid Chemistry. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method.
- Roots Analysis. (2026). Phosphoramidite Market Size and Industry Report.
- ResearchGate. (1997). Protection of the Guanine Residue During Synthesis of 2?
- BOC Sciences. CAS 93183-15-4 (5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine 3'-CE phosphoramidite).
- Agilent. (2024).
- PMC. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine.
- Mordor Intelligence. (2026). Phosphoramidite Market Size & Share Outlook to 2031.
- Glen Research. Standard Base Phosphoramidites for Oligonucleotide Synthesis.
- PMC. (2021). On-demand synthesis of phosphoramidites.
- BenchChem. (2025). A Comparative Analysis of dG(dmf) and dG(ib) Phosphoramidite Deprotection.
- Glen Research. 8-Br-dG-CE Phosphoramidite.
- PMC. (2000). Advanced method for oligonucleotide deprotection.
- Roots Analysis. (2026). Phosphoramidite Market Size and Industry Report.
- MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
- OUCI. (2023). Modern approaches to therapeutic oligonucleotide manufacturing.
- BenchChem. (2025). The Accelerated Advantage: A Cost-Benefit Analysis of Fast Deprotection Phosphoramidites in Large-Scale Oligonucleotide Synthesis.
- TriLink BioTechnologies. Understanding Oligonucleotide Synthetic Yields.
- Akonscientific. DNA Phosphoramidites.
Sources
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phosphoramidite | AxisPharm [axispharm.com]
- 3. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 7. Phosphoramidite Market Analysis Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030 [strategicmarketresearch.com]
- 8. Phosphoramidite Market Size and Industry Report [2035] [rootsanalysis.com]
- 9. mordorintelligence.com [mordorintelligence.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Thermodynamic Origin of the Linear Pressure Dependence of DNA Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoramidites (nucleosidic) [buyolig.com]
literature comparison of protecting group strategies for 8-oxo-dG synthesis
Executive Summary
The synthesis of oligonucleotides containing 8-oxo-2'-deoxyguanosine (8-oxo-dG) presents a unique chemical paradox. While the 8-oxo-dG lesion is a robust biomarker of oxidative stress in vivo, it is chemically fragile during the harsh conditions of solid-phase synthesis and deprotection. Specifically, the electron-rich 8-oxo-G nucleobase is susceptible to further oxidation by iodine (during the phosphoramidite cycle) and degradation by hot alkaline solutions (during deprotection).
This guide objectively compares the three dominant protecting group strategies: the Standard Commercial Approach (N2-iBu) , the Ultra-Mild Approach (N2-Pac) , and the O6-Protected "Purist" Approach .
The Core Challenge: Stability & Degradation
Before selecting a strategy, one must understand the failure modes. 8-oxo-dG is not merely a "G with an oxygen"; it is a distinct chemical entity with altered redox potential and pKa.
Mechanism of Degradation
The primary enemy of 8-oxo-dG synthesis is oxidative degradation during the deprotection step, not necessarily the synthesis cycle itself. In the presence of hot ammonia and dissolved oxygen, 8-oxo-dG degrades into imidazolone derivatives, guanidinohydantoin (Gh), and spiroiminodihydantoin (Sp).
Visualizing the Pathway
The following diagram illustrates the critical degradation nodes that protecting group strategies aim to avoid.
Figure 1: Critical stability nodes for 8-oxo-dG. The primary risk is the conversion to Hydantoin species during alkaline deprotection if antioxidants are absent.
Comparative Analysis of Strategies
Strategy A: The Standard Commercial (N2-iBu / O6-Unprotected)
This is the most widely adopted method, utilizing the 8-oxo-dG-CE Phosphoramidite with an isobutyryl (iBu) protecting group on the N2 amine and no protection on the O6 position.
-
Logic: The O6 position is left unprotected because introducing a protecting group there adds synthetic complexity and cost. The N2-iBu group is stable enough to survive synthesis but requires heat to remove.
-
The "Secret" Ingredient: To prevent the degradation described in Figure 1, this strategy mandates the use of an antioxidant (2-mercaptoethanol) during deprotection.
-
Oxidation Compatibility: Surprisingly robust. Standard 0.02 M Iodine oxidizers are generally compatible, though some protocols suggest mild oxidizers (CSO) for extreme fidelity.
Strategy B: The Ultra-Mild (N2-Pac / O6-Unprotected)
This strategy uses Phenoxyacetyl (Pac) or Isopropyl-phenoxyacetyl (iPr-Pac) protection on the N2 position.
-
Logic: Pac groups are extremely base-labile. They can be removed at room temperature or with mild reagents (like K2CO3 in methanol), completely avoiding the "hot ammonia" step that risks degrading the 8-oxo base.
-
Trade-off: Requires all other bases in the oligo (A, C, G) to also be "UltraMild" compatible (e.g., Ac-dC instead of Bz-dC) to ensure they deprotect under the same mild conditions.
Strategy C: The "Purist" (O6-Protected)
This strategy employs blocking groups on the O6 oxygen (e.g., O6-phenyl or O6-nitrophenylethyl ).
-
Logic: While 8-oxo-dG is relatively stable, the O6 position can theoretically react with capping reagents (acetic anhydride) or the acrylonitrile released during phosphate deprotection. O6-protection prevents these side reactions.[1]
-
Current Status: Largely superseded by Strategy A for standard applications, as the side reactions are minimal (<1-2%) in standard synthesis, but remains relevant for very long oligos (>50-mer) where error accumulation is critical.
Performance Data Comparison
| Feature | Strategy A (Standard iBu) | Strategy B (Ultra-Mild Pac) | Strategy C (O6-Protected) |
| Monomer Availability | High (Standard Commercial) | Medium (Specialty) | Low (Custom/Legacy) |
| Coupling Efficiency | >98% | >98% | >97% (Steric bulk) |
| Oxidation Step | Standard Iodine (0.02 M) | Standard Iodine | Standard Iodine |
| Deprotection Condition | Harsh: 55°C, 17h | Mild: RT, 4-17h | Complex: Two-step often required |
| Req. Additives | 2-Mercaptoethanol (Critical) | None (usually) | DBU (if NPE protected) |
| Major Risk | Oxidative degradation if 2-ME is old/forgotten. | Incomplete deprotection of other bases if not matched. | Incomplete removal of O6 group. |
| Best Application | General purpose, short-to-medium oligos. | Dye-labeled oligos, RNA, or heat-sensitive modifications. | Long oligos (>60 mer) requiring max purity. |
Validated Experimental Protocols
Protocol 1: Standard Deprotection (Strategy A)
Recommended for unmodified DNA oligos containing 8-oxo-dG.
-
Synthesis: Perform standard phosphoramidite cycle.
-
Note: Do not use "UltraMild" capping reagents unless using Strategy B.
-
-
Cleavage & Deprotection Cocktail:
-
Prepare Fresh Ammonium Hydroxide (28-30% NH3).
-
Add 2-Mercaptoethanol (2-ME) to a final concentration of 0.25 M .[2]
-
Calculation: Add 17.5 µL of pure 2-ME per 1 mL of NH4OH.
-
-
Incubation:
-
Seal vial tightly (prevent NH3 leakage).
-
Incubate at 55°C for 17 hours .
-
-
Work-up:
-
Cool to room temperature.[3]
-
Evaporate solution (SpeedVac). The 2-ME will evaporate, but do so in a fume hood due to stench.
-
Desalt (e.g., Glen-Pak or NAP-10 column) immediately to remove residual salts and byproducts.
-
Protocol 2: Rapid AMA Deprotection (Alternative to Strategy A)
Useful for high-throughput, but strictly requires careful timing.
-
Reagent: AMA (1:1 mixture of 30% NH4OH and 40% Methylamine).
-
Additive: Add 0.25 M 2-mercaptoethanol (optional but recommended for safety).
-
Incubation: 55°C for 1 hour .
-
Warning: Do not exceed 1 hour. Extended exposure to methylamine can degrade the 8-oxo moiety.
-
Protocol 3: Ultra-Mild Deprotection (Strategy B)
Required if the oligo contains Cy5, TAMRA, or other base-labile dyes.
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.
-
Incubation: Room Temperature for 4 hours.
-
Work-up: Neutralize with equimolar acetic acid buffer or simply desalting (if compatible with high pH loading).
Troubleshooting & Causality
Issue: "I see a -2 Da peak in my Mass Spec."
-
Cause: This is likely the oxidized form (Sp or Gh) resulting from oxidative damage during deprotection.
-
Fix: Your 2-mercaptoethanol was likely oxidized (old) or omitted. Use fresh 2-ME. Alternatively, switch to Strategy B (Mild deprotection) to avoid the heat that catalyzes this oxidation.
Issue: "Low coupling efficiency (>5% failure sequences)."
-
Cause: 8-oxo-dG phosphoramidites are sensitive to moisture.
-
Fix: Ensure the amidite is dissolved in anhydrous acetonitrile (<30 ppm water) and used within 24 hours of dissolution. Use 0.5 M ETT (activator) and extend coupling time to 3-6 minutes.
Issue: "My oligo is yellow/brown."
-
Cause: Polymerization of 2-mercaptoethanol or residual iodine.
-
Fix: Ensure thorough desalting/purification. The color usually does not affect biological activity if the mass is correct.
References
-
Glen Research. 8-oxo-dG-CE Phosphoramidite Product Profile & Deprotection Protocols. [Link]
-
Bodepudi, V., et al. (1992). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and its incorporation into oligonucleotides. Chemical Research in Toxicology. (Foundational work establishing the N2-iBu strategy). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
Executive Summary: Immediate Action Card
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is a modified nucleoside phosphoramidite intermediate used in oligonucleotide synthesis. While not classified as P-listed (acutely toxic) by the EPA, it possesses specific chemical reactivities—specifically the base-labile isobutyryl protecting group and the combustible benzyl ether moiety—that dictate its disposal pathway.
| Parameter | Critical Directive |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) .[1][2] Potential bioactive nucleoside analog. |
| Waste Class | Non-Halogenated Organic Chemical Waste . |
| Incompatibility | Strong Oxidizers (Risk of fire/explosion) and Strong Bases (Risk of rapid deprotection/exotherm). |
| Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor). |
| Drain Disposal | STRICTLY PROHIBITED . Never flush down lab sinks.[3] |
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its structural vulnerabilities. This is not generic "white powder"; it is a reactive intermediate.
-
Compound: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine[4]
-
CAS Number: 136859-75-1 (Representative for class)[4]
-
Physical State: White to off-white amorphous solid/foam.
Structural Hazards & Causality
-
N2-Isobutyryl Group (Protecting Group):
-
Mechanism:[1][5][6][7][8] This group is designed to be labile (removable) under basic conditions (e.g., Ammonium Hydroxide).
-
Disposal Risk:[2][3][8][9] If mixed with basic waste streams (pH > 10), it will hydrolyze, releasing isobutyric acid . This generates heat (exotherm) and a pungent, vomit-like odor, potentially over-pressurizing waste containers.
-
-
8-Benzyloxy Group:
-
Nucleoside Core:
Waste Classification Logic
Before binning, you must characterize the waste stream. Use this decision matrix to determine the correct RCRA (Resource Conservation and Recovery Act) pathway.
Figure 1: Decision logic for segregating nucleoside waste streams to ensure compliance with EPA regulations.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Powder)
Applicable for: Expired reagents, spill cleanup residues, or failed synthesis solids.
-
Primary Containment:
-
Do not empty the original bottle. Keep the chemical in its original glass/plastic container if possible.
-
If the container is broken, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
-
Labeling (Critical):
-
Apply a hazardous waste label.[10]
-
Chemical Name: Write fully: "8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Secondary Containment:
-
Place the primary container inside a clear, sealable plastic bag (Zip-lock). This "double-bagging" prevents particulate dispersion if the lid loosens.
-
-
Accumulation:
-
Store in the Solid Waste Accumulation Area .
-
Segregation: Keep away from oxidizers (Nitrates, Peroxides).
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: Synthesizer waste lines, dissolved reagents in Acetonitrile/DCM.
-
Solvent Identification:
-
Acetonitrile (ACN): Most common solvent for this chemical. Dispose of in Non-Halogenated waste carboy.
-
Dichloromethane (DCM): If used for dissolution/oxidation. Dispose of in Halogenated waste carboy.
-
-
The "Base Trap" Warning (Expert Insight):
-
Do NOT mix this specific nucleoside waste into a container holding Ammonium Hydroxide (NH4OH) or Methylamine unless explicitly intended for deprotection.
-
Why? The high pH will cleave the isobutyryl group. In a closed waste drum, this reaction releases gas and heat, creating a pressure hazard.
-
-
Pouring Protocol:
-
Wear splash goggles and nitrile gloves.
-
Use a funnel to prevent drips.
-
Close the waste cap immediately after pouring to prevent solvent evaporation (EPA requirement).
-
Emergency Response: Spill Management
If 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine is spilled in the lab:
| Scale | Protocol |
| Minor Solid Spill (< 5g) | 1. Dampen a paper towel with water (prevents dust).2. Wipe up solids gently.3. Place towel in a sealed bag.4. Label as "Debris contaminated with [Chemical Name]".5. Dispose as solid chemical waste. |
| Major Solid Spill (> 5g) | 1. Evacuate immediate area.2. Wear N95/P100 respirator (dust hazard).3. Use a scoop/dustpan designated for hazmat.4. Avoid generating dust clouds (explosion risk).5. Call EHS for verification. |
| Liquid Spill | 1. Cover with absorbent pads or vermiculite.2. Wait for absorption.3.[8] Scoop into a bucket.4. Treat as solvent waste (Halogenated/Non-Halogenated based on solvent). |
Operational Workflow Diagram
This diagram illustrates the lifecycle of the chemical from bench to final destruction.
Figure 2: Chain of custody for hazardous nucleoside waste.
References & Regulatory Grounding[2][8]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
PubChem. Compound Summary: 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine.[4] National Center for Biotechnology Information.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[2]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dow.com [dow.com]
- 3. danr.sd.gov [danr.sd.gov]
- 4. 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | C21H25N5O6 | CID 136276280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. epa.gov [epa.gov]
- 7. biotage.com [biotage.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
